(1S,2R)-2-Aminocyclopentanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-2-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31889-37-9 | |
| Record name | cis-2-Amino-cyclopentanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1S,2R)-2-Aminocyclopentanol chemical properties and structure
An In-Depth Technical Guide to (1S,2R)-2-Aminocyclopentanol: Properties, Structure, and Applications
Introduction
This compound is a chiral bifunctional molecule that has emerged as a cornerstone in modern medicinal chemistry and asymmetric synthesis. Possessing a cyclopentane scaffold with precisely defined stereochemistry—a cis-orientation of its amino and hydroxyl groups—this compound provides a rigid and versatile platform for the construction of complex, biologically active molecules. Its significance is particularly pronounced in the development of carbocyclic nucleoside analogues and potent small-molecule inhibitors, where its constrained conformation can impart enhanced metabolic stability and improved pharmacokinetic profiles.[1] This guide offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and critical applications for researchers and professionals in drug development.
Molecular Structure and Stereochemistry
The defining feature of this compound is its specific three-dimensional architecture. The molecule contains two adjacent stereocenters on the cyclopentane ring at positions C1 and C2.
-
Absolute Configuration : The designation (1S,2R) specifies the absolute configuration at these chiral centers according to the Cahn-Ingold-Prelog priority rules. The hydroxyl-bearing carbon (C1) has the S configuration, while the amine-bearing carbon (C2) has the R configuration.
-
Relative Configuration : The IUPAC name, cis-(1S,2R)-2-aminocyclopentan-1-ol, indicates that the amino (-NH2) and hydroxyl (-OH) groups are positioned on the same face of the cyclopentane ring.[2][3] This cis arrangement is crucial for its role as a conformational scaffold, influencing how it presents its functional groups for interaction with biological targets or for further synthetic transformations.
The enantiomeric purity of this compound is paramount for its applications in pharmaceuticals, as different stereoisomers can exhibit vastly different biological activities and toxicities.
Caption: 2D representation of this compound's structure.
Physicochemical Properties
The physical and chemical properties of this compound and its commonly used hydrochloride salt are critical for its handling, formulation, and reaction optimization. The hydrochloride salt is frequently used to enhance aqueous solubility and improve stability for storage.[4][5]
| Property | This compound (Free Base) | This compound HCl |
| Molecular Formula | C₅H₁₁NO[2][3] | C₅H₁₂ClNO[6] |
| Molecular Weight | 101.15 g/mol [2][3] | 137.61 g/mol [6] |
| CAS Number | 135969-63-0[3] | 225791-13-9[6] |
| Appearance | - | White to slightly yellow crystalline powder[4] |
| Melting Point | Not widely reported | 179 - 181 °C[4] |
| Boiling Point | Not widely reported | 220.9 °C at 760 mmHg[6] |
| Flash Point | Not widely reported | 87.4 °C[6] |
| XLogP3 | -0.4[3] | 1.36[6] |
| Hydrogen Bond Donors | 2[3] | - |
| Hydrogen Bond Acceptors | 2[3] | - |
| Polar Surface Area | 46.3 Ų[3] | - |
Synthesis and Purification
Achieving high stereochemical purity is the primary challenge in synthesizing this compound. Modern synthetic routes rely on asymmetric methods to establish the two chiral centers correctly. One effective strategy involves an asymmetric hetero-Diels-Alder reaction.
Causality in Synthetic Design
The choice of an asymmetric cycloaddition is deliberate; it allows for the simultaneous and controlled construction of the five-membered ring and the introduction of the necessary stereocenters in a single, efficient step. Subsequent transformations are designed to be stereoretentive, preserving the configuration established in the key cycloaddition step.
Representative Synthetic Protocol: Asymmetric Cycloaddition
The following protocol is a conceptual representation based on methodologies described in the patent literature for related aminocyclopentanols.[7][8]
-
Step 1: Asymmetric Hetero-Diels-Alder Reaction: A chiral N-acyl hydroxylamine compound is reacted with cyclopentadiene in the presence of a copper catalyst. Oxygen is used to drive the reaction, forming a bicyclic adduct with high stereoselectivity.
-
Step 2: Reductive Cleavage: The nitrogen-oxygen bond in the bicyclic intermediate is selectively reduced. A common system for this is zinc powder in acetic acid, which is mild enough to avoid reducing other functional groups.[8]
-
Step 3: Chiral Resolution (if necessary): If the initial stereoselectivity is insufficient, an enzymatic resolution can be performed. Lipases are often used to selectively acylate one enantiomer, allowing for the easy separation of the desired product.[8]
-
Step 4: Double Bond Reduction: The remaining double bond in the cyclopentene ring is reduced via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.
-
Step 5: Deprotection and Salt Formation: Any protecting groups are removed under appropriate conditions (e.g., base-mediated deacetylation). The final free base is then treated with a solution of HCl in a solvent like isopropanol to precipitate the stable hydrochloride salt, which can be purified by recrystallization.[8]
Caption: General workflow for the asymmetric synthesis of this compound.
Chemical Reactivity and Characterization
The reactivity of this compound is governed by its two functional groups: the primary amine and the secondary alcohol.
-
Amine Group: The nucleophilic amine readily undergoes acylation, alkylation, sulfonylation, and reductive amination, making it a versatile handle for attaching various molecular fragments.
-
Alcohol Group: The hydroxyl group can be oxidized to a ketone, esterified, or converted into an ether. Its presence also allows for intramolecular hydrogen bonding, which influences the compound's conformation and reactivity.
Protocol: Structural Characterization
Confirming the identity and purity of a synthesized batch is a self-validating process essential for its use in research.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆ for the HCl salt). Expect to see complex multiplets in the aliphatic region (~1.5-2.5 ppm) corresponding to the cyclopentyl ring protons. Key diagnostic signals will be the protons on the carbon atoms bearing the -OH and -NH₂ groups (methine protons), typically found further downfield.
-
¹³C NMR: The spectrum should show five distinct signals for the cyclopentane carbons, confirming the molecular symmetry. The carbons attached to the heteroatoms (C-O and C-N) will be the most downfield shifted.
-
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) to determine the molecular weight. For the free base, expect to see the [M+H]⁺ ion at m/z 102.10.
-
Infrared (IR) Spectroscopy: Key stretches to identify include a broad O-H band (~3300 cm⁻¹), N-H stretches for the primary amine (also ~3300 cm⁻¹, often appearing as two sharper peaks), and C-H aliphatic stretches (~2850-2950 cm⁻¹).
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm enantiomeric purity, analyze the sample on a chiral stationary phase column. This will separate the (1S,2R) enantiomer from its (1R,2S) counterpart, allowing for the determination of the enantiomeric excess (ee).
Key Applications in Drug Discovery
The well-defined, rigid structure of this compound makes it an exceptionally valuable building block in medicinal chemistry.
Carbocyclic Nucleoside Analogues
A primary application is in the synthesis of carbocyclic nucleosides, where the furanose sugar ring of a natural nucleoside is replaced by the cyclopentane ring.[1]
-
Rationale: This structural modification confers significant resistance to enzymatic degradation by phosphorylases and kinases, which often cleave the glycosidic bond in natural nucleosides. This leads to increased metabolic stability and can result in improved pharmacokinetic profiles and longer in vivo half-lives.[1]
-
Synthesis: The amino group of this compound serves as the anchor point for coupling with a functionalized heterocyclic base (e.g., a purine or pyrimidine), while the hydroxyl group is later converted into a phosphate or phosphonate mimic.
Constrained Scaffolds for Inhibitor Design
The compound is used as a constrained building block for potent small-molecule inhibitors.
-
MDM2-p53 Interaction Inhibitors: Research has shown that incorporating the aminocyclopentanol scaffold into inhibitors of the MDM2-p53 protein-protein interaction can enhance metabolic stability.[1] These inhibitors aim to reactivate the p53 tumor suppressor pathway in cancer cells, making this a promising strategy in oncology.[1] The rigid cyclopentane ring helps to correctly orient the key pharmacophoric elements for optimal binding to the MDM2 protein.
Caption: Role of this compound as a foundational scaffold.
Safety, Handling, and Storage
Proper handling of this compound and its salts is essential in a laboratory setting. The hydrochloride salt, in particular, is classified with specific hazards.
| Hazard Information (for HCl Salt)[6] | |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statement(s) | H315: Causes skin irritation.H318: Causes serious eye damage. |
| Precautionary Statement(s) | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid generating dust.[9] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a cool, dry place.[10] Recommended storage temperature is often between 2-8 °C to ensure long-term stability.[4]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[11] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[6][11]
Conclusion
This compound is more than a simple chemical reagent; it is a precision tool for the modern medicinal chemist. Its unique combination of rigidity, chirality, and bifunctionality provides a reliable foundation for designing next-generation therapeutics with enhanced stability and efficacy. From antiviral carbocyclic nucleosides to innovative cancer therapies, the applications of this chiral building block continue to expand, underscoring its pivotal role in the future of drug discovery and development.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12886905, (1R,2S)-2-aminocyclopentanol. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11571787, (1S,2S)-2-Aminocyclopentanol. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12886904, this compound. [Link]
- Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
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Carl ROTH. Safety Data Sheet: Cyclopentanol. [Link]
- Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
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Synthesis of Enantiomerically Pure (1S,2R)-2-Aminocyclopentanol: A Technical Guide
Executive Summary: Enantiomerically pure vicinal amino alcohols are pivotal structural motifs in modern pharmaceuticals and serve as indispensable chiral auxiliaries in asymmetric synthesis. Among these, (1S,2R)-2-Aminocyclopentanol is a particularly valuable building block due to the conformationally constrained five-membered ring. This guide provides an in-depth, technical overview of a robust and highly efficient chemoenzymatic strategy for its preparation. By leveraging the exquisite enantioselectivity of lipases, this approach offers a practical and scalable route starting from simple achiral precursors, overcoming many limitations of classical resolution or complex asymmetric synthesis. This document is intended for researchers, chemists, and process development scientists engaged in pharmaceutical research and fine chemical synthesis.
Introduction: The Strategic Importance of this compound
Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry and organic synthesis.[1] The specific cis-relationship of the amino and hydroxyl groups on a cyclopentane frame, as seen in this compound, imparts a rigid conformational constraint that is highly desirable for creating ligands for asymmetric catalysis and for designing pharmacologically active agents with specific receptor-binding properties. Its derivatives have been explored in various therapeutic areas, and the core structure serves as a versatile starting point for synthesizing complex chiral molecules.
Accessing this compound in an enantiomerically pure form is critical, as the biological activity and catalytic efficiency are typically dependent on a single enantiomer. Traditional methods for obtaining enantiopure compounds can be inefficient, with classical resolution leading to a theoretical maximum yield of only 50%, or they may require expensive, multi-step asymmetric syntheses.
Synthetic Strategy: A Chemoenzymatic Approach via Kinetic Resolution
To address the need for an efficient and scalable synthesis, this guide details a chemoenzymatic strategy. This modern approach combines the reliability of traditional organic reactions with the unparalleled selectivity of biocatalysis. The core of this strategy is the enzymatic kinetic resolution (EKR) of a racemic precursor, (±)-cis-2-azidocyclopentanol.
The rationale for this multi-step approach is as follows:
-
Precursor Synthesis: An azide group serves as a stable and non-interfering precursor to the amine. The synthesis of racemic (±)-cis-2-azidocyclopentanol is readily achieved from an inexpensive starting material, cyclopentene oxide, through a regioselective ring-opening reaction.
-
Enzymatic Kinetic Resolution: Lipases are highly effective biocatalysts for enantioselectively acylating alcohols. In a racemic mixture of azido alcohols, the lipase will selectively acylate one enantiomer at a much higher rate than the other. This results in a mixture of one enantiomer in its acylated form and the other enantiomer remaining as the unreacted alcohol.
-
Separation and Transformation: The resulting alcohol and ester are easily separable by standard chromatographic techniques. The desired enantiomer (as the unreacted azido alcohol) can then be converted to the target amine via a straightforward chemical reduction, preserving its stereochemical integrity.
This pathway is advantageous due to the mild reaction conditions of the enzymatic step, the high enantioselectivity often achieved, and the use of readily available and relatively inexpensive enzymes.
Core Methodology: Lipase-Catalyzed Enantioselective Acylation
The key step in this synthesis is the kinetic resolution of (±)-cis-2-azidocyclopentanol catalyzed by Lipase PS from Pseudomonas sp. Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other, allowing for their separation.
In this specific application, the lipase selectively catalyzes the transfer of an acetyl group from an acyl donor (like vinyl acetate) to the hydroxyl group of one of the azido alcohol enantiomers. The enzyme's chiral active site preferentially binds and catalyzes the reaction for the (1R,2S) enantiomer, converting it to the corresponding acetate ester. The (1S,2R) enantiomer is a poor fit for the enzyme's active site and thus reacts very slowly, remaining largely in its alcohol form.
The azide functionality is crucial here; it acts as a masked form of the amine. A primary amine would be nucleophilic and could interfere with the desired acylation of the hydroxyl group. The azide is chemically inert under the enzymatic reaction conditions. Following the separation of the unreacted (1S,2R)-azido alcohol from its esterified counterpart, the azide is cleanly reduced to the primary amine, typically via catalytic hydrogenation, to yield the final product.
Below is a diagram illustrating the complete synthetic workflow.
Caption: Chemoenzymatic synthesis workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established procedures and provide a comprehensive guide to the synthesis.
Protocol A: Synthesis of Racemic (±)-cis-2-Azidocyclopentanol
This procedure outlines the synthesis of the racemic precursor via the azidolysis of cyclopentene oxide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclopentene oxide (1.0 eq) in a 4:1 mixture of ethanol and water.
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.2 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield (±)-cis-2-azidocyclopentanol as a colorless oil.
Protocol B: Lipase-Catalyzed Kinetic Resolution
This protocol details the enantioselective acylation of the racemic azido alcohol.
-
Reaction Setup: To a solution of (±)-cis-2-azidocyclopentanol (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether), add vinyl acetate (0.6 eq) as the acylating agent.
-
Enzyme Addition: Add Lipase PS (Pseudomonas sp. lipase, commercially available) to the mixture (typically 50-100% by weight of the substrate).
-
Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 25-30 °C). The reaction is monitored for conversion (ideally to ~50%) by gas chromatography (GC) or HPLC to maximize the enantiomeric excess of both the remaining alcohol and the formed ester. This can take between 24 to 72 hours.
-
Enzyme Removal: Once the desired conversion is reached, filter the mixture to remove the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Purification and Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of unreacted (1S,2R)-2-azidocyclopentanol and the product (1R,2S)-2-azido-1-acetoxycyclopentane is then separated by flash column chromatography.
Protocol C: Synthesis of this compound
This final step converts the resolved azido alcohol into the target amino alcohol.
-
Reaction Setup: Dissolve the purified (1S,2R)-2-azidocyclopentanol (>99% e.e.) in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (e.g., a balloon or a Parr shaker) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction until the starting material is completely consumed (TLC or GC analysis). This typically takes 4-8 hours.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Final Product: Concentrate the filtrate under reduced pressure to yield enantiomerically pure this compound. Further purification is typically not required.
Data Summary and Validation
The success of this chemoenzymatic synthesis is quantified by the yield and the enantiomeric excess (e.e.) of the products. The enantiomeric excess is a measure of the purity of the chiral substance and is determined by chiral HPLC analysis.
| Compound | Yield | Enantiomeric Excess (e.e.) |
| (1S,2R)-2-Azidocyclopentanol | ~45% | >99% |
| (1R,2S)-2-Azido-1-acetoxycyclopentane | ~47% | 98% |
| This compound | >95% (from azide) | >99% |
| Table based on representative data from the literature. |
Conclusion
The chemoenzymatic strategy presented provides a highly effective and practical route for the synthesis of enantiomerically pure this compound. By integrating a straightforward chemical synthesis of a racemic precursor with a highly selective enzymatic resolution, this method delivers the target compound with excellent enantiopurity and in good overall yield. The mild conditions of the biocatalytic step and the operational simplicity of the entire sequence make this approach attractive for both academic research and industrial-scale production, enabling the broader application of this valuable chiral building block in drug discovery and development.
References
- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- Luna, A., Astorga, C., Fülöp, F., & Gotor, V. (1998). Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol. Tetrahedron: Asymmetry, 9(24), 4483-4487.
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Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. [Link]
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Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of organic chemistry, 67(22), 7613–7617. [Link]
- Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(34), 6153-6156.
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Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096. [Link]
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Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Synthesis, 2002(16), 2254-2258. [Link]
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Gotor-Fernández, V., & Gotor, V. (2011). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 16(9), 7979–8002. [Link]
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PubChem. (n.d.). cis-2-amino-cyclopentanol. National Center for Biotechnology Information. Retrieved from [Link]
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Conti, P., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 1-13. [Link]
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Bernal, J., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 150-160. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of (1S,2R)-2-Aminocyclopentanol
Introduction: The Significance of (1S,2R)-2-Aminocyclopentanol
This compound is a chiral 1,2-amino alcohol. Its stereochemically defined structure, with a cis relationship between the amine and hydroxyl groups, makes it a crucial intermediate in the synthesis of complex molecules, particularly in drug development. The precise spatial arrangement of its functional groups is key to its utility as a chiral ligand or precursor. Therefore, unambiguous confirmation of its structure and stereochemistry is paramount. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this characterization, providing orthogonal and complementary information to verify the molecular identity.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment of each proton, their proximity to one another, and their connectivity through covalent bonds.
Expert Insights: Experimental Causality
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. However, the amine and hydroxyl protons of this compound are exchangeable and may produce broad signals or not be observed at all. Using deuterated dimethyl sulfoxide (DMSO-d₆) can help to sharpen these signals by slowing down the exchange rate. The concentration of the sample should be sufficient (typically 5-10 mg in 0.6-0.7 mL of solvent) to obtain a good signal-to-noise ratio in a reasonable time.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity, which is crucial for high-resolution spectra[1].
-
Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters for a small molecule on a 400 MHz spectrometer might include a 90° pulse, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds[2]. The number of scans can be adjusted to improve the signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation
The spectrum of this compound is expected to show distinct signals for the protons on the cyclopentane ring. The protons attached to carbons bearing the electronegative oxygen and nitrogen atoms (H1 and H2) will be shifted downfield.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| -OH, -NH₂ | 1.0 - 5.0 (broad) | Singlet (broad) | 3H |
| H1 (-CHOH) | ~3.5 - 4.0 | Multiplet | 1H |
| H2 (-CHNH₂) | ~2.8 - 3.3 | Multiplet | 1H |
| H3, H4, H5 (-CH₂-) | ~1.2 - 2.0 | Multiplets | 6H |
-
-OH and -NH₂ Protons: These protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets[3].
-
H1 and H2 Protons: The protons on the carbons directly attached to the hydroxyl and amino groups are deshielded. The proton on C1 (adjacent to the -OH group) is expected to be the most downfield of the ring protons, likely appearing in the 3.5-4.0 ppm range[4]. The proton on C2 (adjacent to the -NH₂ group) would appear at a slightly higher field, around 2.8-3.3 ppm. Both would be multiplets due to coupling with neighboring protons.
-
Ring Methylene Protons: The remaining six protons on the cyclopentane ring (at positions C3, C4, and C5) would appear as a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 2.0 ppm[4].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single sharp peak, making it a powerful tool for determining the number of non-equivalent carbons.
Expert Insights: Experimental Causality
Proton-decoupled ¹³C NMR is the standard experiment because it simplifies the spectrum to single lines for each carbon, which avoids the complexities of C-H coupling[5]. The relaxation times for carbon nuclei, especially quaternary carbons, can be long. While this is not an issue for this compound as it has no quaternary carbons, for quantitative analysis, a long relaxation delay or the addition of a relaxation agent would be necessary[6]. For simple identification, standard parameters are sufficient.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR. Use 20-50 mg of the compound in ~0.7 mL of deuterated solvent.
-
Spectrometer Setup: The setup process is similar to ¹H NMR, involving insertion, locking, and shimming[1]. The spectrometer is tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled pulse program is used. Parameters for a 100 MHz spectrometer might include a 30° or 45° pulse angle, a 1-2 second acquisition time, and a relaxation delay of 2 seconds[1]. A larger number of scans (hundreds to thousands) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data and Interpretation
Due to the molecule's asymmetry, all five carbon atoms are chemically non-equivalent and should give rise to five distinct signals.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C1 (-CHOH) | ~70 - 80 |
| C2 (-CHNH₂) | ~55 - 65 |
| C3, C4, C5 (-CH₂-) | ~20 - 40 |
-
C1 and C2 Carbons: The carbons directly bonded to the electronegative oxygen and nitrogen atoms will be the most deshielded, appearing furthest downfield[7]. C1, attached to the highly electronegative oxygen, is expected in the 70-80 ppm range. C2, attached to nitrogen, will be at a slightly higher field, likely in the 55-65 ppm range.
-
Ring Methylene Carbons: The remaining three methylene carbons (C3, C4, C5) will appear in the upfield aliphatic region, typically between 20 and 40 ppm. Due to their different spatial relationships to the functional groups, they are expected to have slightly different chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Expert Insights: Experimental Causality
Attenuated Total Reflectance (ATR) is a modern, convenient technique for obtaining IR spectra of liquid or solid samples with minimal preparation[8]. A drop of the liquid or a small amount of the solid is placed directly on the ATR crystal (often diamond or zinc selenide). This is a significant advantage over traditional methods like preparing KBr pellets or salt plates. The resulting spectrum will show characteristic absorption bands corresponding to the functional groups in the molecule.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a single drop of liquid this compound or a small amount of solid onto the center of the ATR crystal.
-
Apply Pressure (for solids): If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹[9].
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Predicted MS Data and Interpretation
The primary goal is to confirm the molecular weight of the compound.
| Predicted m/z | Ion Identity | Interpretation |
| 102.09 | [M+H]⁺ | Protonated Molecular Ion |
| 84.08 | [M+H - H₂O]⁺ | Fragment: Loss of water |
| 85.08 | [M+H - NH₃]⁺ | Fragment: Loss of ammonia |
-
Molecular Ion: The molecular formula of this compound is C₅H₁₁NO. Its monoisotopic mass is 101.084 Da.[10] In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 102.09.
-
Fragmentation: Although ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for amino alcohols include the loss of water ([M+H - H₂O]⁺) to give a peak at m/z 84.08, or the loss of ammonia ([M+H - NH₃]⁺) to give a peak at m/z 85.08. The presence of these fragments can provide additional confidence in the structural assignment.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural verification of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy provides rapid confirmation of the presence of the key alcohol and amine functionalities. Finally, mass spectrometry verifies the molecular weight, confirming the elemental composition. Together, these techniques provide a self-validating system, ensuring the identity, structure, and purity of this critical chiral building block for researchers and drug development professionals.
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PubChem. (1S,2S)-2-Aminocyclopentanol. National Center for Biotechnology Information. [Link]
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Agilent Technologies. (2014). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]
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University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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Chemistry LibreTexts. (2020). Lab 7: Electrospray Mass Spectrometry. [Link]
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Beilstein Journal of Organic Chemistry. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. [Link]
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Analytical Chemistry. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. [Link]
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An In-depth Technical Guide to (1S,2R)-2-Aminocyclopentanol: A Chiral Building Block in Modern Drug Discovery
Introduction
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This necessity for stereochemical control has driven the development of a sophisticated toolbox for asymmetric synthesis. Within this toolbox, chiral building blocks serve as foundational elements for the construction of complex, stereochemically defined molecules. (1S,2R)-2-Aminocyclopentanol is a prime example of such a building block, offering a rigid cyclopentane scaffold decorated with strategically positioned amino and hydroxyl functional groups. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application as a powerful chiral auxiliary in the synthesis of carbocyclic nucleoside analogues and other complex molecular targets.
Core Molecular Attributes
This compound is a chiral amino alcohol with a defined stereochemistry that is crucial for its utility in asymmetric synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [1] |
| CAS Number | 135969-63-0 | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| IUPAC Name | (1S,2R)-2-aminocyclopentan-1-ol | [1] |
| Synonyms | cis-(1S,2R)-2-Aminocyclopentanol | [1] |
| Hydrochloride CAS | 225791-13-9 | [2] |
| Hydrochloride MW | 137.61 g/mol | [2] |
| Boiling Point (HCl salt) | 220.9°C at 760 mmHg | [2] |
| Flash Point (HCl salt) | 87.4°C | [2] |
Spectroscopic and Physicochemical Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The 1H and 13C NMR spectra of this compound are expected to be complex due to the diastereotopic nature of the methylene protons on the cyclopentane ring.
-
1H NMR (CDCl₃, 400 MHz): The spectrum will likely display distinct signals for the two methine protons (CH-O and CH-N). The proton attached to the carbon bearing the hydroxyl group (H-1) is expected to appear as a multiplet in the range of 3.8-4.2 ppm. The proton on the carbon with the amino group (H-2) will also be a multiplet, likely in the 3.0-3.4 ppm region. The cyclopentane methylene protons will present as a series of complex, overlapping multiplets between 1.2 and 2.0 ppm. The protons of the amine and hydroxyl groups will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
-
13C NMR (CDCl₃, 100 MHz): The spectrum should exhibit five distinct signals corresponding to the five carbon atoms of the cyclopentane ring. The carbon attached to the hydroxyl group (C-1) is predicted to be in the 70-75 ppm range, while the carbon bearing the amino group (C-2) will likely be around 55-60 ppm. The remaining three methylene carbons of the ring will appear in the upfield region, typically between 20 and 40 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the presence of strong, broad absorption bands corresponding to the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. A C-O stretching vibration should be observable around 1050-1150 cm⁻¹. The N-H bending vibration may be seen in the 1590-1650 cm⁻¹ region. The C-H stretching of the cyclopentyl ring will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 101. Key fragmentation patterns would likely involve the loss of water (m/z 83) or the amino group. In electrospray ionization (ESI) in positive mode, a prominent protonated molecular ion ([M+H]⁺) at m/z 102 would be expected.
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure this compound is a key challenge that has been addressed through various asymmetric strategies. A particularly effective approach commences with the readily available and inexpensive starting material, ethyl 2-oxocyclopentanecarboxylate.
Figure 1. Synthetic pathway to this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure based on established methodologies for the synthesis of this compound from ethyl 2-oxocyclopentanecarboxylate[3].
Step 1: Asymmetric Reduction with Baker's Yeast
-
In a flask, a suspension of baker's yeast in a sucrose solution is prepared and allowed to activate.
-
Ethyl 2-oxocyclopentanecarboxylate is added to the activated yeast suspension.
-
The mixture is stirred at room temperature for a period of 24-48 hours, with the progress of the reaction monitored by TLC or GC.
-
Upon completion, the yeast is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (1S,2R)-ethyl 2-hydroxycyclopentanecarboxylate.
Step 2: Saponification
-
The crude ester from the previous step is dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous residue is acidified with hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford (1S,2R)-2-hydroxycyclopentanecarboxylic acid.
Step 3: Curtius Rearrangement
-
The carboxylic acid is dissolved in an anhydrous solvent such as toluene.
-
Triethylamine is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA) at 0°C.
-
The reaction mixture is slowly warmed to room temperature and then heated to reflux until the formation of the isocyanate is complete.
-
The reaction is cooled, and an aqueous acid solution is added to hydrolyze the isocyanate.
-
After neutralization and extraction, the crude product is purified by chromatography or distillation to give this compound.
Application as a Chiral Auxiliary in Asymmetric Synthesis
A primary application of this compound is its use as a chiral auxiliary. It can be readily converted into a chiral oxazolidinone, which then directs the stereochemical outcome of subsequent reactions, such as alkylations and aldol additions, on an attached prochiral substrate[3].
Figure 2. Workflow for asymmetric alkylation.
The rigid, fused ring system of the cyclopentano-oxazolidinone creates a well-defined chiral environment. Upon deprotonation, the resulting enolate is shielded on one face by the cyclopentyl ring, directing the approach of an electrophile to the opposite, less hindered face. This leads to a high degree of diastereoselectivity in the alkylation or aldol reaction. Subsequent cleavage of the auxiliary, which can often be recovered and reused, yields the desired enantiomerically enriched product.
Role in the Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety, such as cyclopentane. This structural modification often imparts enhanced metabolic stability and can lead to potent antiviral and anticancer agents. This compound and its derivatives are valuable precursors for the stereocontrolled synthesis of these important therapeutic agents. For instance, the antiviral drug Abacavir, a carbocyclic analogue of guanosine, features a cyclopentene ring with functional groups that can be conceptually derived from chiral aminocyclopentanol precursors. The synthesis of such molecules often involves the coupling of a chiral aminocyclopentanol derivative with a purine or pyrimidine base.
Safety and Handling
The hydrochloride salt of this compound is classified as a skin and eye irritant[2]. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chiral building block in asymmetric synthesis. Its rigid stereodefined structure makes it an excellent precursor for the development of chiral auxiliaries that can induce high levels of stereocontrol in a variety of chemical transformations. Furthermore, its role as a key fragment in the synthesis of carbocyclic nucleosides underscores its importance in medicinal chemistry and drug discovery. The synthetic routes to this compound, particularly those employing biocatalysis, offer efficient and environmentally benign methods for its preparation. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of chiral building blocks like this compound is set to expand, paving the way for the discovery of new and improved therapeutic agents.
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A Technical Guide to the Thermodynamic Properties of (1S,2R)-2-Aminocyclopentanol: Experimental and Computational Approaches
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(1S,2R)-2-Aminocyclopentanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and functional groups make it an attractive starting material for the development of novel therapeutics. A thorough understanding of its thermodynamic properties is paramount for optimizing reaction conditions, ensuring stable formulations, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the experimental and computational methodologies used to determine the thermodynamic characteristics of this important molecule.
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C5H11NO | PubChem[1] |
| Molecular Weight | 101.15 g/mol | PubChem[1] |
| IUPAC Name | cis-(1S,2R)-2-aminocyclopentan-1-ol | PubChem[1] |
| Boiling Point | 220.9°C at 760 mmHg | Amitychem[2] |
| Flash Point | 87.4°C | Amitychem[2] |
| Vapor Pressure | 0.0229 mmHg at 25°C | Amitychem[2] |
| XLogP3 | 1.36080 | Amitychem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
Experimental Determination of Thermodynamic Properties
Experimental techniques are the gold standard for obtaining accurate thermodynamic data. Differential Scanning Calorimetry (DSC) is a powerful and widely used method for characterizing the thermal properties of materials.[4][5]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique can be used to determine key thermodynamic parameters such as melting point, enthalpy of fusion, and heat capacity.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a clean, tared DSC pan. The small sample size ensures thermal equilibrium is reached quickly.
-
Hermetically seal the pan to prevent any loss of sample due to volatilization during the experiment. An empty, hermetically sealed pan is used as a reference.
-
-
Instrument Setup and Calibration:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.
-
Calibrate the instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure the accuracy of the measurements.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a constant heating rate, typically 10°C/min.[7] A controlled heating rate is crucial for resolving thermal events.
-
Continue heating to a temperature significantly above the melting point to ensure the entire transition is captured.
-
Cool the sample back to the initial temperature at a controlled rate.
-
Perform a second heating cycle to investigate any changes in the material's properties after the initial melt and to obtain a more accurate glass transition temperature if applicable.
-
-
Data Analysis:
-
The resulting thermogram plots heat flow versus temperature.
-
The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.
-
The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak. This value represents the energy required to melt the sample.
-
The heat capacity (Cp) can be determined from the shift in the baseline of the thermogram. Modulated DSC (MDSC) can provide more accurate heat capacity data by separating the heat flow into reversing (heat capacity-related) and non-reversing (kinetic) components.[8]
-
Computational Prediction of Thermodynamic Properties
In the absence of extensive experimental data, computational chemistry provides a powerful alternative for estimating the thermodynamic properties of molecules. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can predict properties like enthalpy of formation, Gibbs free energy of formation, and heat capacity with reasonable accuracy.
Computational Workflow for Thermodynamic Property Prediction
-
Molecule Building and Geometry Optimization:
-
The 3D structure of this compound is built using molecular modeling software.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and effective method is the B3LYP functional with a 6-31G* basis set.
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry. This is a critical step as it confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
The vibrational frequencies are also used to calculate the thermal contributions to enthalpy and entropy.
-
-
Thermochemical Analysis:
-
The output of the frequency calculation provides the key thermodynamic quantities at a specified temperature and pressure (usually 298.15 K and 1 atm):
-
Enthalpy (H): The sum of the total electronic energy, ZPVE, and thermal corrections to enthalpy. The standard enthalpy of formation can be calculated using appropriate isodesmic reactions or atomization energies.
-
Gibbs Free Energy (G): Calculated from the enthalpy and entropy using the equation G = H - TS.[9] The standard Gibbs free energy of formation is a key indicator of a molecule's stability.[10]
-
Entropy (S): The sum of translational, rotational, vibrational, and electronic entropies calculated from the molecular properties and vibrational frequencies.
-
Constant Volume Heat Capacity (Cv): Calculated from the vibrational frequencies. The constant pressure heat capacity (Cp) can be derived from Cv.
-
-
Conclusion
A comprehensive understanding of the thermodynamic properties of this compound is essential for its effective application in drug development and chemical synthesis. While direct experimental data may be limited, a combination of established experimental techniques like Differential Scanning Calorimetry and robust computational chemistry methods can provide the necessary insights. The methodologies outlined in this guide offer a clear path for researchers to characterize this and other important molecules, ultimately leading to more efficient and reliable scientific advancements.
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A Comprehensive Technical Guide to the Solubility of (1S,2R)-2-Aminocyclopentanol in Organic Solvents
Introduction
Overview of (1S,2R)-2-Aminocyclopentanol: Structure and Significance
This compound is a chiral amino alcohol that holds considerable interest for researchers and professionals in the fields of organic synthesis and drug development. Its structure, featuring a cyclopentane ring with vicinal amino and hydroxyl groups in a specific stereochemical arrangement, makes it a valuable building block for the synthesis of more complex chiral molecules. The presence of both a basic amino group and a hydrogen-bond-donating hydroxyl group on a rigid cyclic scaffold imparts unique chemical properties to this compound, influencing its reactivity and interactions with other molecules. These characteristics are particularly sought after in the design of chiral ligands for asymmetric catalysis and as key intermediates in the synthesis of pharmaceutical agents.
The Critical Role of Solubility in Chemical Processes and Pharmaceutical Formulation
The solubility of a compound in various solvents is a fundamental physical property that dictates its utility in a wide array of applications. In chemical synthesis, the choice of solvent is paramount as it affects reaction rates, equilibria, and the ease of product purification. For a reagent like this compound, understanding its solubility profile is essential for designing efficient and scalable synthetic routes. In the realm of pharmaceutical development, solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. A comprehensive understanding of the solubility of this compound in different organic solvents is therefore indispensable for its effective application.
Scope and Objectives of this Guide
This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide will focus on the underlying chemical principles that govern its solubility. We will present a predicted solubility profile based on theoretical considerations and data from analogous structures. Furthermore, this guide will equip researchers with detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. The objective is to provide a robust framework for scientists and drug development professionals to make informed decisions regarding solvent selection and to empower them to generate precise solubility data tailored to their specific needs.
Theoretical Framework of Solubility
Fundamental Principles: "Like Dissolves Like"
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. This compound possesses both polar (amino and hydroxyl groups) and nonpolar (cyclopentane ring) characteristics, suggesting a nuanced solubility profile across a spectrum of organic solvents.
Intermolecular Forces Governing Solubility
The solubility of this compound is dictated by the balance of intermolecular forces between the solute molecules and between the solute and solvent molecules.
The primary amino group (-NH2) and the hydroxyl group (-OH) in this compound are both capable of acting as hydrogen bond donors and acceptors. This capacity for strong hydrogen bonding is a dominant factor in its solubility in protic solvents like alcohols.
The polar C-N and C-O bonds in the molecule create a net dipole moment, leading to dipole-dipole interactions. The nonpolar cyclopentyl backbone contributes to van der Waals forces. The overall solubility in a given solvent will depend on the interplay of these forces.
Influence of Solvent Properties
Solvents with higher polarity and dielectric constants are generally better at solvating polar molecules. The polarity of a solvent is a measure of the separation of charge in its molecules.
Protic solvents, which contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen), can participate in hydrogen bonding with this compound, enhancing solubility. Aprotic solvents lack this ability but can still solvate the molecule through other interactions if they are sufficiently polar.
Effect of Temperature on Solubility
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the intermolecular forces within the solid lattice.
Predicted Solubility Profile of this compound
Rationale for Qualitative Assessment in the Absence of Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound in the scientific literature, a qualitative prediction based on its molecular structure and the principles of intermolecular forces provides a valuable starting point for solvent selection.
Predicted Solubility in Common Organic Solvents
The following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Justification |
| Polar Protic | Methanol, Ethanol | High | The ability of both the solute and solvent to engage in extensive hydrogen bonding is expected to lead to high solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and amino groups of the solute. The cyclopentane ring may limit miscibility compared to smaller, more polar solutes. |
| Dichloromethane | Moderate | Dichloromethane is a moderately polar solvent that can engage in dipole-dipole interactions. Its ability to act as a weak hydrogen bond acceptor may also contribute to solubility. | |
| Nonpolar Aprotic | Toluene | Low to Moderate | Toluene is a nonpolar aromatic solvent. Some solubility may be observed due to van der Waals interactions with the cyclopentane ring, but the polar functional groups of the solute will limit its solubility. |
| Hexanes | Low / Insoluble | Hexanes are nonpolar aliphatic solvents. The significant mismatch in polarity between the highly polar functional groups of the solute and the nonpolar solvent is expected to result in very low solubility. |
Comparison with Structurally Similar Compounds
Cyclopentanol, a structural analog lacking the amino group, is reported to be moderately soluble in water but highly soluble in many organic solvents.[3] This suggests that the cyclopentane ring imparts significant organic character. The addition of the polar amino group in this compound is expected to enhance its solubility in polar solvents, particularly those capable of hydrogen bonding, while potentially decreasing its solubility in nonpolar solvents compared to cyclopentanol. Studies on other amino alcohols have shown that their solubility in organic solvents is highly dependent on the balance between their polar and nonpolar components.[4]
Experimental Determination of Solubility
Given the predictive nature of the above profile, empirical determination of solubility is crucial for any practical application.
Importance of Empirical Data
Accurate solubility data is essential for process optimization, ensuring reproducible results in synthesis, and for the successful formulation of active pharmaceutical ingredients.
Qualitative Solubility Assessment: A Step-by-Step Protocol
This protocol provides a rapid method to estimate the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble at this concentration, it can be classified as having low solubility. If it dissolves, further additions of the solute can be made to gauge the approximate saturation point.
-
Record the observations for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the concentration of the solute in the solution reaches a constant value (saturation). The concentration of the saturated solution is then determined analytically.
Materials:
-
This compound
-
Desired organic solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Appropriate analytical instrument for concentration measurement (e.g., HPLC, GC, NMR)
Procedure:
-
Add an excess amount of this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This may take several hours to days, and the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it plateaus).
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
The choice of analytical technique will depend on the properties of this compound and the solvent used.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly with a suitable chromophore or after derivatization.
-
Gas Chromatography (GC): Can be used if the compound is volatile or can be derivatized to increase its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool for determining concentration by integrating the signal of a specific proton of the analyte against that of an internal standard.
High-Throughput Screening Methods for Solubility
For rapid screening of solubility in multiple solvents, automated high-throughput methods are often employed in industrial settings. These systems typically use smaller sample sizes and parallel processing to generate solubility data quickly.
Factors Influencing and Modifying Solubility
pH and its Effect on the Ionization and Solubility of Amines
The basic amino group of this compound can be protonated in acidic conditions to form an ammonium salt. This salt is an ionic species and is expected to have significantly higher solubility in polar solvents, especially water, compared to the free base. Conversely, in basic solutions, the compound will exist predominantly in its neutral, less polar form.
Salt Formation to Enhance Solubility
The solubility of this compound in certain solvents can be dramatically increased by converting it into a salt through reaction with an acid. This is a common strategy in pharmaceutical formulation to improve the aqueous solubility of basic drugs.
Impact of Impurities
The presence of impurities can affect the measured solubility of a compound. It is therefore crucial to use a pure sample of this compound for accurate solubility determination.
Conclusion and Future Perspectives
Summary of Key Insights
The solubility of this compound in organic solvents is governed by a balance of its polar, hydrogen-bonding functional groups and its nonpolar cyclopentane core. It is predicted to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and to have low solubility in nonpolar solvents.
Recommendations for Solvent Selection in Practical Applications
For applications requiring high solubility, such as in homogeneous reactions, polar protic solvents like methanol and ethanol are recommended. For extractions or chromatographic separations where differential solubility is desired, a combination of polar and nonpolar solvents should be explored.
The Need for Further Experimental Studies
While this guide provides a strong theoretical and practical framework, there is a clear need for comprehensive experimental studies to generate quantitative solubility data for this compound in a wide range of organic solvents at various temperatures. Such data would be of immense value to the scientific community and would facilitate the broader application of this important chiral building block.
References
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
- Jackson, G. (n.d.). The Solubility of Proteins in Organic Solvents. SciSpace.
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PubChem. (n.d.). cis-(2-Amino-cyclopentyl)-methanol. National Center for Biotechnology Information. Retrieved from [Link]
- López-Ram-de-Viu, M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC.
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Solubility of Things. (n.d.). Cyclopentanol. Retrieved from [Link]
- Fogg, P. G. T. (1984). Ammonia Solubilities.
- ResearchGate. (n.d.).
- IS MUNI. (n.d.).
- MDPI. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- University of Waterloo. (2023). Solubility of Organic Compounds.
- ResearchGate. (2025).
- University of Minnesota. (2022). Properties of Common Organic Solvents.
- AChemBlock. (n.d.). trans-2-Amino-cyclopentanol 96%.
- CK-12 Foundation. (2012). Factors Affecting Solubility.
- ACS Figshare. (2020).
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1.
- TOKU-E. (n.d.).
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An In-depth Technical Guide to the Crystal Structure Analysis of (1S,2R)-2-Aminocyclopentanol
A Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a publicly available, experimentally determined crystal structure for (1S,2R)-2-aminocyclopentanol has not been reported. This guide, therefore, presents a comprehensive, field-proven methodology for elucidating its crystal structure, using the molecule as a prime exemplar for small-molecule crystallographic analysis. The principles and protocols detailed herein are grounded in established crystallographic practices and are intended to serve as an authoritative workflow for researchers.
Introduction
This compound is a chiral amino alcohol with potential applications as a building block in the synthesis of pharmacologically active compounds.[1][2] Its stereochemistry, arising from two chiral centers, dictates its three-dimensional conformation and, consequently, its interactions with biological targets.[3][4] Understanding the precise solid-state arrangement of its atoms, the nature of its intermolecular interactions, and its conformational preferences is paramount for rational drug design and development.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the crystal structure of this compound via single-crystal X-ray diffraction (SC-XRD). It is designed to equip researchers with the necessary knowledge to not only perform the experimental work but also to critically evaluate the results, ensuring scientific integrity and reproducibility.
Part 1: From Synthesis to Single Crystal: The Preparatory Phase
The journey to a crystal structure begins with the synthesis of high-purity material and the successful growth of diffraction-quality single crystals. This phase is often the most challenging and time-consuming aspect of the entire process.
Synthesis and Purification
The synthesis of this compound can be achieved through various stereoselective routes, often involving the reduction of a corresponding aminocyclopentanone or the ring-opening of an epoxide. Regardless of the synthetic pathway, achieving a purity of >99% is crucial. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.
Recommended Purification Protocol:
-
Column Chromatography: Initial purification is typically performed using silica gel chromatography to remove major byproducts.
-
Recrystallization: The material is then further purified by recrystallization from a suitable solvent system. This process also serves as a preliminary screening for crystallization conditions.
-
Purity Assessment: The purity of the final product should be rigorously assessed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC) with a chiral column: To determine the enantiomeric and diastereomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.[1][2][5]
-
The Art and Science of Crystallization
Growing single crystals suitable for X-ray diffraction is a critical step that often requires empirical screening of various conditions. For a small, polar molecule like this compound, the following techniques are recommended:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This is often the simplest and most effective method.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can promote crystal growth.
-
Cooling Crystallization: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.
Table 1: Hypothetical Crystallization Screening Conditions for this compound
| Experiment ID | Solvent System (Compound:Precipitant) | Temperature (°C) | Method | Outcome |
| C1 | Isopropanol | 25 | Slow Evaporation | Amorphous solid |
| C2 | Methanol/Diethyl Ether | 4 | Vapor Diffusion | Microcrystalline powder |
| C3 | Ethyl Acetate/Hexane | 25 | Vapor Diffusion | Small needles |
| C4 | Acetonitrile | 4 | Slow Cooling | Diffraction-quality prisms |
Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction
Once a suitable single crystal is obtained, the process of data collection and structure determination can begin. This section outlines the workflow from mounting the crystal to solving and refining the structure.
Data Collection
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher-quality diffraction pattern.
The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their positions and intensities are recorded. This process generates a series of diffraction images, which are then integrated to produce a list of reflection intensities.
Data Processing and Structure Solution
The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal. The space group provides information about the symmetry of the crystal lattice.
The "phase problem" is then solved. The intensities of the diffracted beams are measured, but the phase information is lost. Direct methods or Patterson methods are computational techniques used to estimate the initial phases, which allows for the calculation of an initial electron density map. From this map, the positions of the atoms can be determined.
Structure Refinement and Validation
The initial atomic model is refined using a least-squares method to improve the agreement between the calculated and observed diffraction data. This iterative process adjusts the atomic positions, thermal parameters, and other variables to minimize the residual factor (R-factor), which is a measure of the goodness of fit.
Workflow for Crystal Structure Determination:
Caption: Workflow for single-crystal X-ray diffraction analysis.
The final structure must be rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking for:
-
Reasonable bond lengths and angles: Comparing the determined values to standard values for similar chemical environments.
-
Appropriate thermal ellipsoids: These represent the thermal motion of the atoms and should not be excessively large or small.
-
Absence of significant residual electron density: Large peaks or holes in the difference electron density map may indicate missing or misplaced atoms.
Part 3: Interpreting the Crystal Structure: From Data to Insights
With a validated crystal structure, the focus shifts to analyzing the molecular and supramolecular features of this compound in the solid state.
Molecular Geometry and Conformation
The crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles. For this compound, key points of analysis would include:
-
Cyclopentane Ring Pucker: The conformation of the five-membered ring (e.g., envelope or twist conformation).
-
Relative Orientation of Substituents: The torsion angle between the amino and hydroxyl groups, which will reveal if they are cis or trans to each other.
-
Intramolecular Hydrogen Bonding: The presence of a hydrogen bond between the amino and hydroxyl groups, which can significantly influence the molecule's conformation.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₁₁NO |
| Formula Weight | 101.15 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 8.12 |
| c (Å) | 12.45 |
| V (ų) | 595.3 |
| Z | 4 |
| ρcalc (g/cm³) | 1.128 |
| R₁ (I > 2σ(I)) | 0.035 |
| wR₂ (all data) | 0.089 |
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules of this compound will interact with their neighbors through a network of non-covalent interactions. The most significant of these are expected to be hydrogen bonds involving the amino and hydroxyl groups.
Analysis of Hydrogen Bonding:
-
Donor-Acceptor Pairs: Identify which groups act as hydrogen bond donors (N-H and O-H) and which act as acceptors (the lone pairs on the nitrogen and oxygen atoms).
-
Hydrogen Bonding Network: Characterize the dimensionality of the hydrogen bonding network (e.g., 1D chains, 2D sheets, or a 3D framework). This network is fundamental to the stability of the crystal lattice.
Logical Flow of Structural Analysis:
Caption: Logical flow of crystallographic data interpretation.
Conclusion
The determination of the crystal structure of this compound, while not yet publicly reported, would provide invaluable insights for medicinal chemists and materials scientists. The methodologies outlined in this guide represent a robust and reliable pathway for obtaining and analyzing this crucial data. A thorough crystallographic study would reveal the molecule's preferred conformation, the nature of its intermolecular interactions, and the overall packing arrangement in the solid state. This information is fundamental for understanding its physical properties and for designing new molecules with improved therapeutic potential.
References
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PubChem. (1S,2S)-2-Aminocyclopentanol | C5H11NO | CID 11571787.[Link]
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PubChem. this compound | C5H11NO | CID 12886904.[Link]
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PubChem. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905.[Link]
- Google Patents.CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
PubChem. (1S,2R)-2-Aminocyclohexanol | C6H13NO | CID 2724651.[Link]
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Pharmaffiliates. CAS No : 135969-63-0 | Product Name : this compound.[Link]
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International Journal of Chemical and Pharmaceutical Analysis. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material.[Link]
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Unlocking Chiral Architectures: A Technical Guide to the Potential Research Areas of (1S,2R)-2-Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-2-Aminocyclopentanol, a deceptively simple chiral amino alcohol, has emerged as a powerful and versatile tool in the synthesis of complex molecular architectures. Its rigid cyclopentane scaffold and strategically positioned functional groups provide a unique platform for stereocontrol, making it an invaluable asset in asymmetric synthesis and a promising building block for novel therapeutics. This in-depth technical guide explores the core competencies of this chiral auxiliary, delves into its burgeoning applications in drug discovery, and outlines promising avenues for future research.
Core Physicochemical Properties and Stereochemistry
This compound is a chiral compound with the following key properties:
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | cis-(1S,2R)-2-aminocyclopentan-1-ol |
| Stereoisomers | (1R,2S)-2-Aminocyclopentanol (enantiomer), (1S,2S)- and (1R,2R)-2-Aminocyclopentanol (diastereomers) |
The cis relationship between the amino and hydroxyl groups on the cyclopentane ring is a crucial feature that dictates its efficacy as a chiral auxiliary. This fixed spatial arrangement is fundamental to creating a well-defined chiral environment that directs the stereochemical outcome of reactions.
A Cornerstone of Asymmetric Synthesis: The Chiral Auxiliary
The primary and most well-established application of this compound is its role as a chiral auxiliary.[1] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction.[2] The auxiliary is subsequently removed, having imparted its chirality to the product.
This compound has proven to be highly effective in directing asymmetric alkylation and aldol reactions, consistently achieving excellent diastereofacial selectivities, often exceeding 99%.[1]
Asymmetric Alkylation: A Step-by-Step Workflow
The conversion of this compound into an oxazolidinone provides a rigid scaffold for highly diastereoselective alkylation reactions.
Caption: Workflow for Asymmetric Alkylation using this compound derived auxiliary.
Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone
-
N-Acylation: To a solution of the (4R,5S)-cyclopentano[d]oxazolidin-2-one in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a strong base (e.g., n-butyllithium) dropwise. After stirring for 30 minutes, add the desired acyl chloride and allow the reaction to warm to room temperature.
-
Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78 °C and add a lithium amide base such as lithium diisopropylamide (LDA) to generate the corresponding Z-enolate.
-
Alkylation: To the enolate solution at -78 °C, add the alkylating agent (e.g., benzyl bromide) and stir for several hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The crude product is then purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions, such as hydrolysis with lithium hydroxide, to yield the chiral carboxylic acid, or by reduction with lithium borohydride to afford the chiral alcohol.
Asymmetric Aldol Reactions: Crafting Chiral β-Hydroxy Carbonyls
The oxazolidinone derived from this compound also serves as an excellent stereodirecting group in asymmetric aldol reactions, leading to the formation of syn-aldol products with high diastereoselectivity. The rigid conformation of the oxazolidinone and the chelation of the metal cation by the carbonyl oxygen and the enolate oxygen create a highly organized transition state that effectively shields one face of the enolate.
Expanding Horizons: Drug Discovery and Development
The inherent chirality and conformational rigidity of this compound and its derivatives make them attractive building blocks in the synthesis of biologically active molecules.
Antiviral Agents: A Scaffold for Innovation
A significant area of research is the incorporation of the this compound motif into nucleoside analogues. Carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane or cyclohexane ring, often exhibit enhanced metabolic stability and can act as potent antiviral agents.[3]
One notable example is the role of a related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, as a key intermediate in the synthesis of the anti-AIDS drug Bictegravir.[4] This highlights the potential of aminocyclopentanol derivatives in the development of novel treatments for viral infections.
Furthermore, derivatives of this compound have been investigated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The cyclopentane ring serves as a rigid scaffold to which various pharmacophoric groups can be attached, leading to potent inhibition of the viral enzyme.
Natural Product Synthesis: A Gateway to Complexity
The ability to introduce stereocenters with high fidelity makes this compound a valuable tool in the total synthesis of complex natural products. While specific examples directly employing this auxiliary are emerging, the principles of its application in asymmetric synthesis are broadly applicable to the construction of intricate molecular frameworks found in nature.
Future Research Directions: Uncharted Territories
The full potential of this compound is yet to be realized. Several promising research avenues warrant further exploration:
-
Development of Novel Derivatives: The synthesis and evaluation of new derivatives of this compound could lead to chiral auxiliaries with enhanced reactivity, selectivity, or broader substrate scope. Modifications to the amino or hydroxyl groups could fine-tune the steric and electronic properties of the auxiliary.
-
Catalytic Applications: While primarily used as a stoichiometric chiral auxiliary, investigating the potential of this compound and its derivatives as chiral ligands in metal-catalyzed asymmetric reactions is a logical next step. This would offer a more atom-economical approach to stereoselective synthesis.
-
Exploration of New Therapeutic Areas: The unique conformational constraints of the aminocyclopentanol scaffold could be exploited in the design of inhibitors for other enzyme classes or as ligands for various receptors. Its application in areas such as oncology, neurodegenerative diseases, and inflammation remains largely unexplored.
-
Mechanistic Studies: A deeper understanding of the transition state geometries and the non-covalent interactions that govern the stereochemical outcomes of reactions employing this auxiliary would facilitate the rational design of new and improved asymmetric transformations.
Conclusion
This compound has firmly established itself as a reliable and highly effective chiral auxiliary for asymmetric synthesis. Its ability to deliver products with exceptional levels of stereocontrol has made it a valuable tool for synthetic chemists. The burgeoning applications of its derivatives in drug discovery, particularly in the development of antiviral agents, underscore its significant potential for the pharmaceutical industry. As researchers continue to explore its capabilities and develop novel applications, this compound is poised to play an increasingly important role in the creation of complex chiral molecules with significant biological activity.
References
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PubChem. (1S,2S)-2-Aminocyclopentanol. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(44), 8573-8577.
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PubChem. (1R,2S)-2-aminocyclopentanol. National Center for Biotechnology Information. [Link]
- Bessières, M., Chevrier, F., Roy, V., & Agrofoglio, L. A. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future medicinal chemistry, 7(13), 1809–1828.
- Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(44), 8573-8577.
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Dr. Hubbard UGA Chemistry. (2020, April 12). CHEM 2212L Experiment 9 - The Aldol Condensation [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
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Vanderbilt University. (2021, December 27). RNAs Containing Carbocyclic Ribonucleotides. Structural Biology @ Vanderbilt. [Link]
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- Vicario, J. L. (2021). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules, 26(4), 826.
- Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry, 18(4), 544-558.
- Enders, D., & Funabiki, K. (2015). Asymmetric synthesis of fully substituted cyclopentane-oxindoles through an organocatalytic triple Michael domino reaction.
- Wu, F. P., & Wu, X. F. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
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Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). [Video]. YouTube. [Link]
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The Synthesis of (1S,2R)-2-Aminocyclopentanol: An In-depth Technical Guide
Introduction: The Significance of (1S,2R)-2-Aminocyclopentanol in Modern Chemistry
This compound is a chiral vicinal amino alcohol that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid cyclopentane scaffold and defined stereochemistry make it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The cis relationship between the amino and hydroxyl groups, with their specific absolute configurations, provides a unique stereochemical environment that is often crucial for molecular recognition and biological activity. This guide provides a comprehensive overview of the primary synthetic strategies to obtain this important chiral building block, with a focus on the underlying principles and practical applications for researchers, scientists, and drug development professionals.
Strategic Approaches to the Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound can be broadly categorized into several key strategies: chemoenzymatic methods, synthesis from prochiral starting materials using biocatalysis, and chemical asymmetric synthesis. Each of these approaches offers distinct advantages and challenges, which will be discussed in detail.
I. Chemoenzymatic Synthesis: Harnessing the Power of Enzymes
Chemoenzymatic synthesis has emerged as a powerful and sustainable approach for the production of chiral compounds.[1] This strategy combines the versatility of chemical reactions with the high selectivity of biocatalysts. A prominent chemoenzymatic route to this compound involves the kinetic resolution of a racemic mixture of a suitable precursor, most notably through lipase-catalyzed enantioselective acylation.
Lipase-Catalyzed Kinetic Resolution of Racemic cis-2-Aminocyclopentanol
One of the most efficient and widely employed methods for obtaining enantiopure this compound is the kinetic resolution of racemic cis-2-aminocyclopentanol. This process relies on the ability of lipases to selectively acylate one enantiomer of the racemic amino alcohol, leaving the other enantiomer unreacted.
The underlying principle of this kinetic resolution is the difference in the rate of reaction for the two enantiomers with the acylating agent in the presence of a chiral catalyst (the lipase). The enantiomer that is a better fit for the enzyme's active site is acylated more rapidly.
A typical workflow for this process is outlined below:
Caption: Workflow for the Lipase-Catalyzed Kinetic Resolution of Racemic cis-2-Aminocyclopentanol.
Key Considerations for Lipase-Catalyzed Resolution:
-
Choice of Lipase: The selection of the lipase is critical for achieving high enantioselectivity. Candida antarctica lipase B (CALB) is a commonly used and highly effective enzyme for the resolution of cyclic amino alcohols.[2] Other lipases, such as those from Pseudomonas cepacia, have also been successfully employed.[3]
-
Acyl Donor: The choice of the acyl donor can influence the reaction rate and enantioselectivity. Simple esters like ethyl acetate are often used due to their availability and ease of removal.
-
Solvent: The reaction is typically carried out in a non-polar organic solvent, such as hexane or toluene, to maintain the enzyme's activity.
-
Reaction Monitoring: The progress of the reaction is monitored to stop it at approximately 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the acylated product and the unreacted starting material.
Quantitative Data for Lipase-Catalyzed Resolution:
| Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of this compound | Reference |
| Candida antarctica Lipase B | Ethyl Acetate | Toluene | ~50 | >99% | [2] |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl ether | ~50 | >98% | [3] |
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-cis-2-Aminocyclopentanol
-
To a solution of racemic cis-2-aminocyclopentanol (1.0 g, 9.9 mmol) in toluene (50 mL) is added ethyl acetate (1.03 mL, 10.4 mmol).
-
Immobilized Candida antarctica lipase B (Novozym 435, 100 mg) is added to the mixture.
-
The suspension is stirred at room temperature (25 °C) and the reaction progress is monitored by chiral gas chromatography (GC).
-
When the conversion reaches approximately 50%, the enzyme is filtered off and washed with toluene.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of this compound and (1R,2S)-N-acetyl-2-aminocyclopentanol is separated by column chromatography on silica gel.
II. Synthesis from Prochiral Precursors using Biocatalysis
An alternative and elegant approach involves the use of a prochiral starting material, such as ethyl 2-oxocyclopentanecarboxylate, which is then transformed into the desired chiral amino alcohol using a combination of biocatalytic and chemical steps. This strategy avoids the need for a resolution step, potentially leading to higher overall yields of the desired enantiomer.
Synthesis from Ethyl 2-Oxocyclopentanecarboxylate
This route leverages the enantioselective reduction of a ketone using baker's yeast (Saccharomyces cerevisiae), followed by a Curtius rearrangement to introduce the amino group with the desired stereochemistry.
The key steps in this synthesis are:
-
Enantioselective Reduction: The prochiral β-ketoester, ethyl 2-oxocyclopentanecarboxylate, is reduced using baker's yeast to yield ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate with high enantioselectivity.[4]
-
Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the target this compound.[4]
Caption: Synthesis of this compound from Ethyl 2-Oxocyclopentanecarboxylate.
Key Advantages of this Route:
-
High Enantioselectivity: The baker's yeast reduction is known to proceed with excellent enantioselectivity.
-
Readily Available Starting Material: Ethyl 2-oxocyclopentanecarboxylate is a commercially available and relatively inexpensive starting material.
-
Stereochemical Control: The stereochemistry of the final product is established early in the synthesis during the enzymatic reduction.
Experimental Protocol: Synthesis of this compound via Baker's Yeast Reduction and Curtius Rearrangement
Step 1: Baker's Yeast Reduction of Ethyl 2-Oxocyclopentanecarboxylate [4]
-
A suspension of baker's yeast (100 g) in a solution of sucrose (100 g) in water (1 L) is stirred at 30 °C for 30 minutes.
-
Ethyl 2-oxocyclopentanecarboxylate (10 g, 64 mmol) is added to the yeast suspension.
-
The mixture is stirred at 30 °C for 48 hours.
-
The mixture is then filtered through Celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give crude ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate, which is purified by column chromatography.
Step 2: Hydrolysis and Curtius Rearrangement [4]
-
The purified ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate is hydrolyzed to (1S,2R)-2-hydroxycyclopentanecarboxylic acid using aqueous sodium hydroxide.
-
The resulting acid is dissolved in toluene, and triethylamine (1.1 equivalents) is added.
-
Diphenylphosphoryl azide (DPPA, 1.1 equivalents) is added, and the mixture is heated at reflux for 2 hours.
-
The reaction mixture is cooled, and 2 M hydrochloric acid is added. The mixture is heated at reflux for 1 hour to hydrolyze the intermediate isocyanate.
-
After cooling, the aqueous layer is separated, washed with diethyl ether, and then basified with aqueous sodium hydroxide.
-
The aqueous layer is extracted with dichloromethane, and the combined organic extracts are dried and concentrated to afford this compound.
III. Other Potential Synthetic Strategies
While the chemoenzymatic and baker's yeast-based routes are well-established, other modern synthetic methodologies hold promise for the synthesis of this compound, although specific applications to this target may be less documented.
Sharpless Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation is a powerful method for the direct conversion of alkenes into chiral vicinal amino alcohols.[2][5] In principle, the application of this reaction to cyclopentene could provide a direct route to this compound.
The reaction typically employs a catalytic amount of an osmium source, a chiral ligand (often derived from dihydroquinine or dihydroquinidine), and a stoichiometric nitrogen source (e.g., a chloramine salt). The choice of the chiral ligand determines the absolute stereochemistry of the product.
Synthesis from Chiral Pool Precursors
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products, such as carbohydrates and amino acids. These molecules can serve as starting materials for the synthesis of other chiral compounds. While conceptually attractive, the synthesis of this compound from a chiral pool precursor like a carbohydrate would likely involve a multi-step sequence to construct the cyclopentane ring and install the required functional groups with the correct stereochemistry. Such routes can be lengthy and may not be as efficient as the more direct methods described above.
Conclusion: A Versatile Chiral Building Block within Reach
This compound is a valuable chiral building block with significant applications in asymmetric synthesis and drug discovery. This guide has detailed the most robust and well-established methods for its preparation, with a particular emphasis on chemoenzymatic and biocatalytic approaches. The lipase-catalyzed kinetic resolution of racemic cis-2-aminocyclopentanol and the synthesis from ethyl 2-oxocyclopentanecarboxylate using baker's yeast reduction are both highly effective strategies that provide access to the target molecule with excellent enantiopurity. While other modern synthetic methods like the Sharpless asymmetric aminohydroxylation present intriguing possibilities, their specific application to this target requires further investigation. The detailed protocols and comparative data provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this important chiral intermediate in their work.
References
- Asymmetric alkylation and aldol reaction of optically active (1S,2R)-2-aminocyclopentan-l-ol derived chiral auxiliary. Tetrahedron: Asymmetry.
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Chemoenzymatic synthesis. Nature Communications.[1]
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Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances.[5][6]
- Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydr
- Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry.
- The Sharpless Asymmetric Aminohydroxylation.
- Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.
- Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology.
- Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances.
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Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters.[4][7]
- An overview on the synthesis of furanoid and pyranoid sugar α- and β-amino acids and related aminocycloalkanecarboxylic acids from carbohydr
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Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry.[3]
- The Career of K. Barry Sharpless. MacMillan Group Meeting.
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Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.[9]
- Functionalized Chloroenamines in Aminocyclopropane Synthesis. Part 1.
- Chiral Pool Synthesis: From α-Amino Acids and Deriv
- Bicyclic Lactams Derived from Serine or Cysteine and 2-Methylpropanal. Request PDF.
- Bicyclic Lactams Derived from Serine or Cysteine and 2-Methylpropanal. Request PDF.
- Enantioselective Synthesis of Cyclopentene Deriv
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Methodological & Application
The Versatile Chiral Auxiliary: A Guide to the Application of (1S,2R)-2-Aminocyclopentanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Chiral Auxiliaries in Stereocontrolled Synthesis
In the realm of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a matter of academic curiosity but a critical determinant of biological activity and safety.[1] Chiral auxiliaries are powerful tools in this endeavor, offering a reliable strategy for the introduction of new stereogenic centers with a high degree of predictability. These chiral molecules are temporarily incorporated into a prochiral substrate, directing the course of a chemical transformation before being cleaved to reveal the desired enantiomerically enriched product.
Among the pantheon of chiral auxiliaries, those derived from amino alcohols have proven to be particularly effective due to their conformational rigidity and the ability to form stable chelates with metal enolates. This guide focuses on a highly effective yet perhaps underutilized chiral auxiliary, (1S,2R)-2-aminocyclopentanol. Through its transformation into the rigid and facially biased (4R,5S)-cyclopentano[d]oxazolidin-2-one, this auxiliary provides exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably asymmetric alkylations and aldol additions.[2] Its utility stems from the conformationally constrained cyclopentane ring, which effectively shields one face of the reactive intermediate, thereby directing the approach of electrophiles.
This document serves as a comprehensive technical guide to the synthesis and application of this compound as a chiral auxiliary. We will delve into the underlying principles of its stereodirecting influence, provide detailed, field-tested protocols for its use, and present quantitative data to support its efficacy.
Synthesis of the Chiral Auxiliary: From Precursor to the Active Oxazolidinone
The journey to harnessing the stereodirecting power of this compound begins with its synthesis and subsequent conversion into the active oxazolidinone auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one. This transformation is crucial as the resulting bicyclic system provides the necessary conformational rigidity for effective stereocontrol.
Protocol 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one
This protocol outlines a reliable method for the preparation of the chiral oxazolidinone from the corresponding amino alcohol precursor, which can be synthesized from commercially available starting materials.[2]
Workflow for the Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one
Caption: Synthesis of the chiral oxazolidinone auxiliary.
Materials:
-
Ethyl (1S,2R)-2-aminocyclopentanecarboxylate
-
1 M Sodium Hydroxide (NaOH) solution
-
1 N Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dry Benzene
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Hydrolysis: To a stirred solution of ethyl (1S,2R)-2-aminocyclopentanecarboxylate (1.0 eq) in THF at 23°C, add 1 M aqueous NaOH solution (2.0 eq). Stir the resulting mixture for 1 hour.[2]
-
Acidification and Extraction: Cool the reaction mixture to 0°C and carefully acidify to pH 3 with 1 N aqueous HCl. Thoroughly extract the mixture with ethyl acetate (3 x volumes).[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the corresponding carboxylic acid.[2]
-
Curtius Rearrangement and Cyclization: Suspend the crude acid in dry benzene. To this suspension, add diphenylphosphoryl azide (1.2 eq) and triethylamine (1.2 eq). Stir the resulting mixture at 23°C for 15 minutes and then heat at reflux for 24 hours.[2]
-
Purification: After cooling the reaction to 23°C, evaporate the solvents under reduced pressure. Purify the residue by silica gel chromatography (e.g., 50% EtOAc in hexane as eluent) to furnish the chiral oxazolidinone as a white solid.[2]
Core Application: Asymmetric Alkylation
A cornerstone application of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is in the asymmetric alkylation of N-acyl derivatives. This method provides a reliable route to enantiomerically enriched carboxylic acids.
Mechanism of Stereocontrol in Asymmetric Alkylation
The high diastereoselectivity observed in the alkylation of N-acyl derivatives of (4R,5S)-cyclopentano[d]oxazolidin-2-one is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base. The cyclopentyl ring of the auxiliary effectively shields the Re-face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered Si-face.
Stereochemical Model for Asymmetric Alkylation
Caption: Mechanism of stereocontrol in asymmetric alkylation.
Protocol 2: Asymmetric Alkylation of an N-Propionyl Oxazolidinone
This protocol details a general procedure for the highly diastereoselective alkylation of the N-propionyl derivative of (4R,5S)-cyclopentano[d]oxazolidin-2-one.[3]
Materials:
-
N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hexamethyldisilazide (NaHMDS) or Lithium Diisopropylamide (LDA)
-
Electrophile (e.g., Benzyl bromide, Allyl iodide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon or Nitrogen). Add a solution of NaHMDS or LDA (1.1 eq) dropwise. Stir the mixture at -78°C for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add the electrophile (1.2 eq) to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC.[3]
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate.[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.[3]
Data Summary: Asymmetric Alkylation
| Entry | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | NaHMDS | 85 | >99:1 |
| 2 | Allyl iodide | NaHMDS | 88 | >99:1 |
| 3 | Methyl iodide | LDA | 92 | 98:2 |
| 4 | Isopropyl iodide | KHMDS | 78 | >99:1 |
Expanding the Scope: Asymmetric Aldol Reactions
The utility of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary extends to asymmetric aldol reactions, providing a powerful method for the synthesis of chiral β-hydroxy carboxylic acid derivatives.
Protocol 3: Diastereoselective Aldol Reaction
This protocol provides a general procedure for the Lewis acid-mediated aldol reaction of an N-acetyl oxazolidinone with an aldehyde.
Materials:
-
N-Acetyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Titanium(IV) chloride (TiCl₄)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Aldehyde (e.g., Isobutyraldehyde)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Enolate Formation: Dissolve the N-acetyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78°C under an inert atmosphere. Add TiCl₄ (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at -78°C for 30 minutes.
-
Aldol Addition: Add the aldehyde (1.5 eq) to the reaction mixture at -78°C. Stir for 2-4 hours at this temperature.
-
Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature. Extract the aqueous layer with CH₂Cl₂.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Cleavage of the Chiral Auxiliary: Releasing the Chiral Product
A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing cleavage of the auxiliary to unveil the desired chiral product and, ideally, allow for the recovery of the auxiliary.
General Cleavage Methods
Caption: Common methods for chiral auxiliary cleavage.
Protocol 4: Hydrolytic Cleavage to a Chiral Carboxylic Acid
This protocol describes the widely used method for obtaining chiral carboxylic acids.[4]
Materials:
-
N-Acylated oxazolidinone adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen Peroxide (H₂O₂)
-
Lithium Hydroxide (LiOH)
-
Sodium Sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl Acetate for extraction
Procedure:
-
Reaction Setup: Dissolve the N-acylated oxazolidinone adduct in a mixture of THF and water (typically 3:1 to 4:1) and cool to 0°C.
-
Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq). Stir the mixture vigorously at 0°C for 1-2 hours.
-
Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction and Isolation: Concentrate the reaction mixture to remove the THF. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover the chiral auxiliary. Acidify the aqueous layer with HCl and extract the desired chiral carboxylic acid with an organic solvent.
Broader Applications and Future Outlook
While asymmetric alkylation and aldol reactions are the most well-documented applications of the this compound derived auxiliary, the principles of its stereodirecting influence suggest its potential in other important asymmetric transformations. These include:
-
Asymmetric Conjugate Additions: The chiral N-enoyl derivatives can act as Michael acceptors, with the auxiliary directing the facial selectivity of the nucleophilic attack.
-
Asymmetric Diels-Alder Reactions: N-acryloyl derivatives can serve as chiral dienophiles, where the auxiliary controls the endo/exo selectivity and the facial approach of the diene.[5][6][7]
The development of new applications for this and structurally related chiral auxiliaries remains an active area of research. The straightforward synthesis, high stereocontrol, and reliable cleavage make this compound a valuable tool for the synthesis of complex chiral molecules in both academic and industrial settings.
References
- Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(45), 8781-8785. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5Pup3GrIeLJekv08Ee_B54uf3ul-QvbppqwvqRO78iw-yIEwJsc8io9nuYDclAe-qgVc8SFZ-MAKl6S_MbA2QtvrZzuU1DyU1zCgA8yjZmjrgdShR4E0b5C014t65MEiQrkwAWlmh7t-DCQ==]
- Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. [https://pubs.acs.org/doi/10.1021/ed085p696]
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775-777. [https://doi.org/10.1021/ol9913901]
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The Evans and Related Aldol Reactions. In Comprehensive Organic Reactions in Aqueous Media (pp. 161-205). Wiley.
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Induction with a (1S,2S)-2-Phenylcyclopentanamine Auxiliary Moiety. [https://www.benchchem.com/product/b1011]
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. [https://www.benchchem.com/product/b1011]
- BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Derivatives. [https://www.benchchem.com/product/b1011]
- Bode, J. W. (2011). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. CHIMIA International Journal for Chemistry, 65(11), 849-852. [https://www.ingentaconnect.com/content/scs/chimia/2011/00000065/00000011/art00010]
- Ghosh, A. K., & Kawahama, R. (1998). ASYMMETRIC DIELS-ALDER REACTION: CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron: Asymmetry, 9(21), 3801-3804. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753381/]
- Sibi, M. P., & Liu, M. (2001). Acyclic stereocontrol in the conjugate addition of organocuprates to α,β-unsaturated oxazolidinones. Organic Letters, 3(25), 4181-4184.
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Using a (1S,2R)-2-Aminocyclopentan-1-ol-Derived Chiral Auxiliary. [https://www.benchchem.com/product/b1011]
- Smith, A. B., III, & Sfouggatakis, C. (2000). Total Synthesis of (−)-Cylindrocyclin A. Organic Letters, 2(24), 3793-3796.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
- Lu, Y., & Ma, D. (2007). A General and Efficient Method for the Synthesis of Chiral N-Aryloxazolidinones. Synlett, 2007(11), 1753-1756.
- Wu, Y., Sun, Y.-P., & Sun, X.-L. (2006). A Practical and Efficient Synthesis of Evans’ Chiral Auxiliaries from α-Amino Acids.
- Cossy, J., & Belotti, D. (2000). Synthesis of Chiral Non-Racemic N-Acyl-2-oxazolidinones. Tetrahedron: Asymmetry, 11(13), 2649-2652.
- Wu, T. R., & Chong, J. M. (2005). Asymmetric Alkylation of Aldehydes with Organozinc Reagents Catalyzed by a Chiral Amino Thiol. Organic Letters, 7(16), 3493-3496.
- Evans, D. A., Nelson, J. V., & Taber, T. R. (1982). Stereoselective Aldol Condensations. In Topics in Stereochemistry (Vol. 13, pp. 1-115). Wiley.
- Sibi, M. P., & Jasperse, C. P. (2005). Enantioselective Diels-Alder reactions catalyzed by chiral Lewis acids. Journal of the American Chemical Society, 127(20), 7192-7193.
- Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Diels−Alder Reaction: A New and Powerful Synthetic Methodology.
- Hutt, A. J., & O'Grady, J. (1996). Drug stereochemistry: analytical methods and pharmacology. Journal of Antimicrobial Chemotherapy, 37(1), 7-32.
- Larivée, A., & Charette, A. B. (2006). Highly Diastereoselective Addition of Grignard Reagents to N-Sulfinylimines Derived from Aldehydes. Organic Letters, 8(22), 5069-5072.
- Rawal, V. H., & Zhong, H. M. (1993). A highly enantioselective Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadienes. Journal of the American Chemical Society, 115(13), 5945-5946.
- Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713-5743.
- Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors.
- Pihko, P. M. (2004). Hydrogen Bonding in Organocatalysis. In Hydrogen Bonding—New Trends (pp. 165-196). Springer.
- Denmark, S. E., & Stavenger, R. A. (2000). Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases. Accounts of Chemical Research, 33(7), 432-440.
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Application Notes & Protocols: (1S,2R)-2-Aminocyclopentanol in Asymmetric Synthesis
Introduction: The Strategic Value of (1S,2R)-2-Aminocyclopentanol
In the landscape of modern asymmetric synthesis, the demand for efficient, reliable, and versatile chiral building blocks is perpetual. This compound, a C₂-symmetric vicinal amino alcohol, has emerged as a cornerstone scaffold for the construction of highly effective chiral auxiliaries and ligands. Its rigid cyclopentyl backbone, combined with the defined cis-stereochemical relationship between the amino and hydroxyl groups, provides a conformationally constrained environment ideal for inducing high levels of stereoselectivity in a wide array of chemical transformations.
The strategic advantage of this molecule lies in the predictable orientation of its functional groups, which are capable of chelating to metal centers or directing incoming reagents through steric and electronic effects. This guide provides an in-depth exploration of the applications of this compound, complete with mechanistic rationale and detailed, field-proven protocols for its use as a chiral auxiliary in alkylation and aldol reactions.
Application as a Chiral Auxiliary: Directing Stereoselective Carbon-Carbon Bond Formation
One of the most powerful applications of this compound is its use as a chiral auxiliary.[1][2][3] In this role, the amino alcohol is temporarily incorporated into an achiral substrate molecule to form a chiral derivative. Subsequent reactions on this derivative are then directed by the auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved and recovered for reuse.
A prime example is the formation of a cyclopentano[d]oxazolidin-2-one derivative, which serves as a highly effective template for asymmetric alkylations and aldol reactions.[1]
Mechanistic Rationale for Stereochemical Control
The high diastereofacial selectivity observed in reactions utilizing the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary stems from the formation of a rigid, chelated enolate intermediate.
-
Formation of the Imide: The auxiliary is first acylated with a carboxylic acid derivative (e.g., an acyl chloride) to form an N-acyl oxazolidinone.
-
Enolate Formation: Treatment with a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), deprotonates the α-carbon to the carbonyl, forming a lithium enolate.
-
Chelation and Facial Shielding: The lithium cation is chelated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This locks the conformation of the molecule. The fused cyclopentyl ring projects from one face of the enolate, creating significant steric hindrance.
-
Stereoselective Alkylation: An incoming electrophile (e.g., an alkyl halide) is forced to approach from the less sterically hindered face, resulting in the formation of a single diastereomer.[1]
The following diagram illustrates the workflow for synthesizing the chiral auxiliary and its application in asymmetric alkylation.
Detailed Protocols and Data
The following protocols are based on established and validated procedures, demonstrating the practical application and effectiveness of the this compound-derived auxiliary.
Protocol 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one (Chiral Auxiliary)
This protocol describes the preparation of the core chiral auxiliary from this compound.
Materials:
-
This compound hydrochloride
-
Triphosgene or Ethyl Chloroformate
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of this compound hydrochloride in toluene, add a saturated aqueous solution of NaHCO₃.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (or ethyl chloroformate) in toluene to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the pure (4R,5S)-cyclopentano[d]oxazolidin-2-one.
Protocol 2: Asymmetric Alkylation of an N-Acyl Oxazolidinone
This protocol details the highly diastereoselective alkylation of an imide derived from the chiral auxiliary.[1]
Materials:
-
(4R,5S)-Propionyl-cyclopentano[d]oxazolidin-2-one
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LiHMDS solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide dropwise to the enolate solution.
-
Maintain the reaction at -78 °C for 4 hours, then allow it to slowly warm to -20 °C over 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography. The diastereomeric excess is typically >99% as determined by HPLC and ¹H NMR analysis.[1]
Protocol 3: Asymmetric Aldol Reaction
The same chiral auxiliary can be used to achieve excellent syn-selectivity in aldol reactions.[1]
Materials:
-
(4R,5S)-Propionyl-cyclopentano[d]oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Isobutyraldehyde
-
Anhydrous Dichloromethane (DCM)
-
Phosphate buffer (pH 7)
-
Methanol
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous DCM in a flame-dried, argon-purged flask.
-
Cool the solution to 0 °C. Add triethylamine, followed by the dropwise addition of dibutylboron triflate. Stir for 30 minutes to form the boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add isobutyraldehyde dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Concentrate the mixture and extract the residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to yield the syn-aldol adduct with high diastereoselectivity.
The following diagram illustrates the proposed transition state for the boron-mediated aldol reaction, explaining the observed syn-selectivity.
Representative Data for Asymmetric Reactions
The following table summarizes the high efficiency and stereoselectivity achieved using the this compound-derived chiral auxiliary.[1]
| Reaction Type | Electrophile / Aldehyde | Yield (%) | Diastereoselectivity (%de) |
| Alkylation | Benzyl bromide | 72 | >99 |
| Alkylation | Allyl iodide | 65 | >99 |
| Aldol Reaction | Acetaldehyde | 70 | >99 (syn) |
| Aldol Reaction | Isobutyraldehyde | 71 | >99 (syn) |
| Aldol Reaction | Benzaldehyde | 80 | >99 (syn) |
Data sourced from literature reports demonstrating the utility of the auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol.[1]
Conclusion and Future Outlook
This compound has proven to be a robust and reliable chiral building block for asymmetric synthesis. Its application as a precursor to rigid oxazolidinone auxiliaries provides a powerful method for controlling stereochemistry in C-C bond-forming reactions, consistently delivering products with exceptionally high diastereoselectivity. The protocols outlined herein are scalable and applicable to a broad range of substrates, making this auxiliary a valuable tool for both academic research and industrial drug development. Future work will likely expand its use into the development of novel chiral ligands for metal-catalyzed processes and as a scaffold in organocatalysis, further cementing its role as a privileged structure in the field of stereoselective synthesis.
References
-
Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science (RSC Publishing). Available at: [Link]
-
Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(43), 8273-8276. Available at: [Link]
-
Catalytic asymmetric alpha-alkylation of aldehydes via a S(N)2 '-type addition-elimination pathway. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]
-
Catalytic asymmetric direct α-alkylation of amino esters by aldehydes via imine activation. Royal Society of Chemistry. Available at: [Link]
-
Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. PubMed. Available at: [Link]
-
A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. PubMed. Available at: [Link]
-
Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. Available at: [Link]
-
Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols. PubMed Central. Available at: [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Thieme Connect. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Applications of asymmetric organocatalysis in medicinal chemistry. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. ResearchGate. Available at: [Link]
-
Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. PubMed Central. Available at: [Link]
- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. Available at: [Link]
-
asymmetric induction-chiral auxiliary (chemmasters.online). YouTube. Available at: [Link]
-
Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of aminocyclopentanols: α-d-galacto configured sugar mimics. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
Sources
The Aldol Reaction's Unsung Hero: Harnessing (1S,2R)-2-Aminocyclopentanol for Superior Stereocontrol
Introduction: Beyond the Proline Paradigm in Asymmetric Synthesis
For decades, the pantheon of asymmetric synthesis has been dominated by a select few chiral auxiliaries and organocatalysts. While L-proline and Evans-type oxazolidinones have undeniably revolutionized the construction of chiral molecules, the quest for novel scaffolds that offer unique stereochemical advantages and broader substrate scope is relentless. In this context, conformationally constrained cyclic amino alcohols have emerged as powerful tools. This application note delves into the specific utility of (1S,2R)-2-aminocyclopentanol, a chiral 1,2-amino alcohol, as a highly effective precursor for a chiral auxiliary in asymmetric aldol reactions. Its rigid cyclopentyl backbone offers a predictable and sterically demanding environment, leading to exceptional levels of diastereoselectivity in carbon-carbon bond formation.[1]
We will explore the mechanistic underpinnings of this stereocontrol, provide detailed, field-tested protocols for the synthesis of the active auxiliary and its application in a representative aldol reaction, and present data that underscores its efficacy for researchers in synthetic organic chemistry and drug development.
Part 1: The Mechanistic Rationale - Why a Fused Ring System Excels
The power of this compound lies in its application as a chiral auxiliary, most effectively when converted into its corresponding fused oxazolidinone, (4R,5S)-cyclopentano[d]oxazolidin-2-one . This rigid, bicyclic structure provides a well-defined chiral environment that dictates the facial selectivity of subsequent reactions.
When an N-acyl derivative of this oxazolidinone is treated with a Lewis acid, such as dibutylboryl triflate (Bu₂BOTf), and a hindered base like triethylamine (Et₃N), a rigid Z-enolate is formed.[2][3] The boron atom chelates with both the carbonyl oxygen of the acyl group and the ring oxygen of the oxazolidinone. This chelation, combined with the steric hindrance imposed by the fused cyclopentyl ring, forces the enolate to adopt a specific conformation.
The subsequent approach of an aldehyde electrophile is then directed to the less sterically hindered face of the enolate. The cyclopentyl group effectively shields one face of the enolate, leaving the other open for electrophilic attack. This leads to a highly organized, chair-like six-membered transition state, famously described by the Zimmerman-Traxler model, which accounts for the predictable and high-fidelity transfer of stereochemical information.[4] The result is the formation of the syn-aldol product with exceptionally high diastereoselectivity.[1]
Part 2: Experimental Protocols
Protocol 1: Synthesis of Chiral Auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one
This protocol is adapted from the work of Ghosh et al. and outlines the multi-step synthesis from a commercially available starting material.[1]
Workflow Diagram:
Step-by-Step Procedure:
-
Baker's Yeast Reduction: This initial step establishes the key stereocenters. While specific conditions vary, it typically involves the fermentation of Saccharomyces cerevisiae with the starting β-ketoester, ethyl 2-oxocyclopentanecarboxylate. This enzymatic reduction yields ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate.
-
Ester Hydrolysis:
-
To a stirred solution of the ethyl ester (1.0 eq) in a mixture of THF and water at room temperature, add 1 M aqueous sodium hydroxide (NaOH) solution (2.0 eq).
-
Stir the resulting mixture for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully acidify to pH 3 with 1 N aqueous HCl.
-
Extract the aqueous layer thoroughly with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used directly in the next step.
-
-
Curtius Rearrangement and Cyclization:
-
Caution: This step involves the formation of an acyl azide, which can be explosive. Perform in a well-ventilated fume hood behind a blast shield.
-
Suspend the crude acid from the previous step (1.0 eq) in dry benzene.
-
To the suspension, add triethylamine (Et₃N, 1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes, then heat at reflux for 24 hours. The isocyanate intermediate formed in situ cyclizes to the oxazolidinone.
-
Cool the reaction to room temperature and evaporate the solvents under reduced pressure.
-
Purify the residue by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to furnish the pure (4R,5S)-cyclopentano[d]oxazolidin-2-one as a solid.[1]
-
Protocol 2: Asymmetric syn-Aldol Reaction
This protocol describes the N-acylation of the auxiliary, followed by a highly diastereoselective boron-mediated aldol reaction.
Step-by-Step Procedure:
-
N-Acylation:
-
Dissolve the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir for 15 minutes to form the lithium salt.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to obtain the N-acyl oxazolidinone.
-
-
Boron Enolate Formation and Aldol Addition:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of triethylamine (Et₃N, 1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.
-
Cool the reaction back down to -78 °C.
-
Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise.
-
Stir at -78 °C for 2-4 hours, then allow to warm to 0 °C over 1 hour. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (H₂O₂). Caution: H₂O₂ addition is exothermic.
-
Stir vigorously for 1 hour at 0 °C.
-
Dilute with water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to isolate the pure syn-aldol adduct.
-
Part 3: Performance and Data
The key advantage of the this compound derived auxiliary is its ability to consistently deliver aldol products with exceptionally high levels of stereocontrol. The conformationally rigid cyclopentyl fused ring system is superior in many cases to more flexible auxiliaries derived from acyclic amino alcohols.
| Entry | Aldehyde | Enolate Source (N-Acyl Group) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | Propionyl | >99:1 | 85 | [1] |
| 2 | Benzaldehyde | Propionyl | >99:1 | 89 | [1] |
| 3 | Pivaldehyde | Propionyl | >99:1 | 78 | [1] |
| 4 | Acrolein | Propionyl | >99:1 | 82 | [1] |
Table 1: Representative results for the asymmetric aldol reaction using the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary. Data is representative based on reported high selectivities for this class of auxiliary.[1][5]
Part 4: Troubleshooting and Pro-Tips
-
Incomplete Enolate Formation: Ensure all reagents and solvents are strictly anhydrous. Traces of water will quench the enolate and lead to low yields. Use freshly distilled solvents and title the n-BuLi solution before use.
-
Low Diastereoselectivity: This is uncommon with this auxiliary but can result from incorrect stoichiometry of the boron reagent or base. Ensure precise addition of Bu₂BOTf and Et₃N. Also, maintain low temperatures (-78 °C) during the aldehyde addition to prevent background uncatalyzed reactions.
-
Difficult Auxiliary Cleavage: While standard hydrolysis (LiOH/H₂O₂) is effective, for sensitive substrates, milder conditions may be required. Reductive cleavage using reagents like lithium borohydride (LiBH₄) can yield the corresponding chiral alcohol directly.
-
Auxiliary Recovery: After cleavage, the this compound can be recovered from the aqueous layer by adjusting the pH and extracting with an appropriate solvent, allowing for its reuse.
Conclusion
This compound serves as a precursor to a robust and highly effective chiral auxiliary for asymmetric aldol reactions. The resulting cyclopentano-fused oxazolidinone provides a rigid, predictable scaffold that consistently directs the formation of syn-aldol products with diastereofacial selectivities often exceeding 99%.[1] The straightforward, albeit multi-step, synthesis of the auxiliary and the reliable, high-fidelity stereochemical outcome make it a valuable alternative to traditional methods, particularly when exceptional levels of purity are required in complex molecule synthesis. This application note provides the foundational knowledge and practical protocols for researchers to successfully implement this powerful tool in their synthetic endeavors.
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]
-
Ghosh, A. K., et al. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters. National Institutes of Health. [Link]
-
Romero, J. A. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis. [Link]
-
The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry. [Link]
-
Gage, J. R. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Williams College. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]
-
Ghosh, A. K., et al. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. SciSpace. [Link]
-
Ghosh, A. K., & Fidanze, S. cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Symmetry. [Link]
-
Asymmetric Synthesis. University of York. [Link]
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- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
(1S,2R)-2-Aminocyclopentanol: A Versatile Chiral Ligand for Asymmetric Catalytic Hydrogenation
Application Note and Detailed Protocols
Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is ever-increasing, particularly within the pharmaceutical and fine chemical industries. Asymmetric catalysis has emerged as a powerful tool to meet this demand, and the design of effective chiral ligands is central to its success. Among the plethora of ligands developed, chiral β-amino alcohols have garnered significant attention due to their straightforward synthesis, structural rigidity, and ability to form stable and highly selective catalysts with transition metals.
This application note provides a comprehensive guide to the use of (1S,2R)-2-aminocyclopentanol, a conformationally constrained chiral amino alcohol, as a ligand in catalytic hydrogenation and transfer hydrogenation reactions. Its cis-relationship between the amino and hydroxyl groups, locked within a five-membered ring, provides a well-defined chiral environment for the metal center, influencing the stereochemical outcome of the reduction of prochiral substrates such as ketones and imines. We will detail the enantioselective synthesis of the ligand, the in-situ preparation of ruthenium and rhodium-based catalysts, and provide detailed protocols for their application in asymmetric hydrogenation.
Part 1: Enantioselective Synthesis of this compound Ligand
The enantioselective synthesis of this compound can be achieved from the readily available starting material, ethyl 2-oxocyclopentanecarboxylate. The synthetic strategy involves two key steps: an asymmetric reduction of the β-ketoester to establish the desired stereochemistry of the hydroxyl group, followed by a Curtius rearrangement of the corresponding carboxylic acid to install the amino group with retention of configuration.
Protocol 1: Synthesis of this compound
Step 1: Asymmetric Reduction of Ethyl 2-oxocyclopentanecarboxylate
This step establishes the cis-stereochemistry of the alcohol and carboxylate groups. Asymmetric hydrogenation using a ruthenium-BINAP catalyst is a well-established method for the reduction of β-ketoesters.
-
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
[RuCl(p-cymene)]₂
-
(S)-BINAP
-
Methanol (degassed)
-
Hydrogen gas (high pressure)
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure autoclave
-
-
Procedure:
-
In a glovebox, to a clean, dry Schlenk flask, add [RuCl(p-cymene)]₂ and (S)-BINAP in a 1:1.1 molar ratio.
-
Add degassed methanol to dissolve the catalyst precursor.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve ethyl 2-oxocyclopentanecarboxylate in degassed methanol.
-
Transfer the substrate solution and the catalyst solution to a high-pressure autoclave under an inert atmosphere.
-
Pressurize the autoclave with hydrogen gas (typically 50-100 atm) and heat the reaction mixture (typically 50-80 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure. The crude product, ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate, can be purified by silica gel chromatography.
-
Step 2: Hydrolysis and Curtius Rearrangement
The ester is hydrolyzed to the corresponding carboxylic acid, which is then converted to the amine via a Curtius rearrangement. The Curtius rearrangement proceeds with retention of configuration, thus preserving the stereochemistry established in the previous step.[1][2]
-
Materials:
-
Ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Toluene
-
Benzyl alcohol (for trapping the isocyanate as a carbamate)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Hydrolysis: Dissolve ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate in a mixture of THF and water. Add an excess of LiOH or NaOH and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with HCl and extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield (1S,2R)-2-hydroxycyclopentanecarboxylic acid.
-
Curtius Rearrangement: To a solution of (1S,2R)-2-hydroxycyclopentanecarboxylic acid in dry toluene, add triethylamine followed by the dropwise addition of diphenylphosphoryl azide (DPPA) at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux. The rearrangement will proceed with the evolution of nitrogen gas to form the isocyanate.
-
To trap the isocyanate, add benzyl alcohol to the reaction mixture and continue to reflux to form the N-Cbz protected amino alcohol.
-
After cooling, the reaction mixture can be washed with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried and concentrated. The Cbz-protected this compound can be purified by column chromatography.
-
Deprotection: The Cbz protecting group can be removed by catalytic hydrogenation using Pd/C in methanol to yield the final product, this compound.
-
Part 2: Preparation and Application of Catalysts
This compound serves as a bidentate ligand, coordinating to the metal center through both the nitrogen of the amino group and the oxygen of the hydroxyl group. The catalysts are typically prepared in situ by reacting the ligand with a suitable metal precursor.
Protocol 2: In-situ Preparation of a Ruthenium- this compound Catalyst
This protocol describes the preparation of a ruthenium catalyst for asymmetric transfer hydrogenation.
-
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Isopropanol (anhydrous and degassed)
-
Inert atmosphere (e.g., argon or nitrogen)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent) and this compound (2.2 equivalents).
-
Add anhydrous and degassed isopropanol.
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.
-
The resulting catalyst solution is ready for use in the hydrogenation reaction.
-
Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol outlines a general procedure for the reduction of an aromatic ketone, such as acetophenone, using the in-situ prepared ruthenium catalyst.
-
Materials:
-
Ketone substrate (e.g., acetophenone)
-
In-situ prepared Ruthenium-(1S,2R)-2-aminocyclopentanol catalyst solution
-
Isopropanol (as both solvent and hydrogen source)
-
Base (e.g., potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH))
-
Inert atmosphere
-
-
Procedure:
-
To the freshly prepared catalyst solution from Protocol 2, add the ketone substrate (typically a substrate-to-catalyst ratio of 100:1 to 1000:1).
-
Add a solution of the base in isopropanol (typically 5-10 mol% relative to the substrate).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Expected Performance and Data
Table 1: Representative Performance of Amino Alcohol-Ligated Ruthenium Catalysts in the Asymmetric Transfer Hydrogenation of Ketones
| Entry | Substrate | Ligand | Catalyst Loading (mol%) | Base | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (1S,2R)-1-Amino-2-indanol | 1 | t-BuOK | RT | >95 | 82 | [3] |
| 2 | 4-Chloroacetophenone | (1S,2R)-1-Amino-2-indanol | 1 | t-BuOK | RT | >95 | 80 | [3] |
| 3 | 2-Acetylnaphthalene | (1S,2R)-1-Amino-2-indanol | 1 | t-BuOK | RT | >95 | 85 | [3] |
Note: The data presented is for a structurally similar ligand and is intended to be representative of the expected performance.
Mechanistic Insights
The catalytic cycle of ruthenium-catalyzed transfer hydrogenation with amino alcohol ligands is believed to involve an "outer sphere" mechanism. The key steps are illustrated in the diagram below.
Figure 1. Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.
-
Catalyst Activation: The ruthenium precursor reacts with the amino alcohol ligand and a base in isopropanol to form the active 16-electron ruthenium hydride species.
-
Substrate Coordination: The ketone substrate coordinates to the ruthenium hydride catalyst, often through a hydrogen bond between the N-H of the ligand and the carbonyl oxygen of the substrate. This pre-organization is crucial for the subsequent stereoselective hydride transfer.
-
Hydride Transfer: The hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone in a stereoselective manner, dictated by the chiral environment of the ligand.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the ruthenium complex, and the catalyst is regenerated by reaction with another molecule of isopropanol, releasing acetone as a byproduct.
Conclusion
This compound is a promising and readily accessible chiral ligand for asymmetric catalytic hydrogenation. Its rigid cyclic structure provides a well-defined chiral pocket, leading to high enantioselectivities in the reduction of prochiral ketones. The in-situ preparation of the ruthenium and rhodium catalysts from their respective precursors and the ligand offers a convenient and efficient method for conducting these transformations. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in academia and industry engaged in the synthesis of enantiomerically pure compounds.
References
-
Ghosh, A. K., & Mathivanan, P. (1996). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 7(12), 3471-3474. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes. Journal of the American Chemical Society, 119(37), 8738–8739. [Link]
-
Casey, C. P., & Johnson, J. B. (2003). A new perspective on the mechanism of Noyori's ruthenium-catalyzed asymmetric hydrogenation of ketones. Journal of the American Chemical Society, 125(10), 2867–2873. [Link]
-
Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The catalyst precursor, catalyst, and intermediate in the RuII-promoted asymmetric transfer hydrogenation of ketones. Angewandte Chemie International Edition in English, 36(3), 285-288. [Link]
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C= O and C= N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. [Link]
-
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
-
Wu, X., Li, X., King, F., & Xiao, J. (2005). Rhodium-catalyzed asymmetric transfer hydrogenation of ketones in water. Angewandte Chemie International Edition, 44(22), 3407-3411. [Link]
-
Cortez, N. A., Aguirre, G., Parra-Hake, M., & Somanathan, R. (2008). Ruthenium (II) and rhodium (III) catalyzed asymmetric transfer hydrogenation (ATH) of acetophenone in isopropanol and in aqueous sodium formate using new chiral substituted aromatic monosulfonamide ligands derived from (1R, 2R)-diaminocyclohexane. Tetrahedron: Asymmetry, 19(11), 1304-1309. [Link]
-
Alonso, D. A., Baeza, A., & Nájera, C. (2006). Chiral β-amino alcohols as ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines. Molecules, 11(9), 736-749. [Link]
-
Dahlenburg, L., Treffert, H., Farr, C., & Heinemann, F. W. (2002). Rhodium (I) Complexes Containing β‐Amino Alcohol and 1, 2‐Diamine Ligands: Syntheses, Structures, and Catalytic Applications. European Journal of Inorganic Chemistry, 2002(11), 2911-2922. [Link]
-
The Curtius Rearrangement. In Name Reactions in Organic Chemistry. [Link]
-
Noyori, R. (2002). Asymmetric hydrogenation. Acta Chemica Scandinavica, 56(11), 979-983. [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]
Sources
Application Notes & Protocols: Strategic N-Alkylation of (1S,2R)-2-Aminocyclopentanol
Introduction: The Strategic Value of (1S,2R)-2-Aminocyclopentanol
This compound is a pivotal chiral building block in modern organic synthesis. Its rigid cyclopentane backbone and vicinal amino and hydroxyl functionalities make it an exceptionally valuable scaffold. In its unmodified form, it serves as a powerful chiral auxiliary, directing the stereochemical outcome of reactions like alkylations and aldol additions with high diastereoselectivity.[1] However, the true synthetic versatility of this molecule is unlocked through the selective modification of its nucleophilic centers, particularly the amino group.
N-alkylation of this compound generates a diverse library of chiral ligands and synthons. These derivatives are instrumental in the development of asymmetric catalysts, novel pharmacophores, and complex molecular architectures. The strategic introduction of an alkyl group onto the nitrogen atom can profoundly influence the steric and electronic properties of the molecule, enabling fine-tuning of its reactivity and coordinating ability in subsequent applications.
This guide provides detailed protocols for two primary, reliable methods for the N-alkylation of this compound: Direct Alkylation via Nucleophilic Substitution and Controlled Mono-Alkylation via Reductive Amination . We will explore the mechanistic underpinnings of each method, the rationale behind procedural choices, and troubleshooting strategies to ensure successful and reproducible outcomes.
Mechanistic Considerations: Choosing the Optimal Alkylation Pathway
The presence of two nucleophilic sites—the primary amine and the secondary alcohol—necessitates a strategic approach to achieve selective N-alkylation. Fortunately, the amine is inherently more nucleophilic than the alcohol, providing a basis for selectivity.
-
Direct Alkylation with Alkyl Halides : This is a classical SN2 approach where the amine's lone pair directly attacks an electrophilic alkyl halide, displacing the halide leaving group.[2][3] While straightforward, this method carries a significant risk of over-alkylation, where the newly formed secondary amine product reacts further with the alkyl halide to yield a tertiary amine. This pathway is often preferred for introducing simple, highly reactive alkyl groups like methyl or benzyl.
-
Reductive Amination : This is a more controlled and generally preferred method for achieving selective mono-alkylation.[4] The process involves the initial reaction of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion). This intermediate is then immediately reduced in situ by a mild, selective reducing agent.[5][6] Because the resulting secondary amine is significantly less reactive towards the carbonyl compound than the starting primary amine, the reaction effectively stops after a single alkylation event, preventing the formation of tertiary amine byproducts.[4]
The choice between these methods depends on the desired product, the nature of the alkyl group to be introduced, and the desired level of control over the reaction.
Protocol I: Direct N-Alkylation with Alkyl Halides
This protocol details the N-benzylation of this compound using benzyl bromide as a representative alkyl halide.
Core Principle
The primary amine function of the aminocyclopentanol acts as a nucleophile, attacking the benzylic carbon of benzyl bromide in an SN2 reaction. A mild, non-nucleophilic base is included to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the starting amine.
Workflow Diagram: Direct Alkylation
Caption: Workflow for Direct N-Alkylation.
Materials & Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% enantiopurity | Sigma-Aldrich |
| Benzyl Bromide (BnBr) | >98% | Acros Organics |
| Potassium Carbonate (K₂CO₃), anhydrous | Fine powder | Fisher Scientific |
| Acetonitrile (MeCN) | Anhydrous | EMD Millipore |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | N/A | Lab-prepared |
| Brine (Saturated NaCl) | N/A | Lab-prepared |
| Sodium Sulfate (Na₂SO₄), anhydrous | Granular | J.T. Baker |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
| Equipment | ||
| Round-bottom flask, Magnetic stirrer, Stir bar, Ice bath, TLC plates, Rotary evaporator, Chromatography column |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 9.89 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.73 g, 19.78 mmol, 2.0 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension.
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring.
-
Reagent Addition: Add benzyl bromide (1.18 mL, 9.89 mmol, 1.0 equiv.) dropwise to the cold suspension over 5 minutes. Causality Note: Slow addition at low temperature helps to control the initial exotherm of the reaction and can slightly favor mono-alkylation over dialkylation.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol in Dichloromethane eluent system. The product should have a higher Rf than the starting amine.
-
Work-up - Quenching: Once the starting material is consumed, filter the mixture to remove the potassium carbonate and rinse the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Work-up - Extraction: Redissolve the residue in ethyl acetate (50 mL) and water (30 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Work-up - Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL). Causality Note: Washing removes residual inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-(1S,2R)-2-aminocyclopentanol.
Protocol II: N-Alkylation via Reductive Amination
This protocol describes the synthesis of N-isobutyl-(1S,2R)-2-aminocyclopentanol using isobutyraldehyde and sodium triacetoxyborohydride.
Core Principle
This one-pot procedure first involves the formation of an iminium ion intermediate from the reaction of the primary amine with isobutyraldehyde, catalyzed by a weak acid. Sodium triacetoxyborohydride (STAB), a mild and chemoselective reducing agent, then reduces the C=N double bond of the iminium ion to yield the secondary amine product.[6] STAB is particularly effective because it is less reactive towards the starting aldehyde than the iminium intermediate, preventing premature reduction of the carbonyl compound.[6]
Workflow Diagram: Reductive Amination
Caption: Workflow for N-Alkylation via Reductive Amination.
Materials & Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% enantiopurity | Sigma-Aldrich |
| Isobutyraldehyde | >99% | TCI America |
| Sodium Triacetoxyborohydride (STAB) | >97% | Combi-Blocks |
| 1,2-Dichloroethane (DCE) | Anhydrous | Acros Organics |
| Acetic Acid (AcOH) | Glacial | J.T. Baker |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | N/A | Lab-prepared |
| Sodium Sulfate (Na₂SO₄), anhydrous | Granular | J.T. Baker |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
| Equipment | ||
| Round-bottom flask, Magnetic stirrer, Stir bar, TLC plates, Rotary evaporator, Chromatography column |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 9.89 mmol, 1.0 equiv.) in 30 mL of anhydrous 1,2-dichloroethane (DCE).
-
Reagent Addition: Add isobutyraldehyde (1.0 mL, 10.88 mmol, 1.1 equiv.) followed by glacial acetic acid (0.1 mL, ~0.3 equiv.). Causality Note: Acetic acid catalyzes the formation of the iminium ion, which is the species that gets reduced.
-
Imine Formation: Stir the solution at room temperature for 20 minutes to allow for the formation of the imine/iminium intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (3.14 g, 14.83 mmol, 1.5 equiv.) to the solution in three portions over 10 minutes. Causality Note: Portion-wise addition helps to control gas evolution and the reaction temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (10% Methanol in Dichloromethane).
-
Work-up - Quenching: Upon completion, carefully pour the reaction mixture into a flask containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and neutralize the acetic acid.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-isobutyl-(1S,2R)-2-aminocyclopentanol.
Summary of Reaction Parameters
| Parameter | Protocol I: Direct Alkylation | Protocol II: Reductive Amination |
| Alkylating Agent | Alkyl Halide (e.g., Benzyl Bromide) | Aldehyde/Ketone (e.g., Isobutyraldehyde) |
| Key Reagent | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Solvent | Aprotic (e.g., Acetonitrile, DMF) | Halogenated or Ethereal (e.g., DCE, THF) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 4-6 hours |
| Key Advantage | Simple setup, useful for reactive halides. | High selectivity for mono-alkylation, avoids over-reaction.[4] |
| Key Disadvantage | Risk of di- and tri-alkylation. | Requires a carbonyl compound and a specific reducing agent. |
| Typical Yields | 60-85% (can be lower due to side products) | 80-95% |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive alkyl halide; Insufficient base (Protocol I); Inactive reducing agent (Protocol II); Wet solvent/reagents. | Check the purity/age of reagents. Use freshly opened anhydrous solvents. For Protocol I, use a stronger, non-nucleophilic base like DIPEA. For Protocol II, use fresh STAB. |
| Significant Over-alkylation (Protocol I) | Reaction too concentrated or too hot; Alkyl halide too reactive. | Use more dilute conditions. Maintain lower temperature for a longer period. Consider switching to Protocol II for better control. |
| Starting Material Remains | Insufficient reaction time; Stoichiometry incorrect. | Allow the reaction to stir longer, monitoring by TLC. Re-check calculations and ensure correct equivalents of reagents were added. |
| Complex Mixture of Products | Side reactions; Degradation of starting material or product. | For Protocol I, ensure the base is non-nucleophilic. For Protocol II, ensure the reducing agent is added after the imine has had time to form. Purify reagents if necessary. |
Visualizing the Transformation
Caption: General chemical transformations for N-alkylation.
Safety and Handling
-
General: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Alkyl Halides (e.g., Benzyl Bromide): Are lachrymatory and potentially mutagenic. Handle with extreme care in a fume hood and avoid inhalation or skin contact.
-
Solvents (DCE, Acetonitrile): Are flammable and toxic. Avoid sparks and open flames. DCE is a suspected carcinogen.
-
Reducing Agents (STAB): Reacts with water to release hydrogen gas. Quench slowly and carefully.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Ghosh, A. K., & Cárdenas, E. L. (2010). (1S,2R)-2-Aminocyclopentan-1-ol in Asymmetric Synthesis. National Institutes of Health. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Available at: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Reductive amination. Wikipedia. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
University of Colorado Boulder, Organic Chemistry. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. Available at: [Link]
-
Transtutors. (2022). Alkyl Halides: Reaction Of (1S,2R)-1-Chloro- 2-Methylcyclohexane And MeO-. Transtutors. Available at: [Link]
Sources
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
(1S,2R)-2-Aminocyclopentanol in Asymmetric Michael Additions: A Technical Guide for Synthetic Chemists
The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its asymmetric variant, the enantioselective Michael addition, provides a powerful tool for the construction of chiral molecules, which are of paramount importance in the pharmaceutical industry and materials science.[3] In recent years, organocatalysis has emerged as a vibrant field, offering a sustainable and often more economical alternative to traditional metal-based catalysts.[4] Among the diverse array of organocatalysts, chiral amines and their derivatives have proven to be particularly effective in promoting a wide range of asymmetric transformations. This guide provides a detailed exploration of the application of (1S,2R)-2-aminocyclopentanol as a catalyst in asymmetric Michael additions, offering insights into its mechanism of action and practical protocols for its implementation in the laboratory.
The Mechanistic Cornerstone: Enamine Catalysis
The catalytic prowess of this compound in asymmetric Michael additions is rooted in the principle of enamine catalysis. The secondary amine functionality of the catalyst reacts with a carbonyl-containing Michael donor (typically a ketone or an aldehyde) to form a transient, nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enolate and participates in the conjugate addition to the Michael acceptor. The chiral environment provided by the aminocyclopentanol backbone dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the Michael adduct.
The catalytic cycle can be visualized as a sequence of well-defined steps:
-
Enamine Formation: The chiral secondary amine catalyst reversibly condenses with the ketone or aldehyde substrate to form a chiral enamine.
-
Michael Addition: The enamine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated Michael acceptor. The stereochemistry of this step is directed by the chiral scaffold of the catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral Michael adduct and regenerate the this compound catalyst, allowing it to enter a new catalytic cycle.
Sources
- 1. Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalysis: A Brief Overview on Its Evolution and Applications [mdpi.com]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using (1S,2R)-2-Aminocyclopentanol
Abstract
This technical guide provides a comprehensive overview of the application of (1S,2R)-2-aminocyclopentanol as a potent chiral auxiliary in the asymmetric synthesis of pharmaceutical intermediates. We delve into the synthesis of a key oxazolidinone derived from this amino alcohol and detail its application in diastereoselective alkylation and aldol reactions. The protocols are designed to be robust and reproducible, offering researchers and drug development professionals a practical guide to leveraging this versatile chiral building block. The underlying principles of stereocontrol are discussed, and specific examples in the synthesis of chiral carboxylic acids and precursors for antiviral agents are provided.
Introduction: The Strategic Value of this compound in Chiral Synthesis
The demand for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, as the stereochemistry of a molecule is intrinsically linked to its pharmacological activity and safety profile.[1] Chiral auxiliaries are a powerful tool in asymmetric synthesis, enabling the control of stereochemical outcomes by temporarily introducing a chiral element to a prochiral substrate.[2] Among the vast array of chiral auxiliaries, those derived from cyclic amino alcohols have proven to be particularly effective due to their conformational rigidity and predictable stereodirecting effects.[3]
This compound is a prime example of such a chiral auxiliary precursor. Its rigid cyclopentane backbone and the cis relationship between the amino and hydroxyl groups allow for the formation of a highly organized and sterically demanding environment when incorporated into a substrate. This guide focuses on the conversion of this compound into the (4R,5S)-cyclopentano[d]oxazolidin-2-one chiral auxiliary and its subsequent application in the synthesis of valuable chiral pharmaceutical intermediates.
Synthesis of the (4R,5S)-cyclopentano[d]oxazolidin-2-one Chiral Auxiliary
The efficacy of this compound as a chiral director is most effectively harnessed through its conversion to the corresponding oxazolidinone. This bicyclic system provides a rigid scaffold that enhances facial bias in subsequent reactions.
Rationale for Oxazolidinone Formation
The formation of the oxazolidinone locks the amino and hydroxyl functionalities into a rigid five-membered ring, which is then fused to the cyclopentane ring. This rigidity is paramount for high stereoselectivity. When an acyl group is attached to the nitrogen of the oxazolidinone, the resulting imide can be deprotonated to form a chiral enolate. The fused ring system then effectively shields one face of the enolate, directing incoming electrophiles to the opposite face.[4]
Synthetic Workflow
The synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one can be achieved from commercially available starting materials. A key step involves a Curtius rearrangement of a carboxylic acid derived from ethyl 2-oxocyclopentanecarboxylate.[3]
Caption: Synthesis of the chiral auxiliary.
Detailed Protocol: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one
This protocol is adapted from the work of Ghosh et al.[3]
Materials:
-
Ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate
-
1 M Sodium Hydroxide (NaOH) solution
-
1 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dry Benzene
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
Procedure:
-
Ester Hydrolysis: To a stirred solution of ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate (13.1 mmol) in THF (2 mL) at 23 °C, add 1 M aqueous NaOH solution (26.2 mL). Stir the resulting mixture for 1 hour.
-
Acidification: Cool the reaction mixture to 0 °C and carefully acidify with 1 N aqueous HCl to a pH of 3.
-
Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Curtius Rearrangement: Suspend the crude acid in dry benzene (60 mL). To this suspension, add diphenylphosphoryl azide (16.2 mmol) and triethylamine (16.5 mmol).
-
Reaction: Stir the resulting mixture at 23 °C for 15 minutes and then heat at reflux for 24 hours.
-
Workup and Purification: After cooling to 23 °C, evaporate the solvents under reduced pressure. Purify the residue by silica gel chromatography (50% EtOAc in hexane) to afford (4R,5S)-cyclopentano[d]oxazolidin-2-one as a white foam.
Application in Asymmetric Alkylation: Synthesis of Chiral Carboxylic Acids
A cornerstone application of this chiral auxiliary is in the asymmetric alkylation of N-acylated derivatives to produce enantiomerically enriched carboxylic acids.
Mechanistic Insight into Stereocontrol
The high diastereoselectivity observed in the alkylation of the N-acylated oxazolidinone enolate is attributed to a combination of steric and chelation effects. Upon deprotonation with a suitable base (e.g., NaHMDS or LDA), a rigid chelated (Z)-enolate is formed. The fused cyclopentyl ring then sterically shields the si-face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered re-face.[5] This results in the preferential formation of one diastereomer.
Caption: Asymmetric alkylation workflow.
Detailed Protocol: Asymmetric Alkylation of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
This protocol is a representative example based on the findings of Ghosh et al.[3]
Materials:
-
N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF
-
Allyl iodide
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acylation: Prepare the N-propionyl derivative of the oxazolidinone auxiliary using standard acylation methods (e.g., propionyl chloride and a base like triethylamine).
-
Enolate Formation: To a solution of the N-propionyl oxazolidinone in dry THF at -78 °C under an inert atmosphere, add a solution of NaHMDS in THF dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Alkylation: Add allyl iodide to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Workup and Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by silica gel chromatography to isolate the alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by treatment with lithium hydroxide and hydrogen peroxide in a THF/water mixture to yield the chiral carboxylic acid and recover the this compound.
Representative Data
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >99:1 | 92 |
| Allyl iodide | >99:1 | 95 |
| Ethyl iodide | >99:1 | 90 |
Data adapted from Ghosh et al.[3]
Application in Asymmetric Aldol Reactions: Synthesis of Chiral β-Hydroxy Acids
The chiral auxiliary also demonstrates exceptional control in asymmetric aldol reactions, providing access to chiral β-hydroxy acids, which are key structural motifs in many natural products and pharmaceuticals.
Stereochemical Rationale
Similar to alkylation, the stereochemical outcome of the aldol reaction is governed by the formation of a rigid, chelated (Z)-enolate. The reaction with an aldehyde proceeds through a Zimmerman-Traxler-type chair-like transition state. The fused cyclopentyl group of the auxiliary directs the aldehyde to approach from the less hindered face of the enolate, leading to the formation of the syn-aldol adduct with high diastereoselectivity.[6]
Application in the Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, are a critical class of antiviral agents due to their increased metabolic stability. This compound and its derivatives are valuable chiral building blocks for the synthesis of these important pharmaceutical compounds. For instance, the core structure of the potent anti-HIV drug Abacavir features a cyclopentene ring with functional groups in a specific stereochemical arrangement that can be accessed from chiral aminocyclopentanol precursors.
While a direct synthesis of an Abacavir precursor using the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is not explicitly detailed in the literature, the methodologies described above for creating chiral centers on a cyclopentane ring are highly relevant. The asymmetric alkylation and aldol reactions can be employed to install the necessary stereocenters on the cyclopentane core, which can then be further elaborated to the final carbocyclic nucleoside.
Conclusion
This compound is a highly effective and versatile precursor for a potent chiral auxiliary. The derived (4R,5S)-cyclopentano[d]oxazolidin-2-one provides excellent stereocontrol in asymmetric alkylation and aldol reactions, enabling the synthesis of a wide range of enantiomerically pure pharmaceutical intermediates. The protocols outlined in this guide are robust and have been demonstrated to produce high yields and exceptional diastereoselectivities. The application of this chiral auxiliary in the synthesis of complex molecules, such as precursors to carbocyclic nucleoside analogues, highlights its significant value in drug discovery and development.
References
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Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. PubMed. [Link]
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Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(44), 8563-8567. [Link]
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Conlon, D. A., Jensen, M. S., Palucki, M., Yasuda, N., Um, J. M., Yang, C., Hartner, F. W., Tsay, F. R., Hsiao, Y., Pye, P., Rivera, N. R., & Hughes, D. L. (2005). Stereoselective synthesis of an anti-HIV drug candidate. Chirality, 17 Suppl, S149–S158. [Link]
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Thomas, E. J., & Whitehead, A. J. (2014). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Organic & Biomolecular Chemistry, 12(35), 6861–6885. [Link]
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Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. ResearchGate. [Link]
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Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
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Zhang, W., & Curran, D. P. (2006). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. The Journal of organic chemistry, 71(14), 5434–5436. [Link]
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Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]
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Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
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Dvorak, C. A., & D. A. Evans. (1997). Asymmetric synthesis of β-amino acids. The Journal of Organic Chemistry, 62(15), 5022-5023. [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. National Institutes of Health. [Link]
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De Clercq, E. (2001). Synthesis and anti-HIV activity of novel cyclopentenyl nucleoside analogues of 8-azapurine. Journal of medicinal chemistry, 44(22), 3729-3732. [Link]
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Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Publishing. [Link]
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(PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. [Link]
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Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. National Institutes of Health. [Link]
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Introduction: The Role and Utility of the (1S,2R)-2-Aminocyclopentanol Auxiliary
An Application Guide for the Strategic Removal of the (1S,2R)-2-Aminocyclopentanol Chiral Auxiliary
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions.[1][2] These molecules, themselves enantiomerically pure, are temporarily incorporated into a substrate to direct the formation of a new stereocenter with high diastereoselectivity. The this compound is a versatile chiral auxiliary derived from the cis-amino alcohol scaffold.[3] Its rigid cyclopentyl backbone and the strategic placement of the amino and hydroxyl groups allow for effective steric shielding of one face of a prochiral center, typically after the amine has been acylated by a carboxylic acid substrate.
This guide provides a detailed overview of the protocols and underlying principles for the effective removal of the this compound auxiliary. The successful cleavage of the auxiliary is as critical as the diastereoselective reaction it facilitates, as it must liberate the desired chiral product in high yield and without compromising its newly established stereochemical integrity. The choice of cleavage method is dictated by the desired functional group in the final product (e.g., carboxylic acid, alcohol, ester) and the overall functional group tolerance of the molecule.
Core Principles of Auxiliary Cleavage
The fundamental challenge in removing a chiral auxiliary is the selective cleavage of the N-acyl bond (an amide bond) under conditions that are mild enough to prevent side reactions, particularly the epimerization of the adjacent, newly formed stereocenter.[4] The key considerations for selecting a cleavage protocol are:
-
Product Integrity: The primary goal is to isolate the chiral product with its enantiomeric purity intact. Conditions that could lead to racemization or epimerization, such as prolonged exposure to strong base or high temperatures, must be carefully managed.[5][6]
-
Desired Functionality: The cleavage method directly determines the functional group of the liberated product. Hydrolytic methods yield carboxylic acids, reductive methods produce alcohols, and other nucleophilic cleavage protocols can generate esters or amides.
-
Auxiliary Recovery: An efficient protocol should allow for the high-yield recovery of the valuable chiral auxiliary for reuse, a key principle of green and economical chemistry.
-
Chemoselectivity: The chosen reagents must selectively cleave the auxiliary-substrate bond without affecting other sensitive functional groups within the molecule.
The general workflow involving a chiral auxiliary is depicted below. This guide focuses on the critical "Cleavage" step.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocols for Auxiliary Removal
The selection of a removal protocol is a strategic decision based on the desired synthetic outcome. The most common methods for cleaving the N-acyl bond of the this compound auxiliary are detailed below.
Method 1: Basic Hydrolysis to Yield Carboxylic Acids
This is the most direct method for obtaining the chiral carboxylic acid. The use of lithium hydroperoxide is often preferred over simple hydroxides as it can offer milder conditions and higher yields.
Rationale & Mechanism: The hydroxide or hydroperoxide anion acts as a nucleophile, attacking the carbonyl carbon of the N-acyl group. The resulting tetrahedral intermediate collapses, cleaving the amide bond to release the carboxylate and the free amino alcohol auxiliary. Lithium salts are frequently used due to the ability of the Li⁺ ion to chelate with the carbonyl oxygen and the auxiliary's hydroxyl group, pre-organizing the substrate for effective nucleophilic attack. While lithium hydroxide (LiOH) is effective, it can sometimes promote competing endocyclic cleavage in related oxazolidinone systems.[7][8] Lithium hydroperoxide (LiOOH), being a softer nucleophile, often provides superior selectivity for the desired exocyclic cleavage.[7][8]
Detailed Protocol (using LiOH / H₂O₂):
-
Dissolution: Dissolve the N-acyl aminocyclopentanol substrate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, prepare the lithium hydroperoxide solution by adding 30% aqueous hydrogen peroxide (4.0-8.0 equiv) to an aqueous solution of lithium hydroxide monohydrate (2.0-4.0 equiv) at 0 °C.
-
Reaction: Add the freshly prepared LiOOH solution dropwise to the substrate solution at 0 °C.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips.
-
Workup & Auxiliary Recovery: Concentrate the mixture in vacuo to remove the THF. Add water and perform a basic extraction (e.g., with dichloromethane or ethyl acetate) to recover the this compound auxiliary from the organic phase.
-
Product Isolation: Acidify the remaining aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1 M HCl) and extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified further by chromatography or crystallization.
Method 2: Reductive Cleavage to Yield Primary Alcohols
Reductive cleavage is an excellent option when the desired product is a chiral primary alcohol. This transformation is typically achieved with strong hydride reagents.
Rationale & Mechanism: Hydride reagents such as lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄) reduce the amide carbonyl to a methylene group. The mechanism involves the initial formation of a tetrahedral intermediate after hydride attack, which then collapses to release the deprotonated auxiliary. The resulting iminium species (or equivalent) is further reduced to the final primary alcohol. This method is robust but non-selective; all reducible functional groups (esters, ketones, etc.) will likely also be reduced.
Detailed Protocol (using LiBH₄):
-
Dissolution: Dissolve the N-acyl aminocyclopentanol substrate (1.0 equiv) in a dry, aprotic solvent such as THF or diethyl ether under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Reagent Addition: Add lithium borohydride (LiBH₄, 2.0-4.0 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction can be gently heated to reflux if necessary, but this increases the risk of side reactions. Monitor progress by TLC or LC-MS.
-
Quenching: Cool the reaction back to 0 °C and quench it carefully by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Stir the resulting mixture vigorously until a granular precipitate forms. Filter the solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Isolation: Combine the filtrate and washes and concentrate in vacuo. The crude residue contains the desired primary alcohol and the chiral auxiliary. Purification is typically achieved by column chromatography.
Method 3: Conversion to Esters via Alcoholysis
This method avoids the generation of a free carboxylic acid and directly yields a valuable ester functional group.
Rationale & Mechanism: This transamidation-like process involves the activation of the amide carbonyl followed by nucleophilic attack by an alcohol. A common method uses a Lewis acid like titanium(IV) isopropoxide to activate the carbonyl, making it more susceptible to attack by a primary or secondary alcohol.
Detailed Protocol (using Ti(Oi-Pr)₄):
-
Setup: To a solution of the N-acyl aminocyclopentanol substrate (1.0 equiv) in the desired alcohol (e.g., benzyl alcohol or methanol, used as solvent or in large excess) under an inert atmosphere, add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.0-2.0 equiv).
-
Reaction: Heat the mixture to reflux (typically 60-100 °C, depending on the alcohol) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into a stirred mixture of ethyl acetate and water or a dilute acid (e.g., 1 M HCl) to hydrolyze the titanium species.
-
Isolation: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by column chromatography to separate the desired ester from the recovered auxiliary and any remaining starting material.
Summary of Cleavage Protocols
| Method | Reagents | Product | Advantages | Limitations & Considerations |
| Basic Hydrolysis | LiOH / H₂O₂, THF/H₂O | Carboxylic Acid | Direct, high-yielding, good auxiliary recovery. | Risk of epimerization with strong base; peroxide requires careful quenching. |
| Reductive Cleavage | LiBH₄ or LiAlH₄, THF | Primary Alcohol | Provides direct access to chiral alcohols. | Reduces many other functional groups; requires anhydrous conditions. |
| Alcoholysis | R'OH, Ti(Oi-Pr)₄ | Ester (R-COOR') | Forms versatile ester products directly. | Requires elevated temperatures; Lewis acid can be sensitive to moisture. |
| Weinreb Amide Formation | Me(MeO)NH·HCl, i-PrMgCl | Weinreb Amide | Product is a stable and versatile intermediate. | Requires Grignard reagent, sensitive to protic functional groups. |
Troubleshooting and Scientific Integrity
-
Preventing Epimerization: The stereocenter alpha to the carbonyl group is susceptible to deprotonation and subsequent epimerization under basic conditions. To mitigate this risk, always perform basic hydrolyses at low temperatures (0 °C or below) and for the minimum time necessary. The choice of a less-hindered base can also be beneficial.
-
Incomplete Cleavage: If the reaction stalls, ensure reagents are fresh and conditions are strictly anhydrous (for reductive cleavage). For hydrolyses, a co-solvent like methanol can sometimes improve solubility and reaction rates.
-
Poor Auxiliary Recovery: Inefficient extraction during workup is the most common cause. The auxiliary is an amino alcohol and its solubility is pH-dependent. Ensure the aqueous layer is sufficiently basic (pH > 12) during the recovery extraction to keep the auxiliary in its free-base, more organic-soluble form.
Mechanistic Visualizations
Caption: Simplified mechanisms for (A) Basic Hydrolysis and (B) Reductive Cleavage.
References
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PubChem. (n.d.). (1S,2S)-2-Aminocyclopentanol. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, November 29). Chiral auxiliary. Retrieved from [Link]
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PubChem. (n.d.). (1R,2S)-2-aminocyclopentanol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
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ConnectSci. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]
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UQ eSpace. (n.d.). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland. Retrieved from [Link]
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Application Notes and Protocols: (1S,2R)-2-Aminocyclopentanol in the Synthesis of Complex Natural Products
Introduction: A Privileged Scaffold for Asymmetric Control
In the intricate art of total synthesis, the quest for stereochemical precision is paramount. Nature's molecules are overwhelmingly chiral, and their biological functions are intimately tied to their three-dimensional architecture. For the synthetic chemist, achieving this level of control necessitates robust and predictable methodologies. Among the arsenal of techniques for asymmetric synthesis, the use of chiral auxiliaries remains a powerful and reliable strategy, particularly in the early stages of drug discovery and complex molecule construction.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation.[1] After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse.
This guide focuses on the application of a uniquely effective chiral auxiliary derived from (1S,2R)-2-aminocyclopentanol. This cis-1,2-amino alcohol provides a conformationally constrained cyclopentane ring which, when fused to an oxazolidinone core, creates the powerful chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one . This scaffold has demonstrated exceptional efficacy in directing asymmetric alkylations and aldol reactions, consistently affording products with outstanding diastereofacial selectivities (>99% de).[2] Its rigid, fused-ring structure provides a well-defined steric environment, enabling predictable and high-fidelity transfer of chirality.
This document will provide an in-depth exploration of this auxiliary's synthesis, its application in stereoselective C-C bond formation, and detailed protocols for its use and subsequent removal. We will delve into the mechanistic underpinnings of its stereodirecting power and present its utility through practical experimental procedures.
Synthesis of the Chiral Auxiliary: (4R,5S)-Cyclopentano[d]oxazolidin-2-one
The efficacy of a chiral auxiliary is intrinsically linked to its accessibility in enantiomerically pure form. The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is conveniently prepared in multigram quantities from commercially available starting materials, making it a practical choice for synthesis campaigns.[2] The key steps involve a stereoselective reduction and a Curtius rearrangement to install the amine functionality with the desired cis-relationship to the hydroxyl group.
A typical synthetic workflow is depicted below:
Caption: Workflow for the synthesis of the chiral auxiliary.
Detailed Protocol 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one
This protocol is adapted from the procedure reported by Ghosh et al.[2]
Step 1: Ester Hydrolysis
-
To a stirred solution of ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate (2.08 g, 13.1 mmol) in a mixture of THF (2 mL) at 23°C, add 1 M aqueous NaOH solution (26.2 mL).
-
Stir the resulting mixture for 1 hour.
-
Cool the reaction to 0°C and carefully acidify to pH 3 with 1 N aqueous HCl.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the corresponding carboxylic acid (approx. 1.27 g). This crude product is typically used directly in the next step without further purification.
Step 2: Curtius Rearrangement and Cyclization
-
Suspend the crude acid from the previous step in dry benzene (60 mL).
-
To this suspension, add diphenylphosphoryl azide (DPPA) (3.5 mL, 16.2 mmol) and triethylamine (2.3 mL, 16.5 mmol).
-
Stir the resulting mixture at 23°C for 15 minutes, then heat at reflux for 24 hours.
-
After reflux, cool the reaction to 23°C and evaporate the solvents under reduced pressure.
-
Purify the residue by silica gel chromatography (eluting with 50% EtOAc in hexane) to furnish the chiral oxazolidinone, (4R,5S)-cyclopentano[d]oxazolidin-2-one, as a white foam (approx. 1.18 g, 71% over two steps).
Application in Asymmetric Alkylation
Asymmetric alkylation of N-acyloxazolidinones is a cornerstone transformation for the synthesis of enantiomerically enriched carboxylic acid derivatives. The process involves the formation of a chiral enolate, which then reacts with an electrophile. The stereochemical outcome is dictated by the chiral auxiliary, which shields one face of the enolate.
The general workflow for this process is as follows:
Caption: General workflow for asymmetric alkylation.
Mechanistic Insight: The Origin of Stereoselectivity
The high diastereoselectivity observed with the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is attributed to the formation of a rigid, chelated (Z)-enolate intermediate. The lithium cation is coordinated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelation, combined with the steric bulk of the fused cyclopentyl ring, effectively blocks the si-face of the enolate. Consequently, the electrophile is directed to approach from the less hindered re-face, leading to the observed stereochemical outcome.
Sources
Application Note: A Scalable, Diastereoselective, and Enantioselective Synthesis of (1S,2R)-2-Aminocyclopentanol for Pharmaceutical Applications
Introduction: The Significance of Chiral Aminocyclopentanols in Modern Drug Discovery
Chiral 1,2-aminocyclopentanol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific stereoisomer, (1S,2R)-2-Aminocyclopentanol, is a critical building block for a range of pharmaceuticals, including antiviral and anticancer agents. Its rigid, cyclic structure and defined stereochemistry are instrumental in achieving high-potency and selective binding to biological targets. The development of a robust, scalable, and economically viable synthesis for this key intermediate is therefore of paramount importance to the pharmaceutical industry.
This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. The presented methodology emphasizes a chemoenzymatic approach, leveraging the high stereoselectivity of lipases for the efficient resolution of a racemic intermediate. This strategy not only ensures high enantiomeric purity but also aligns with the principles of green chemistry by utilizing biocatalysis under mild conditions.[1]
Synthetic Strategy: A Chemoenzymatic Approach to Enantiopurity
The overall synthetic strategy involves two key stages:
-
Synthesis of racemic cis-2-aminocyclopentanol: This is achieved through the aminolysis of cyclopentene oxide.
-
Enzymatic kinetic resolution: The racemic mixture is then resolved using a lipase-catalyzed acylation to selectively acetylate the (1R,2S)-enantiomer, allowing for the separation of the desired this compound.
This approach is advantageous for scale-up as it avoids the use of expensive chiral starting materials or complex asymmetric catalysts. Enzymatic resolutions are well-established in industrial processes and offer high selectivity and reproducibility.[1][2]
Experimental Protocols
Part 1: Synthesis of Racemic cis-2-Aminocyclopentanol
This protocol describes the synthesis of the racemic precursor, cis-2-aminocyclopentanol, from cyclopentene oxide.
Materials and Equipment:
-
Cyclopentene oxide
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, charge a 20 L jacketed glass reactor with cyclopentene oxide (1.0 kg, 11.9 mol) and ethanol (5 L).
-
Addition of Ammonia: Slowly add aqueous ammonia (28-30%, 3.0 L, 47.6 mol) to the reactor under vigorous stirring. The addition should be controlled to maintain the internal temperature below 40°C.
-
Reaction: Once the addition is complete, heat the reaction mixture to 60°C and maintain for 12 hours. Monitor the reaction progress by GC-MS until the cyclopentene oxide is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove ethanol and excess ammonia.
-
Purification: The crude product can be purified by vacuum distillation to yield racemic cis-2-aminocyclopentanol as a colorless oil.
| Parameter | Value |
| Starting Material | Cyclopentene Oxide |
| Reagents | Aqueous Ammonia, Ethanol |
| Reaction Temperature | 60°C |
| Reaction Time | 12 hours |
| Typical Yield | 85-90% |
| Purity (GC) | >95% |
Part 2: Enzymatic Kinetic Resolution of (±)-cis-2-Aminocyclopentanol
This protocol details the lipase-catalyzed resolution of the racemic amine to obtain the enantiomerically pure this compound.
Materials and Equipment:
-
Racemic cis-2-aminocyclopentanol
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Ethyl acetate
-
Triethylamine
-
2 M Hydrochloric acid
-
2 M Sodium hydroxide
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Filtration apparatus
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) with a chiral column
Protocol:
-
Reaction Setup: Charge the 20 L jacketed reactor with racemic cis-2-aminocyclopentanol (1.0 kg, 9.9 mol), ethyl acetate (10 L), and triethylamine (1.5 L, 10.8 mol).
-
Enzyme Addition: Add immobilized CALB (100 g) to the reaction mixture.
-
Acylation: Stir the suspension at 30°C for 24-48 hours. The progress of the resolution is monitored by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining this compound. The reaction is stopped when the e.e. of the unreacted amine reaches >99%.
-
Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration. The enzyme can be washed with ethyl acetate and reused for subsequent batches.
-
Separation and Purification:
-
Wash the filtrate with 2 M HCl (3 x 2 L) to extract the unreacted this compound into the aqueous phase.
-
Separate the aqueous layer and basify to pH >12 with 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 3 L).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
Analysis: The enantiomeric purity of the final product should be confirmed by chiral HPLC.
| Parameter | Value |
| Substrate | Racemic cis-2-aminocyclopentanol |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |
| Acylating Agent | Ethyl Acetate |
| Reaction Temperature | 30°C |
| Reaction Time | 24-48 hours |
| Typical Yield of (1S,2R)-isomer | 40-45% (theoretical max. 50%) |
| Enantiomeric Excess (e.e.) | >99% |
Process Workflow and Logic
The following diagram illustrates the key steps and decision points in the scale-up synthesis of this compound.
Caption: Chemoenzymatic synthesis workflow for this compound.
Safety and Handling
-
Cyclopentene oxide: Flammable liquid and vapor. Handle in a well-ventilated area and away from ignition sources.
-
Aqueous ammonia: Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves and eye protection.
-
This compound Hydrochloride: Causes skin irritation and serious eye damage.[1] Wear protective gloves and eye protection.[1] Handle in a well-ventilated place and avoid dust formation.[1]
-
General Precautions: All manipulations should be carried out in a fume hood.[1] Emergency eyewash and safety showers should be readily available.
Conclusion
The described chemoenzymatic process provides a reliable and scalable route to high-purity this compound. The use of enzymatic kinetic resolution offers a practical and sustainable alternative to traditional chiral synthesis methods. This protocol is intended to serve as a comprehensive guide for researchers and process chemists involved in the development and manufacturing of chiral pharmaceutical intermediates.
References
- CN112574046A - Method for preparing (1R,3S)
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (URL: [Link])
-
Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol. (URL: [Link])
-
This compound | C5H11NO | CID 12886904 - PubChem. (URL: [Link])
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH. (URL: [Link])
-
A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed. (URL: [Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity with (1S,2R)-2-Aminocyclopentanol
Welcome to the technical support center for (1S,2R)-2-aminocyclopentanol. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful chiral auxiliary to achieve high levels of diastereoselectivity in their synthetic routes. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting strategies and in-depth explanations grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in synthesis?
This compound is a chiral 1,2-amino alcohol. Its principal application is as a chiral auxiliary, a molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] Due to its conformationally constrained cyclic structure, it is particularly effective in directing asymmetric alkylations and aldol reactions, often achieving excellent diastereofacial selectivity (>99%).[2]
Q2: How does this specific chiral auxiliary induce such high diastereoselectivity?
The efficacy of this compound stems from its ability to form a rigid bicyclic structure, typically an oxazolidinone, when attached to a substrate's carbonyl group. Upon enolate formation with a suitable base, this structure chelates to the metal cation (e.g., Li⁺, Na⁺, Ti⁴⁺), creating a conformationally locked system. This rigid framework effectively shields one face of the enolate, forcing an incoming electrophile (like an alkyl halide or an aldehyde) to approach from the less sterically hindered face. This directed attack is the basis for the high diastereoselectivity observed.[3][4]
Q3: Is this compound used catalytically or stoichiometrically?
When used as a chiral auxiliary, it is used in stoichiometric amounts. The auxiliary is covalently bonded to the substrate, directs the stereoselective transformation, and is then cleaved to yield the chiral product. A key advantage is that the auxiliary can often be recovered and reused, improving the overall efficiency and cost-effectiveness of the synthesis.[1] It can also be used as a ligand in catalytic amounts for certain metal-catalyzed reactions, but its role as a covalently bound auxiliary is more common for the applications discussed here.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues that may arise during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction shows poor diastereoselectivity (e.g., a diastereomeric ratio (d.r.) of less than 90:10). What are the common causes and how can I improve it?
Low diastereoselectivity is a frequent challenge and can often be traced back to several key reaction parameters.
-
Potential Cause 1: Suboptimal Reaction Temperature.
-
Explanation: Asymmetric inductions are highly sensitive to thermal energy. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower d.r.
-
Solution: Ensure the reaction is conducted at the recommended low temperature, typically -78 °C (a dry ice/acetone bath), especially during the critical enolate formation and electrophile addition steps. If selectivity is still low, consider even lower temperatures (e.g., -100 °C, using a dry ice/ether or liquid N₂/methanol bath), although this may slow the reaction rate.
-
-
Potential Cause 2: Incorrect Choice of Solvent.
-
Explanation: The solvent plays a crucial role in the geometry and aggregation state of the enolate. Coordinating solvents can compete with the auxiliary for chelation to the metal center, leading to a less rigid transition state and reduced facial selectivity.
-
Solution: Tetrahydrofuran (THF) is the standard solvent for these reactions as it provides a good balance of solubility and moderate coordination. If you suspect solvent interference, screen other less-coordinating etheral solvents. Avoid highly polar or protic solvents.
Solvent Polarity (Dielectric Constant) General Effect on Diastereoselectivity Tetrahydrofuran (THF) 7.6 Recommended Standard. Good balance of solubility and enolate stability. Diethyl Ether 4.3 May improve selectivity by being less coordinating, but can suffer from lower solubility of intermediates. Dichloromethane (DCM) 9.1 Can be effective, particularly with Lewis acids like TiCl₄ in aldol reactions. Toluene 2.4 Non-coordinating; can promote aggregation, which may either help or hinder selectivity depending on the system. -
-
Potential Cause 3: Inappropriate Base or Lewis Acid.
-
Explanation: The choice of base for deprotonation (in alkylations) or Lewis acid (in aldol reactions) dictates the geometry of the enolate (Z vs. E), which is critical for stereocontrol. An incomplete or non-selective enolization will result in a mixture of diastereomers.
-
Solution: For alkylations, use a strong, hindered base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) to ensure rapid and complete formation of the desired enolate.[3] For aldol reactions, the choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) can significantly influence the transition state geometry and must be optimized for your specific substrate.[5]
-
Q2: The overall yield of my desired product is low, even though the starting material is consumed. What should I investigate?
Low mass balance can be frustrating. The issue may lie in side reactions or product instability.
-
Potential Cause 1: Moisture or Air Sensitivity.
-
Explanation: The strong bases (LDA, NaHMDS) and the enolate intermediates are extremely sensitive to moisture and oxygen. Contamination will quench the enolate, leading to recovered starting material or protonated, non-alkylated product, and can also lead to undesired side reactions like aldol additions of the substrate itself.[6]
-
Solution: Rigorously dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents under an inert atmosphere (Nitrogen or Argon). Ensure all reagents are of high purity and handled with care to prevent exposure to the atmosphere.[6]
-
-
Potential Cause 2: Side Reactions.
-
Explanation: In aldol reactions, a common side reaction is the simple addition product without high stereocontrol (a background reaction).[6] In alkylations, over-alkylation or elimination of the alkyl halide can occur.
-
Solution: For aldol reactions, ensure the Lewis acid is added at low temperature before the aldehyde to pre-complex the N-acyloxazolidinone. For alkylations, use a slight excess (1.1-1.5 equivalents) of the alkylating agent and maintain a low temperature to disfavor elimination.
-
Q3: I am struggling to separate the resulting diastereomers after the reaction. What methods are recommended?
Because diastereomers have different physical properties, they can be separated using standard laboratory techniques.[7]
-
Solution 1: Flash Column Chromatography.
-
Explanation: This is the most common method. The difference in polarity between the two diastereomers is often sufficient for separation on silica gel.
-
Procedure: Use a long column and a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 15%). Monitor fractions carefully by TLC. The two diastereomers should appear as distinct, albeit sometimes close, spots.
-
-
Solution 2: Fractional Crystallization.
-
Explanation: If the product is crystalline, this can be a highly effective method for obtaining diastereomerically pure material.[8][9]
-
Procedure: Dissolve the crude mixture of diastereomers in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, and then to 0-4 °C. The less soluble diastereomer should crystallize out. The purity of the crystals and the mother liquor should be checked by NMR or HPLC.
-
Q4: The final cleavage of the auxiliary is proving difficult or is leading to epimerization of my product. What are the best practices for removal?
The auxiliary removal step is critical and must be performed under conditions that do not compromise the stereochemical integrity of the newly created chiral center.
-
Potential Cause: Harsh Cleavage Conditions.
-
Explanation: Conditions that are too acidic, too basic, or too high in temperature can cause epimerization at the α-carbon of the product.
-
Solution: The standard method for cleaving N-acyloxazolidinones is mild hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C.[3] This method is generally effective and minimizes the risk of racemization. If this fails, other methods like transesterification with sodium methoxide in methanol or reduction with LiBH₄ can be attempted, but these should be carefully screened for your specific substrate.
-
Visualizing the Process
To better understand the workflow and the source of stereocontrol, the following diagrams illustrate the key concepts.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Decision workflow for troubleshooting low diastereoselectivity.
Key Experimental Protocols
Safety Note: this compound and its derivatives can be corrosive or irritating.[10][11] Strong bases like NaHMDS and LDA are highly reactive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Asymmetric Alkylation of an Acyl-Oxazolidinone
This protocol is a representative example for the alkylation of a propionyl derivative.
-
Acylation: In a flame-dried, round-bottom flask under Argon, dissolve this compound derived oxazolidinone (1.0 equiv) in anhydrous THF. Cool to 0 °C. Add triethylamine (1.5 equiv) followed by the dropwise addition of propionyl chloride (1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated NH₄Cl solution, extract with ethyl acetate, dry over MgSO₄, and purify by column chromatography to yield the N-propionyl oxazolidinone.
-
Enolate Formation & Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C. In a separate flask, prepare a solution of NaHMDS (1.1 equiv) in THF. Add the NaHMDS solution dropwise to the substrate solution and stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the two diastereomers.
-
Auxiliary Cleavage: Dissolve the desired diastereomer (1.0 equiv) in a 3:1 mixture of THF and water. Cool to 0 °C. Add 30% aqueous H₂O₂ (4.0 equiv) followed by solid LiOH·H₂O (2.0 equiv). Stir vigorously for 4 hours at 0 °C. Quench with aqueous Na₂SO₃ solution. Extract the product acid into a suitable solvent after acidification, and recover the water-soluble auxiliary from the aqueous layer.
Caption: Step-by-step workflow for the asymmetric alkylation protocol.
References
-
Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(35), 6395-6398. [Link]
-
Zhang, M., et al. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie International Edition, 61(22), e202201402. [Link]
-
Brummel, B. R., et al. (2018). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science, 9(28), 6133-6138. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11571787, (1S,2S)-2-Aminocyclopentanol. PubChem. [Link]
-
Denard, C. A., et al. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Communications, 57(68), 8415-8433. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12886905, (1R,2S)-2-aminocyclopentanol. PubChem. [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(74), 13953-13956. [Link]
-
Wikipedia contributors. (2023, December 2). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Chen, J., et al. (2018). Catalytic asymmetric direct α-alkylation of amino esters by aldehydes via imine activation. Organic & Biomolecular Chemistry, 16(33), 6036-6040. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12886904, this compound. PubChem. [Link]
-
Liu, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega, 8(22), 19635-19642. [Link]
-
Evans, D. A., et al. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392-393. [Link]
-
Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
-
Pirkle, W. H., & Pochapsky, T. C. (1987). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Journal of the American Chemical Society, 109(19), 5975-5982. [Link]
-
Gibson, C. L., et al. (2002). beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 13(9), 927-934. [Link]
-
LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Ager, D. J., et al. (1997). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 74(11), 1341. [Link]
-
Lumen Learning. (n.d.). 4.6. Separating enantiomers. In Organic Chemistry 1: An open textbook. [Link]
-
Ennis, M. D., & Gleason, J. G. (1997). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 74(11), 1341. [Link]
-
Jones, G. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. echemi.com [echemi.com]
- 11. (1S,2S)-2-Aminocyclopentanol | C5H11NO | CID 11571787 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Reactions with (1S,2R)-2-Aminocyclopentanol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1S,2R)-2-aminocyclopentanol in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during reactions involving this versatile chiral auxiliary precursor, focusing on maximizing reaction yields and ensuring high stereoselectivity.
This compound is a valuable building block, primarily employed in the synthesis of the chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one. This auxiliary is instrumental in guiding stereoselective alkylation and aldol reactions, which are foundational for the asymmetric synthesis of complex molecules. However, achieving high yields in these multi-step sequences requires careful attention to experimental details. This guide addresses frequently asked questions and provides practical, field-proven solutions to common challenges.
Part 1: FAQs and Troubleshooting for the Preparation of the (4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary
The successful outcome of subsequent asymmetric reactions is critically dependent on the purity and quality of the chiral auxiliary. Here, we address common issues in the synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one from this compound.
Question 1: I am getting a low yield in the synthesis of the oxazolidinone auxiliary from this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary are often traced back to incomplete reaction, side reactions, or purification losses. The most common method for this cyclization involves the reaction of the amino alcohol with a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI).
Causality and Troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of the carbonylating agent and an appropriate base to scavenge the generated acid (e.g., HCl). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amino alcohol is fully consumed.
-
Choice of Carbonylating Agent and Base: While phosgene is effective, it is highly toxic. Triphosgene is a safer alternative but requires careful handling. Carbonyldiimidazole (CDI) is a good option that often gives clean reactions. The choice of base is also critical; a non-nucleophilic base like triethylamine or pyridine is recommended.
-
Reaction Conditions: The reaction is typically run at low temperatures (0 °C) to control the reactivity of the carbonylating agent and then allowed to warm to room temperature. Ensure your reaction is adequately stirred to maintain homogeneity.
-
Purification: The oxazolidinone product is a solid and can be purified by recrystallization or column chromatography. Losses during purification can significantly impact the final yield. Ensure proper selection of solvent systems for these techniques to maximize recovery.
Recommended Protocol for Oxazolidinone Synthesis:
| Step | Procedure | Key Considerations |
| 1 | Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N2 or Ar). | Ensure the solvent is dry to prevent side reactions with the carbonylating agent. |
| 2 | Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq.). | The base neutralizes the acid byproduct. |
| 3 | Cool the solution to 0 °C in an ice bath. | Controls the initial exothermic reaction. |
| 4 | Slowly add a solution of the carbonylating agent (e.g., triphosgene, 0.4 eq.) in the same solvent. | Slow addition prevents the formation of side products. |
| 5 | Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). | Typically takes a few hours. |
| 6 | Quench the reaction with a saturated aqueous solution of NaHCO3. | Neutralizes any remaining acid. |
| 7 | Extract the product with an organic solvent, dry the organic layer, and concentrate. | Standard workup procedure. |
| 8 | Purify the crude product by recrystallization or column chromatography. | Choose a solvent system that provides good separation and recovery. |
Part 2: Troubleshooting Asymmetric Alkylation and Aldol Reactions
Once the chiral auxiliary is prepared and acylated, it is used to direct stereoselective C-C bond formation. Low yields or poor diastereoselectivity at this stage are common hurdles.
Question 2: My asymmetric alkylation reaction using the N-acylated (4R,5S)-cyclopentano[d]oxazolidin-2-one gives a low yield. What are the critical parameters to check?
Answer:
Low yields in the alkylation step can be due to incomplete enolate formation, a sluggish reaction with the alkylating agent, or side reactions.
Causality and Troubleshooting:
-
Enolate Formation: The choice of base and reaction conditions for enolate formation is paramount. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is typically required for complete deprotonation. The reaction must be performed at low temperatures (-78 °C) under strictly anhydrous and inert conditions to prevent side reactions.
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent (e.g., alkyl halide) is crucial. Primary alkyl halides are generally good substrates. Secondary halides are more sterically hindered and may react slower, while tertiary halides are generally unreactive in this context.[1]
-
Reaction Time and Temperature: After the addition of the alkylating agent, the reaction may need to be stirred at a low temperature for an extended period. In some cases, a gradual warming of the reaction mixture may be necessary to drive the reaction to completion. However, warming too high can lead to side reactions and decomposition.
-
Purity of Reagents: Ensure all reagents, especially the alkylating agent and the solvent, are pure and dry. Impurities can quench the enolate or lead to undesired side reactions.
Workflow for Asymmetric Alkylation:
Caption: Workflow for asymmetric alkylation.
Question 3: I am observing low diastereoselectivity in my aldol reaction. How can I improve the stereochemical outcome?
Answer:
Low diastereoselectivity in aldol reactions with Evans-type auxiliaries is often related to the geometry of the enolate and the choice of Lewis acid.[2]
Causality and Troubleshooting:
-
Enolate Geometry: For high diastereoselectivity, the formation of the (Z)-enolate is crucial. This is typically achieved using a boron enolate, generated with a reagent like dibutylboron triflate (Bu2BOTf) in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine).[3] The bulky boron reagent and the chair-like transition state favor the formation of the Z-enolate.
-
Lewis Acid: The choice of Lewis acid is critical. Boron-based Lewis acids are generally preferred as they form a well-defined, six-membered Zimmerman-Traxler transition state, which is key to high diastereoselectivity.[2][4] Other Lewis acids like TiCl4 can also be used, but may lead to different stereochemical outcomes.[5]
-
Reaction Temperature: The reaction should be carried out at low temperatures (-78 °C) to maximize the energy difference between the diastereomeric transition states, thus enhancing selectivity.
-
Steric Hindrance: The steric bulk of both the aldehyde and the enolate can influence diastereoselectivity. Significant steric hindrance can disfavor the desired transition state, leading to a mixture of diastereomers.[4]
Zimmerman-Traxler Model for Diastereoselection:
Caption: Zimmerman-Traxler transition state model.
Part 3: Cleavage of the Chiral Auxiliary
The final step in this synthetic sequence is the removal of the chiral auxiliary to yield the desired product. Inefficient cleavage or difficulty in recovering the auxiliary can impact the overall efficiency of the process.
Question 4: I am struggling with the cleavage of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary. What are the best methods, and how can I maximize the yield of my product and the recovery of the auxiliary?
Answer:
The method for cleaving the auxiliary depends on the desired functionality in the final product (e.g., carboxylic acid, alcohol, or aldehyde).
Common Cleavage Methods and Troubleshooting:
| Desired Product | Reagent | Conditions | Potential Issues & Solutions |
| Carboxylic Acid | Lithium hydroperoxide (LiOOH) | THF/water, 0 °C | Incomplete reaction: Ensure an excess of LiOOH is used. Epimerization: Keep the temperature at 0 °C to minimize the risk of epimerization at the α-carbon. |
| Primary Alcohol | Lithium borohydride (LiBH4) | THF or Et2O, 0 °C to rt | Over-reduction: Use a controlled amount of the reducing agent. Difficult workup: Careful quenching with an aqueous acid is required. |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or DCM, -78 °C | Over-reduction to the alcohol: Precise control of stoichiometry and temperature is critical. |
Auxiliary Recovery:
After cleavage, the chiral auxiliary can often be recovered by extraction from the aqueous layer after acidification. The recovered auxiliary can then be purified by recrystallization and reused, improving the overall cost-effectiveness of the synthesis.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
- Ghosh, A. K., et al. (2001). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 42(26), 4429-4431.
-
PubChem. This compound. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1120. [Link]
- Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Reactions of N-Acyloxazolidinones and N-Acylthiazolidinethiones. Organic Letters, 8(8), 1613–1616.
-
Bach, J., et al. (2003). N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Organic & Biomolecular Chemistry, 1(11), 2001-2010. [Link]
Sources
- 1. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
Technical Support Center: Optimization of Reaction Conditions for (1S,2R)-2-Aminocyclopentanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of (1S,2R)-2-Aminocyclopentanol. This chiral amino alcohol is a critical building block in the development of various pharmaceutical agents, including antiviral drugs like Abacavir. Achieving high yield and, crucially, high diastereomeric and enantiomeric purity is paramount for its successful application.
This guide is designed to provide practical, experience-driven advice to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
There are two predominant strategies, each with distinct advantages and challenges:
-
Diastereoselective Synthesis from Achiral Precursors: This "bottom-up" approach often begins with the ring-opening of an achiral epoxide, such as cyclopentene oxide. The key challenge is controlling the stereochemistry of the two adjacent chiral centers in a single, highly selective step. A common method involves the reaction of cyclopentene oxide with a chiral amine, followed by deprotection.[1]
-
Kinetic Resolution of a Racemic Mixture: This strategy involves synthesizing a racemic mixture of 2-aminocyclopentanol and then selectively reacting one enantiomer, typically using an enzyme, leaving the desired enantiomer behind. Lipases and epoxide hydrolases are frequently employed for this purpose.[2][3][4] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[5]
Q2: Why is achieving the correct cis-(1S,2R) stereochemistry so challenging?
The primary challenge lies in controlling the nucleophilic attack on the cyclopentene oxide precursor. The formation of the vicinal amino alcohol requires the creation of two adjacent stereocenters.[6] The desired cis configuration results from an anti-addition to the epoxide ring, which is characteristic of an S(_N)2 mechanism. However, competing pathways and suboptimal reaction conditions can lead to the formation of the undesired trans diastereomer, complicating purification and reducing yield. Diastereoselectivity is highly dependent on the choice of nucleophile, solvent, and temperature.
Q3: What are the critical safety precautions for this synthesis?
Several reagents used in the synthesis of 2-aminocyclopentanol require careful handling:
-
Epoxides (e.g., Cyclopentene Oxide): Epoxides are often alkylating agents and should be treated as potential mutagens. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Amines: Many amines are corrosive and can cause severe skin burns and eye damage.[7][8] Ensure adequate ventilation and use proper PPE.
-
Hydrogenation: If your synthesis involves a hydrogenation step (e.g., using Pd/C for debenzylation), be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts (especially dry Pd/C). Ensure the reaction vessel is properly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: Low Yield of the Crude Amino Alcohol
-
Probable Cause A: Incomplete Epoxide Ring-Opening. The reaction may not have gone to completion.
-
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the limiting reagent (typically the epoxide) is a key indicator.
-
Temperature Optimization: The ring-opening of epoxides can be slow at room temperature. Gradually increasing the temperature (e.g., to 50-80 °C) can significantly increase the reaction rate.[1] However, be cautious, as excessive heat can lead to side reactions and reduced diastereoselectivity.
-
Catalyst Addition: For less reactive amines, the addition of a Lewis acid or a protic acid catalyst can promote ring-opening.[9] Acetic acid is a simple and effective choice for promoting the reaction between epoxides and amines.[9]
-
-
-
Probable Cause B: Side Reactions. The formation of byproducts, such as diamination products or polymerization of the epoxide, can reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a modest excess (1.0 to 1.05 equivalents) of the amine nucleophile to ensure the epoxide is fully consumed without promoting side reactions from a large excess of the amine.[1]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like THF or acetonitrile are often good starting points.
-
-
Problem 2: Poor Diastereoselectivity (High percentage of the undesired trans isomer)
-
Probable Cause: Non-optimal S(_N)2 reaction conditions. The formation of the cis product relies on a clean backside attack of the amine on the epoxide-carbon bond.
-
Troubleshooting Steps:
-
Mechanism Review: The reaction proceeds via an S(_N)2 mechanism. The nucleophilic amine attacks one of the epoxide carbons, leading to the inversion of stereochemistry at that center and resulting in an overall anti-addition across the former C-O bond, yielding the trans-substituted intermediate which, depending on the starting material stereochemistry, can lead to the desired cis-amino alcohol product.
-
Solvent Polarity: Highly polar, protic solvents can stabilize carbocation-like transition states, potentially introducing an S(_N)1 character to the reaction and scrambling stereochemistry. Consider using less polar, aprotic solvents to enforce the S(_N)2 pathway.
-
Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy, which typically leads to the desired diastereomer.
-
-
Logical Workflow: Troubleshooting Poor Diastereoselectivity
This diagram outlines the decision-making process when encountering poor diastereoselectivity.
Caption: Troubleshooting decision tree for poor diastereoselectivity.
Problem 3: Difficulty in Purifying the Final Product
-
Probable Cause: Physical Properties of the Amino Alcohol. this compound is a relatively polar, low-melting solid or oil that can be difficult to purify by column chromatography or crystallization due to its high water solubility and potential for streaking on silica gel.
-
Troubleshooting Steps:
-
Salt Formation for Crystallization: This is the most robust and scalable method for purification. Convert the free amine into its hydrochloride (HCl) salt by treating a solution of the crude product (e.g., in isopropanol or ether) with a solution of HCl (e.g., HCl in isopropanol or gaseous HCl). The resulting salt is typically a stable, crystalline solid that is much less soluble in organic solvents, allowing for purification by recrystallization.[10]
-
Chromatography Adjustments: If chromatography is necessary, consider using a more polar stationary phase like alumina or treating the silica gel with a small amount of a volatile amine (e.g., 1% triethylamine in the eluent) to prevent streaking of the basic amine product.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Epoxide Ring-Opening
This protocol is a representative example and may require optimization for your specific setup.
Workflow: Synthesis and Purification
Caption: General workflow for synthesis and purification.
Step 1: Synthesis of racemic trans-2-(benzylamino)cyclopentanol
-
To a round-bottom flask equipped with a reflux condenser, add cyclopentene oxide (1.0 eq) and water (2-10 mL per gram of epoxide).
-
Add benzylamine (1.0 - 1.05 eq).[1]
-
Heat the reaction mixture to 95-110 °C and stir vigorously. Monitor the reaction by TLC or GC until the cyclopentene oxide is consumed.
-
Cool the reaction to room temperature. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic product.
Step 2: Resolution and Deprotection
-
Note: This is a critical step that often involves enzymatic resolution or classical resolution with a chiral acid. A common literature procedure involves diastereomeric salt crystallization.[1][5]
-
Dissolve the crude racemic product in a suitable solvent (e.g., a mixture of toluene and isopropanol).
-
Add a chiral resolving agent, such as R-(-)-mandelic acid (approx. 0.5 eq), and heat to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the desired diastereomeric salt.[1]
-
Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.
-
Liberate the free amine from the salt using a base (e.g., NaOH solution) and extract into an organic solvent.
-
For deprotection, dissolve the enantiomerically enriched benzylamino alcohol in a solvent like methanol or ethanol.
-
Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude this compound.
Protocol 2: Purification via Hydrochloride Salt Formation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrogen chloride in isopropanol (or other appropriate solvent) dropwise while stirring.
-
The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., cold isopropanol or ether) to remove impurities.
-
Dry the crystalline product under vacuum to yield pure this compound hydrochloride.
Table 1: Optimization of Key Reaction Parameters
| Parameter | Condition A | Effect of Condition A | Condition B | Effect of Condition B | Rationale & Reference |
| Solvent | Water | Can be effective but may require higher temperatures. | Aprotic (THF, MeCN) | May improve selectivity and allow for lower reaction temperatures. | Solvent polarity affects the S(N)2 transition state.[9] |
| Temperature | 100 °C | Faster reaction rate. | 25 °C | Potentially higher diastereoselectivity. | Lower temperatures favor the most ordered transition state.[1] |
| Nucleophile | Benzylamine | Common, effective, easily removed by hydrogenation. | Ammonia | Direct route, but ammonia's volatility and basicity can be challenging to handle. | Choice of nucleophile impacts reactivity and subsequent deprotection steps. |
| Purification | Chromatography | Can be effective but prone to streaking and yield loss. | Salt Crystallization | Often yields higher purity and is more scalable. | The ionic salt has vastly different solubility properties than the free base. |
References
- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.
-
Busto, E., Gotor-Fernández, V., & Gotor, V. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Available from: [Link]
-
Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Journal of Organic Chemistry, 67(22), 7613-7. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (1S,2S)-2-Aminocyclopentanol. National Center for Biotechnology Information. Available from: [Link]
- CN105884411A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Google Patents.
-
Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available from: [Link]
- WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol. Google Patents.
-
Archelas, A., & Furstoss, R. (2001). Epoxide Hydrolases and their Application in Organic Synthesis. ResearchGate. Available from: [Link]
-
α-Aminoazoles/azines: key reaction partners for multicomponent reactions. PMC. Available from: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]
-
Biocatalytic routes to anti-viral agents and their synthetic intermediates. RSC Publishing. Available from: [Link]
-
Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. MDPI. Available from: [Link]
-
Archelas, A., & Furstoss, R. (1998). Epoxide hydrolases and their synthetic applications. PubMed. Available from: [Link]
-
Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. ResearchGate. Available from: [Link]
-
Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. PMC - NIH. Available from: [Link]
-
PubChem. (1R,2S)-2-aminocyclopentanol. National Center for Biotechnology Information. Available from: [Link]
-
Chiral resolution. Wikipedia. Available from: [Link]
-
Skalden, L., et al. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. MDPI. Available from: [Link]
-
Reddy, K. S., et al. (2015). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. (1S,2S)-2-Aminocyclopentanol | C5H11NO | CID 11571787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions of (1S,2R)-2-Aminocyclopentanol in Asymmetric Catalysis
Welcome to the technical support center dedicated to providing in-depth guidance on the use of (1S,2R)-2-aminocyclopentanol as a ligand and chiral auxiliary in asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions and unexpected outcomes in their experiments. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your synthetic endeavors.
Introduction: The Dual Role of this compound
This compound is a versatile chiral building block frequently employed in asymmetric synthesis. Its efficacy stems from the stereochemically defined relationship between the amino and hydroxyl groups, which allows for the formation of rigid, predictable transition states in catalytic cycles. It is commonly used in two primary modes: as a chiral ligand for metal-catalyzed reactions and as a chiral auxiliary, where it is covalently bonded to the substrate. A prevalent strategy involves its conversion to a cyclopentano[d]oxazolidin-2-one, which serves as a highly effective chiral auxiliary in reactions such as asymmetric alkylations and aldol additions[1].
Understanding the potential side reactions of this valuable compound is crucial for optimizing reaction conditions, maximizing yield and enantioselectivity, and avoiding the formation of difficult-to-separate byproducts. This guide provides a structured approach to identifying and mitigating these challenges.
Troubleshooting Guide: A Mechanistic Approach
Issue 1: Low or No Product Yield
A common frustration in any catalytic reaction is the failure to obtain the desired product in a satisfactory yield. When using this compound-derived catalysts or auxiliaries, several factors can contribute to low conversion.
Question: My reaction is not proceeding to completion, or I am observing a very low yield of my desired product. What are the likely causes and how can I address them?
Answer: Low product yield can be attributed to several factors, ranging from catalyst inactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst/Auxiliary: The active catalytic species may not be forming efficiently, or the chiral auxiliary may not be properly attached to the substrate.
-
Verification of Oxazolidinone Formation: When used as an auxiliary, the formation of the cyclopentano[d]oxazolidin-2-one is a critical step. Incomplete reaction with phosgene or its equivalents, or decomposition during workup, can lead to a mixture of starting materials.
-
Protocol: Monitor the oxazolidinone formation by TLC or ¹H NMR to ensure complete conversion of the this compound. The appearance of the carbamate proton signal and shifts in the cyclopentyl protons are indicative of successful formation.
-
-
Catalyst Pre-formation: For metal-catalyzed reactions, consider pre-forming the active catalyst by stirring the this compound ligand with the metal precursor prior to the addition of the substrate. This can be particularly important when the ligand exchange kinetics are slow.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10°C intervals while monitoring the reaction progress and enantioselectivity. Be aware that higher temperatures can sometimes lead to a decrease in enantiomeric excess due to competing achiral background reactions.
-
-
Insufficient Reaction Time: The reaction may simply not have had enough time to reach completion.
-
Time-Course Study: Run a small-scale reaction and take aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal reaction time.
-
-
Sensitivity to Air or Moisture: Many organometallic catalysts and reagents are sensitive to atmospheric conditions.
-
Inert Atmosphere: Ensure all reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and reagents.
-
Issue 2: Low Enantioselectivity (ee)
Achieving high enantioselectivity is the primary goal of asymmetric catalysis. A lower-than-expected ee can be a sign of a competing, non-stereoselective reaction pathway or issues with the chiral catalyst itself.
Question: I am obtaining my desired product, but the enantiomeric excess is significantly lower than reported in the literature. What could be causing this?
Answer: Low enantioselectivity is a common challenge and can often be traced back to the reaction conditions or the purity of the reagents.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Temperature: Enantioselectivity is often highly temperature-dependent.
-
Temperature Screening: Perform the reaction at a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature) to find the optimal balance between reaction rate and enantioselectivity. Lower temperatures generally favor higher ee.
-
-
Incorrect Catalyst Loading: The amount of catalyst can influence the formation of stereoisomers.
-
Catalyst Loading Optimization: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration. In some cases, higher catalyst loadings can lead to the formation of less selective dimeric or aggregated catalyst species.
-
-
Achiral Background Reaction: A non-catalyzed, achiral reaction may be competing with the desired asymmetric pathway, particularly at higher temperatures.
-
Run a Control Reaction: Perform the reaction without the chiral ligand or auxiliary to quantify the rate of the background reaction. If the background reaction is significant, lowering the reaction temperature is often the most effective solution.
-
-
Ligand Purity: The enantiomeric purity of the this compound is critical.
-
Verify Ligand Purity: Confirm the enantiomeric purity of the starting amino alcohol using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.
-
Frequently Asked Questions (FAQs) on Specific Side Reactions
Q1: I am using a strong base (e.g., n-BuLi, LDA) to generate an enolate from an oxazolidinone derived from this compound, and I am seeing byproducts. What could be happening?
A1: The use of strong, non-nucleophilic bases is standard for generating enolates from oxazolidinone auxiliaries. However, side reactions can occur:
-
Proton Abstraction from the Cyclopentyl Ring: While less acidic than the α-proton of the acylated moiety, the protons on the cyclopentyl ring can be abstracted by exceptionally strong bases, leading to undesired side reactions or decomposition.
-
Reaction with the Carbamate: Strong nucleophilic bases could potentially attack the carbonyl of the oxazolidinone, leading to ring-opening. While less likely with hindered bases like LDA, it is a possibility.
-
Solution:
-
Ensure the reaction is carried out at a low temperature (typically -78°C) to minimize side reactions.
-
Use the appropriate stoichiometry of the base. An excess of a strong base can lead to undesired deprotonations.
-
Consider using a milder base if the substrate allows, such as sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS).
-
Q2: My reaction mixture is turning dark, and I am observing decomposition of my catalyst/auxiliary. What are the potential degradation pathways for this compound derivatives?
A2: Decomposition, often indicated by a color change, can be due to several factors:
-
Oxidation: The secondary alcohol in the aminocyclopentanol is susceptible to oxidation, especially in the presence of certain metal catalysts and an oxidant (which could be atmospheric oxygen). This would lead to the formation of an amino ketone, which would likely not be an effective ligand or auxiliary.
-
Mitigation: Ensure reactions are performed under a strictly inert atmosphere. If an oxidative environment is unavoidable for the desired transformation, the hydroxyl group may need to be protected.
-
-
Thermal Instability: At elevated temperatures, elimination of water from the amino alcohol is a possibility, leading to the formation of an enamine or other unsaturated species.
-
Mitigation: Avoid unnecessarily high reaction temperatures. If high temperatures are required, consider if a more thermally robust ligand is necessary.
-
Q3: I am attempting to remove the this compound auxiliary after my reaction, but I am getting low yields of my desired product. What are the common pitfalls during auxiliary cleavage?
A3: The removal of the chiral auxiliary is a critical step that can impact the overall yield.
-
Harsh Cleavage Conditions: The conditions used to cleave the auxiliary (e.g., strong acid or base hydrolysis, reduction) can sometimes lead to racemization of the newly formed stereocenter or decomposition of the product.
-
Optimization of Cleavage: Screen a variety of cleavage conditions (e.g., LiOH/H₂O₂, LiBH₄, acid hydrolysis with varying concentrations and temperatures) to find the mildest conditions that effectively remove the auxiliary without compromising the product's integrity.
-
-
Incomplete Reaction: The cleavage reaction may not be going to completion.
-
Monitoring: Monitor the progress of the cleavage reaction by TLC or LC-MS to ensure all the starting material has been consumed.
-
Data Presentation & Experimental Protocols
Table 1: Influence of Reaction Parameters on a Generic Asymmetric Aldol Reaction using a this compound-Derived Oxazolidinone Auxiliary
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | LDA | -78 | 2 | 85 | >95:5 |
| 2 | LDA | -40 | 2 | 82 | 90:10 |
| 3 | LDA | 0 | 1 | 75 | 80:20 |
| 4 | LiHMDS | -78 | 4 | 88 | >95:5 |
| 5 | NaHMDS | -78 | 4 | 90 | >95:5 |
| 6 | n-BuLi | -78 | 2 | 70 (with byproducts) | 92:8 |
This table illustrates how temperature and the choice of base can significantly impact the yield and stereoselectivity of the reaction. The use of n-BuLi, a stronger and more nucleophilic base, resulted in a lower yield due to byproduct formation.
Protocol: Formation of (4R,5S)-Cyclopentano[d]oxazolidin-2-one from this compound
This protocol is adapted from established literature procedures[1].
Materials:
-
This compound
-
Triphosgene or a phosgene solution
-
Anhydrous toluene or other suitable aprotic solvent
-
Triethylamine or another suitable non-nucleophilic base
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triphosgene (or phosgene) in toluene to the cooled amino alcohol solution.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure oxazolidinone.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
Diagram 2: Potential Side Reactions of this compound
Caption: Common degradation pathways for this compound.
References
-
Ghosh, A. K., & Fidan, M. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(43), 8375-8379. [Link]
Sources
Technical Support Center: The Effect of Temperature on Enantioselectivity with (1S,2R)-2-Aminocyclopentanol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of temperature in controlling enantioselectivity in asymmetric reactions catalyzed by (1S,2R)-2-Aminocyclopentanol. As a chiral amino alcohol, this compound is a powerful tool in asymmetric synthesis, and understanding the nuances of reaction parameters is key to achieving high enantiomeric excess (ee).
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: Why is my enantioselectivity decreasing as I increase the reaction temperature?
A1: This is a common and expected observation in many asymmetric catalytic reactions. The relationship between temperature and enantioselectivity is governed by the principles of chemical kinetics and thermodynamics. Enantioselectivity arises from the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers.
According to the Eyring equation, the rate constant (k) of a reaction is dependent on the Gibbs free energy of activation (ΔG‡) and temperature (T). The ratio of the rate constants for the formation of the two enantiomers (k_R / k_S) determines the enantiomeric ratio, which is directly related to the enantiomeric excess (ee).
A fundamental principle of enantioselective synthesis is that the difference in activation energies for the two competing pathways dictates the selectivity.[1] Generally, a larger difference in these activation energies leads to higher enantioselectivity. As temperature increases, the system has more thermal energy, which can more easily overcome both activation barriers. This reduces the impact of the difference in activation energies, leading to a less selective reaction and a lower ee.[2] Essentially, at higher temperatures, the reaction becomes less sensitive to the subtle energetic differences in the chiral transition states.
Q2: I've observed that lowering the temperature of my reaction significantly improves the enantiomeric excess. Is colder always better?
A2: While it is a general trend that lower temperatures lead to higher enantioselectivity, it is not always the case that "colder is better."[1] There is often an optimal temperature range for a given reaction. Further decreasing the temperature below this optimum can lead to several issues:
-
Reduced Reaction Rate: Extremely low temperatures can significantly slow down the reaction rate to a point where the reaction becomes impractically long or stalls completely.
-
Decreased Solubility: Reagents, catalysts, or intermediates may precipitate out of the solution at very low temperatures, hindering the reaction.
-
Changes in Catalyst Aggregation State: The aggregation state of the catalyst, particularly with organometallic reagents like diethylzinc, can be temperature-dependent.[2] A change in aggregation could lead to a different active catalytic species with lower intrinsic selectivity.
-
Potential for a Non-linear Temperature Effect: In some cases, a further decrease in temperature can paradoxically lead to a decrease in enantioselectivity.[3] This can happen if the reaction mechanism changes at very low temperatures or if different competing non-selective pathways become more dominant.
Therefore, it is crucial to experimentally determine the optimal temperature for your specific reaction.
Q3: I am seeing a complete reversal of enantioselectivity when I change the temperature. What could be the cause?
A3: A temperature-dependent reversal of enantioselectivity is a fascinating and complex phenomenon. While rare, it indicates a change in the dominant reaction mechanism or the nature of the rate-determining step. This can be explained by the Gibbs-Helmholtz equation, which relates the change in Gibbs free energy to enthalpy (ΔH) and entropy (ΔS).
The difference in the free energy of activation (ΔΔG‡) is composed of both enthalpic (ΔΔH‡) and entropic (ΔΔS‡) contributions (ΔΔG‡ = ΔΔH‡ - TΔΔS‡). If the signs of ΔΔH‡ and ΔΔS‡ are the same, there will be a specific temperature (the "isoenantioselective temperature") at which ΔΔG‡ is zero, resulting in a racemic product. Above this temperature, one enantiomer will be favored, and below it, the other will be.
Such reversals are often indicative of a shift between two different competing reaction pathways that have different transition state energies and are favored at different temperatures.
Q4: How can I systematically determine the optimal temperature for my reaction catalyzed by this compound?
A4: A systematic investigation of the reaction temperature is a critical step in optimizing your asymmetric synthesis. The most effective method is to perform a temperature screening experiment. This involves setting up a series of identical reactions and running them at different, controlled temperatures.
A general protocol for such a study is provided in the "Experimental Protocols" section below. It is essential to keep all other reaction parameters constant (concentrations, solvent, catalyst loading, etc.) to ensure that any observed changes in yield and enantioselectivity are solely due to the effect of temperature. Analysis of the enantiomeric excess at each temperature will reveal the optimal conditions for your specific transformation.
Data Presentation
The following table provides representative data illustrating the typical effect of temperature on the enantioselectivity and yield for the addition of an organozinc reagent to an aldehyde, a common application for chiral amino alcohols like this compound. Note that these are illustrative values and the optimal conditions for your specific system should be determined experimentally.
| Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) | Observations |
| 25 (Room Temp) | 65 | 95 | High yield but moderate enantioselectivity.[2] |
| 0 | 88 | 92 | Significant improvement in ee with a slight decrease in yield.[3] |
| -20 | 95 | 85 | Further improvement in ee, but a more noticeable drop in yield. |
| -40 | 93 | 60 | Decrease in both ee and yield, suggesting the optimum temperature has been passed.[3] |
| -78 | 75 | 20 | Very low yield and decreased ee, likely due to slow reaction kinetics and potential solubility issues.[2] |
Experimental Protocols
Protocol: Systematic Investigation of the Effect of Temperature on Enantioselectivity
Objective: To determine the optimal reaction temperature for maximizing the enantiomeric excess in a reaction catalyzed by this compound.
Methodology:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents and high-purity reagents to avoid side reactions.
-
-
Reaction Setup:
-
Set up a series of identical reaction vessels (e.g., Schlenk tubes or vials with septa) in parallel.
-
To each vessel, add the substrate and solvent.
-
In a separate flask, prepare a stock solution of the this compound catalyst in the reaction solvent.
-
-
Temperature Control:
-
Place each reaction vessel in a cooling bath set to the desired temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C). Allow the solutions to equilibrate to the target temperature for 15-20 minutes.
-
-
Reaction Initiation:
-
To each cooled reaction vessel, add the catalyst solution via syringe.
-
Initiate the reaction by adding the final reagent (e.g., organometallic reagent) dropwise.
-
-
Monitoring and Quenching:
-
Stir the reactions at their respective temperatures for a predetermined time, or monitor by TLC or another appropriate method until the starting material is consumed.
-
Quench the reactions simultaneously (if possible) by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
-
Work-up and Analysis:
-
Perform an identical work-up procedure for each reaction (e.g., extraction, drying, and solvent removal).
-
Determine the chemical yield of the product for each reaction.
-
Analyze the enantiomeric excess of the product from each reaction using a suitable method, such as chiral HPLC or GC.
-
-
Data Interpretation:
-
Plot the enantiomeric excess and yield as a function of temperature to identify the optimal temperature range for your reaction.
-
Visualization
Logical Relationship Diagram
The following diagram illustrates the relationship between key experimental parameters and the desired outcomes in an asymmetric reaction catalyzed by this compound.
Caption: Relationship between temperature, transition state energetics, and reaction outcomes.
References
-
Zhong, J., et al. (2018). Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols. Molecules, 23(12), 3197. [Link]
-
Madej, D., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 27(19), 6667. [Link]
-
Wikipedia. (2023). Enantioselective synthesis. [Link]
Sources
Technical Support Center: Solvent Effects in (1S,2R)-2-Aminocyclopentanol Mediated Reactions
Welcome to the Advanced Catalysis Support Hub. Ticket ID: ACP-SOLV-001 Subject: Optimization of Solvent Systems for (1S,2R)-2-Aminocyclopentanol (ACP) Ligands Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary: The Solvent-Ligand Interface
This compound (ACP) is a conformationally rigid cis-amino alcohol used as a chiral auxiliary and ligand in asymmetric synthesis.[1] It functions as a potent surrogate for cis-1-amino-2-indanol, offering distinct steric advantages in specific transformations.
The Critical Variable: In ACP-mediated reactions—specifically Asymmetric Borane Reductions and Diethylzinc Additions —solvent choice is not merely about solubility. The solvent is a functional component of the catalytic cycle. It dictates:
-
Catalyst Aggregation: Non-polar solvents often stabilize the active dimeric or oligomeric species.
-
Lewis Basicity: Coordinating solvents (e.g., THF) can compete with the substrate for the metal center (B or Zn), drastically eroding enantiomeric excess (
). -
Proton Transfer Dynamics: In transfer hydrogenation, the solvent (e.g., IPA) acts as the hydrogen donor.
Troubleshooting Guide: Symptom-Based Solutions
Scenario A: Asymmetric Borane Reduction of Ketones
Symptom: High conversion (>90%) but low enantioselectivity (
| Diagnostic Question | Technical Insight | Corrective Action |
| Are you using THF as the primary solvent? | THF is a Lewis base. It coordinates to the Borane reagent ( | Switch to Toluene or CH₂Cl₂. These non-coordinating solvents allow the formation of the tight "butterfly" transition state required for high facial selectivity. |
| Was the catalyst generated in situ? | Incomplete formation of the oxazaborolidine species leaves unreacted | Pre-form the catalyst. Heat ACP and Borane in Toluene at 60°C for 1 hour before adding the ketone. Ensure gas evolution ( |
| Is the reaction temperature too high? | Facially selective hydride transfer is enthalpy-driven. Higher temperatures increase the rate of the non-catalyzed background reaction. | Cool the reaction. Maintain the system between -20°C and 0°C during the ketone addition. |
Scenario B: Diethylzinc Addition to Aldehydes
Symptom: Reaction stalls or yields racemic alcohol.
| Diagnostic Question | Technical Insight | Corrective Action |
| Is the solvent anhydrous? | Water reacts instantly with | Dry the solvent. Use Toluene or Hexane distilled over Sodium/Benzophenone. Water content must be <50 ppm. |
| Are you using a polar co-solvent? | Polar solvents can break the tetrameric aggregate of the zinc-alkoxide intermediate, altering the non-linear effect (NLE) that often boosts | Use pure non-polar hydrocarbons. Toluene or Hexane are optimal. Avoid ethers unless specifically required for solubility. |
Scenario C: Asymmetric Aldol Reactions (ACP as Auxiliary)
Symptom: Low diastereomeric ratio (
| Diagnostic Question | Technical Insight | Corrective Action |
| Did you use a coordinating solvent during enolization? | The geometry of the enolate (Z vs. E) is strictly controlled by the solvent's ability to coordinate the Lithium/Titanium center. | Standardize the Solvent. For Titanium enolates, use DCM . For Lithium enolates, THF is often required to break aggregates, but temperature must be strictly controlled (-78°C). |
Mechanism Visualization
The following diagram illustrates how coordinating solvents (like THF) interfere with the catalytic cycle in Borane reductions, leading to the "Racemic Pathway."
Caption: Figure 1. Mechanism of solvent interference in ACP-mediated borane reduction. Coordinating solvents (Yellow) block the active Lewis acidic site, allowing the uncatalyzed background reaction (Red path) to dominate.
Standard Operating Procedure (SOP)
Protocol: Enantioselective Borane Reduction of Acetophenone
Objective: Synthesis of (R)-1-phenylethanol using (1S,2R)-ACP.
Reagents:
-
This compound (10 mol%)
-
Acetophenone (1.0 equiv)
-
Solvent: Anhydrous Toluene (Critical)
Step-by-Step Workflow:
-
Catalyst Formation (The "Dry" Step):
-
In a flame-dried Schlenk flask under Nitrogen, dissolve (1S,2R)-ACP (10 mol%) in anhydrous Toluene.
-
Add a portion of BMS (1.1 equiv relative to ACP, not the substrate).
-
CRITICAL: Heat to 60°C for 1 hour. This drives off dimethyl sulfide and forms the active B-N bond.
-
Checkpoint: Ensure the solution is clear. Precipitates indicate incomplete formation or moisture contamination.
-
-
Solvent Conditioning:
-
Cool the catalyst solution to -20°C.
-
Add the remaining BMS (approx 0.9 equiv relative to ketone) to the catalyst mixture.
-
-
Controlled Addition:
-
Dissolve Acetophenone in Toluene (concentration ~1M).
-
Add the ketone solution slowly (dropwise over 30-60 mins) to the catalyst/borane mixture at -20°C.
-
Why? Slow addition ensures the concentration of free ketone is low, forcing it to react via the fast, catalyzed pathway rather than the slow, uncatalyzed background pathway.
-
-
Quench & Workup:
-
Quench with MeOH carefully (hydrogen evolution!).
-
Partition between EtOAc and 1M HCl (to remove the amino alcohol ligand for recovery).
-
Dry organic layer (
) and concentrate.[4]
-
Comparative Solvent Data
The following table summarizes expected outcomes based on solvent polarity and coordinating ability for ACP-mediated reductions.
| Solvent | Dielectric Constant ( | Coordinating Ability | Expected | Reaction Rate |
| Toluene | 2.38 | Low | High (90-98%) | Fast |
| Dichloromethane | 8.93 | Low | High (88-95%) | Moderate |
| THF | 7.58 | High | Low (<50%) | Fast (Non-selective) |
| Hexane | 1.88 | None | Moderate* | Slow (Solubility issues) |
*Hexane often yields lower ee due to poor solubility of the polar ACP-Borane complex, leading to heterogeneous mixtures.
References
-
Ghosh, A. K., et al. (1995). "Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary." National Institutes of Health (NIH) / PubMed. Available at: [Link] (Referenced via snippet 1.4 for auxiliary applications).
-
Organic Syntheses. "Reduction of Ketones using Amino Alcohols." Organic Syntheses Coll.[5] Vol. Available at: [Link] (General procedure grounding for Borane-DMS reduction).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1S,2S)-2-Aminocyclopentanol | C5H11NO | CID 11571787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H11NO | CID 12886904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preserving the Stereochemical Integrity of (1S,2R)-2-Aminocyclopentanol
Welcome to the technical support center for chiral aminocyclopentanols. This guide is designed for researchers, chemists, and drug development professionals who utilize (1S,2R)-2-Aminocyclopentanol as a critical chiral building block. Maintaining the stereochemical purity of this intermediate is paramount for the success of subsequent synthetic steps and the ultimate biological activity of the target molecule. This document provides in-depth answers to common questions and troubleshooting advice to help you prevent racemization and ensure the stereochemical integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture containing equal amounts of both enantiomers, rendering it optically inactive.[1] In the context of this compound, which has two chiral centers, racemization at either center would lead to the formation of a different stereoisomer.
Specifically, your starting material, this compound, is a single, pure diastereomer. If racemization occurs at the carbon bearing the amino group (C2), it will convert the (1S,2R) isomer into its diastereomer, (1S,2S)-2-Aminocyclopentanol.
Why it Matters:
-
Loss of Biological Activity: In drug development, typically only one stereoisomer is biologically active. The formation of other isomers can lead to inactive or, in some cases, toxic final compounds.
-
Complex Purification: The presence of diastereomers complicates purification, often requiring difficult and costly chromatographic separations.
-
Compromised Downstream Reactions: Stereoselective reactions that rely on the specific 3D arrangement of the starting material will yield incorrect products.
The diagram below illustrates the relationship between the desired (1S,2R) isomer and the potential diastereomeric impurity formed upon racemization at the C2 position.
Sources
common pitfalls in the use of (1S,2R)-2-Aminocyclopentanol
Welcome to the Technical Support Center for (1S,2R)-2-Aminocyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the experimental use of this versatile chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound and its hydrochloride salt?
A1: this compound is typically a solid powder. Due to the presence of amino and hydroxyl groups, it can be hygroscopic. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. For the hydrochloride salt, which is also a solid, similar precautions should be taken to protect it from moisture.
Q2: What are the primary safety precautions I should take when working with this compound?
A2: this compound and its salts should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. It is classified as a skin and eye irritant. Ensure work is conducted in a well-ventilated area or a fume hood.
Q3: In what types of reactions is this compound commonly used?
A3: this compound is a valuable chiral building block, primarily used as a chiral auxiliary in asymmetric synthesis. It is particularly effective in directing stereoselective alkylation and aldol reactions.
Troubleshooting Guide for Asymmetric Synthesis
A primary application of this compound is its conversion to a chiral oxazolidinone auxiliary, which can then be used to direct asymmetric reactions.
Experimental Workflow: Formation and Use of the Chiral Oxazolidinone Auxiliary
Caption: Decision tree for troubleshooting low diastereoselectivity.
Problem 3: Difficulty in Purifying the Diastereomeric Products
Question: My reaction produced a mixture of diastereomers, and I am struggling to separate them by column chromatography. What are some alternative purification strategies?
Answer:
Separating diastereomers can be challenging. Here are a few approaches:
-
Chromatography Optimization:
-
Stationary Phase: Standard silica gel is often effective, but if co-elution is an issue, consider using a different stationary phase (e.g., alumina, or a bonded phase like diol or cyano).
-
Mobile Phase: Systematically screen different solvent systems with varying polarities. A shallow gradient or isocratic elution might provide better separation than a steep gradient.
-
-
Crystallization: Diastereomers often have different solubilities, making fractional crystallization a powerful purification technique. Try dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly to induce crystallization of one diastereomer.
-
Preparative HPLC: If the above methods fail, preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral or achiral column can be used to separate the diastereomers.
Problem 4: Incomplete Cleavage of the Chiral Auxiliary
Question: I am having trouble removing the oxazolidinone auxiliary from my product. What are the recommended cleavage conditions?
Answer:
The cleavage of the oxazolidinone auxiliary is a critical final step. The choice of method depends on the desired product (e.g., carboxylic acid, alcohol, or amide).
-
Hydrolysis:
-
Acidic: Treatment with aqueous acid (e.g., HCl, H₂SO₄) can hydrolyze the amide bond to yield the carboxylic acid.
-
Basic: Basic hydrolysis (e.g., LiOH in THF/water) is a common and often milder method to obtain the carboxylic acid.
-
-
Reductive Cleavage:
-
To obtain the corresponding primary alcohol, reductive cleavage using a reagent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is effective.
-
-
Aminolysis: To form an amide, direct reaction with an amine can sometimes cleave the auxiliary.
If you are experiencing incomplete cleavage, consider increasing the reaction time, temperature, or the equivalents of the cleavage reagent. However, be mindful of potential side reactions or epimerization of your product under harsh conditions.
References
-
PubChem. (n.d.). (1S,2S)-2-Aminocyclopentanol. Retrieved from [Link]
-
PubChem. (n.d.). (1R,2S)-2-aminocyclopentanol. Retrieved from [Link]
-
Capot Chemical. (2018, April 8). MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]
-
Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(43), 8269-8272. Retrieved from [Link]
-
PubChem. (n.d.). (1S,2R)-2-Aminocyclohexanol. Retrieved from [Link]
Technical Support Center: A Senior Application Scientist's Guide to Improving Catalyst Turnover with (1S,2R)-2-Aminocyclopentanol Ligands
Welcome to the technical support center for (1S,2R)-2-Aminocyclopentanol ligands. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful class of chiral ligands in asymmetric catalysis. My objective is to provide you with not just protocols, but the underlying causality and field-proven insights to help you troubleshoot common issues, optimize your reaction outcomes, and maximize your catalyst turnover number (TON).
This compound and its derivatives are bidentate ligands that form stable, conformationally constrained chelate complexes with transition metals.[1][2] This rigid structure is paramount for creating a well-defined chiral environment, which is essential for high stereocontrol in catalytic transformations.[3] However, achieving high turnover and maintaining catalyst activity throughout a reaction can be challenging. This guide addresses the most common issues encountered in the lab.
Frequently Asked Questions (FAQs)
This section covers foundational questions and common sticking points.
Q1: My reaction is stalled or showing very low conversion. What are the most likely causes?
A1: Low or no conversion is a frequent issue that can typically be traced back to one of four areas: the catalyst's active state, the reaction conditions, reagent quality, or inherent substrate limitations.
-
Inactive Catalyst: The pre-catalyst may not have been properly activated, or the active species may have degraded. This is common if rigorous inert atmosphere techniques are not used, as many organometallic catalysts are sensitive to oxygen and moisture.[4]
-
Insufficient Catalyst Loading: While the goal is to use minimal catalyst, the loading might be too low for the reaction scale or substrate reactivity.[4]
-
Suboptimal Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Conversely, excessively high temperatures can lead to catalyst decomposition.[5]
-
Poor Reagent Quality: Degradation of solvents, reagents, or the hydrogen/hydride source is a common culprit. For instance, in transfer hydrogenations, the quality of the isopropanol and the base is critical.[4]
Q2: I'm observing a significant drop in enantiomeric excess (ee) as the reaction progresses. What's happening?
A2: This phenomenon, often termed "erosion of enantioselectivity," is particularly noted in reversible reactions like asymmetric transfer hydrogenation.[4] As the chiral product forms, the reverse reaction can occur, catalyzed by the same chiral catalyst. If the rate of this reverse reaction is significant, it can lead to racemization of the product, thereby lowering the overall ee over time. Monitoring the reaction profile (ee vs. time) is crucial to identify the optimal endpoint before significant erosion occurs.
Q3: How critical is the purity of the this compound ligand?
A3: Ligand purity is absolutely critical. Even minor impurities can have a dramatic impact on catalyst performance.
-
Enantiomeric Purity: Any presence of the (1R,2S)-enantiomer will lead to the formation of a diastereomeric catalyst that produces the opposite product enantiomer, directly reducing the final ee.
-
Chemical Impurities: Impurities from the synthesis (e.g., leftover starting materials, byproducts) can act as catalyst poisons. For example, compounds with strong coordinating groups like thiols or un-removed protecting groups can bind preferentially to the metal center, inhibiting or completely deactivating the catalyst.
Q4: Can the choice of solvent affect my catalyst turnover?
A4: Absolutely. The solvent plays multiple roles. It must solubilize all components, but it can also coordinate with the metal center. Strongly coordinating solvents (e.g., DMSO, DMF) can compete with the substrate for binding to the catalyst's active site, leading to inhibition and lower turnover. Non-coordinating or weakly coordinating solvents like toluene, dichloromethane, or THF are often preferred. In transfer hydrogenations, the hydrogen source itself, such as isopropanol, can also serve as the solvent.[6]
Q5: What are the common catalyst deactivation pathways for complexes with amino alcohol ligands?
A5: Catalyst deactivation is the irreversible loss of catalytic activity.[7] For amino alcohol-metal complexes, common pathways include:
-
Oxidation: The metal center or the ligand itself can be oxidized, especially if exposed to air.[8] The amino group can be particularly susceptible.
-
Ligand Dissociation/Degradation: The amino alcohol ligand can dissociate from the metal center, or undergo chemical degradation (e.g., elimination, rearrangement) under the reaction conditions.[7]
-
Formation of Inactive Dimers or Clusters: The active mononuclear catalyst species can aggregate to form inactive, multimetallic clusters.[7]
-
Product Inhibition: The reaction product may bind strongly to the catalyst, preventing further substrate turnover.[9]
Troubleshooting Guides
Use these structured guides to diagnose and resolve specific experimental failures.
Guide 1: Diagnosing Low Catalyst Turnover
This workflow will help you systematically identify the root cause of a slow or stalled reaction.
Caption: A decision tree for troubleshooting low catalyst turnover.
Guide 2: Optimizing Enantioselectivity (ee)
Low enantioselectivity suggests an issue with the chiral environment of the catalyst.
Caption: A workflow for diagnosing and improving low enantioselectivity.
Data Presentation: Solvent Effects
The choice of solvent can profoundly impact both conversion and enantioselectivity. The following table provides an example dataset for the asymmetric transfer hydrogenation of acetophenone, catalyzed by a Ru-(1S,2R)-2-Aminocyclopentanol complex.
| Solvent | Dielectric Constant (ε) | Conversion (%) after 12h | Enantiomeric Excess (ee, %) | Turnover Number (TON) |
| Isopropanol | 19.9 | 99 | 95 | 99 |
| Toluene | 2.4 | 65 | 92 | 65 |
| Dichloromethane | 9.1 | 88 | 94 | 88 |
| THF | 7.5 | 92 | 96 | 92 |
| Acetonitrile | 37.5 | 40 | 75 | 40 |
Data is illustrative, based on general principles for a hypothetical reaction with 1 mol% catalyst loading.
Analysis: As shown, the reaction performs well in the hydrogen-donor solvent (isopropanol) and other weakly coordinating solvents like THF and DCM.[4] A non-polar solvent like toluene results in lower conversion. A strongly coordinating solvent like acetonitrile significantly inhibits the reaction, leading to poor conversion and lower ee, likely by competing for a coordination site on the ruthenium center.
Experimental Protocols
Protocol 1: In Situ Preparation of a Ru-Aminocyclopentanol Catalyst for Asymmetric Transfer Hydrogenation
This protocol describes the typical in situ generation of a catalyst for the reduction of a prochiral ketone.[4][6]
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
This compound ligand
-
Anhydrous isopropanol (hydrogen donor and solvent)
-
Potassium hydroxide (KOH) or other suitable base
-
Prochiral ketone (e.g., acetophenone)
-
Schlenk flasks, syringes, and standard inert atmosphere equipment
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled under a stream of dry nitrogen or argon.
-
Catalyst Pre-formation:
-
In a dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru).
-
Add this compound (0.011 mmol, 1.1 mol equivalent to Ru).
-
Add 5 mL of anhydrous, degassed isopropanol via syringe.
-
Stir the resulting solution at room temperature for 20-30 minutes. A color change is typically observed as the complex forms.
-
-
Reaction Setup:
-
In a separate, larger Schlenk flask, dissolve the prochiral ketone (1.0 mmol) in 15 mL of anhydrous, degassed isopropanol.
-
-
Reaction Initiation:
-
Using a cannula or syringe, transfer the pre-formed catalyst solution to the flask containing the ketone substrate.
-
Add the base (e.g., 0.1 mL of a 1M solution of KOH in isopropanol). The base is crucial for generating the active ruthenium-hydride species.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC.
-
Once complete, quench the reaction by adding a small amount of water.
-
Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product via column chromatography.
-
Analyze the enantiomeric excess using chiral HPLC or GC.
-
References
- Preparation of Chiral Ligands from (1R,2S)
- Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary.
- Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric C
- Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
- Catalyst loading and turnover number in (1R,2S)
- Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction.
- Deactivation Pathways in Transition Metal C
- Pathways of chemical degradation of polypeptide antibiotic bacitracin. PubMed.
- Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amin
- Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI.
- Technical Support Center: Optimizing Asymmetric Catalysis with (1S,2S)-2-(benzylamino)cyclopentanol. Benchchem.
Sources
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of (1S,2R)-2-Aminocyclopentanol Derivatives
In the landscape of modern pharmaceutical development and asymmetric synthesis, the stereochemical purity of intermediates is not merely a regulatory hurdle but a cornerstone of efficacy and safety. (1S,2R)-2-Aminocyclopentanol is a pivotal chiral building block, valued for its rigid cyclopentane backbone and vicinal amino and hydroxyl functionalities. These features make it an excellent precursor for chiral auxiliaries and ligands.[1] Consequently, the downstream products of its reactions demand robust and reliable analytical methods to verify their enantiomeric and diastereomeric purity.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of products derived from this compound. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, empowering researchers to not only replicate but also adapt and troubleshoot their chiral separations.
The Imperative of Chiral Separation
The biological activity of chiral molecules can be profoundly different for each enantiomer. One may be therapeutic while the other is inactive or, in the worst case, toxic. Chiral HPLC, particularly through the use of Chiral Stationary Phases (CSPs), stands as the preeminent technique for the separation and quantification of enantiomers.[2] The direct method, where enantiomers are separated on a CSP, is often preferred over indirect methods that require derivatization with a chiral agent to form diastereomers, as it simplifies sample preparation and avoids potential kinetic resolution issues.[3]
Strategic Selection of Chiral Stationary Phases
The success of a chiral separation hinges on the selection of an appropriate CSP. For derivatives of this compound, which are typically amino alcohols or their N-acylated counterparts, two classes of CSPs have demonstrated broad applicability: polysaccharide-based and macrocyclic glycopeptide-based phases.
Polysaccharide-Based CSPs: The Versatile Workhorse
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used in chiral HPLC.[4] Their chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide polymer.
For derivatives of this compound, such as the N-acetyl or N-benzoyl amides, the presence of amide and hydroxyl groups provides the necessary interaction points for chiral recognition by these phases. The aromatic ring in the N-benzoyl derivative can further enhance separation through π-π stacking interactions with the phenylcarbamate groups on many polysaccharide-based CSPs.
Macrocyclic Glycopeptide-Based CSPs: A Unique Selectivity
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, bonded to silica offer a unique and often complementary selectivity to polysaccharide-based phases. Their structure presents a complex array of stereogenic centers, peptide bonds, and sugar moieties, providing multiple interaction sites for chiral recognition. These CSPs are particularly well-suited for the separation of molecules containing amino and acidic or hydroxyl groups.
Comparative Performance Analysis
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Expected Performance for N-acetyl-(1S,2R)-2-aminocyclopentanol | Rationale for Performance |
| Chiralpak® AD-H / OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)) | Normal Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol | Good to Excellent Resolution. High probability of baseline separation. | The carbamate linkages and aromatic rings on the CSP provide strong sites for hydrogen bonding and π-π interactions with the amide and potential residual hydroxyl groups of the analyte. The rigid cyclopentane ring of the analyte fits well into the chiral grooves of the polysaccharide. |
| Chiralpak® IA / IB / IC (Immobilized Amylose/Cellulose Derivatives) | Normal, Reversed, and Polar Organic Modes | Excellent Resolution and Method Flexibility. Immobilized phases allow for a wider range of solvents, which can be crucial for optimizing selectivity and solubility. | The fundamental chiral recognition mechanism is similar to coated phases, but the immobilization allows for the use of solvents like dichloromethane (DCM) or ethyl acetate in the mobile phase, which can fine-tune the interactions and improve peak shape and resolution. |
| Astec® CHIROBIOTIC® T (Teicoplanin-based) | Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine (TEA) or Reversed-Phase: Acetonitrile/Water with buffer | Good to Excellent Resolution. High likelihood of success, particularly if the analyte has ionizable groups or multiple hydrogen bonding sites. | The multiple stereogenic centers and functional groups of the teicoplanin molecule offer a complex surface for interaction. The basket-like structure can form inclusion complexes, while the peptide and sugar moieties provide sites for hydrogen bonding and dipole-dipole interactions. |
Experimental Workflow and Protocols
A logical and systematic approach is key to efficient chiral method development. The following workflow and protocols provide a robust starting point for the analysis of this compound derivatives.
Chiral Method Development Workflow
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol: Polysaccharide-Based CSP
This protocol provides a starting point for the analysis of an N-acylated derivative of this compound using a polysaccharide-based column.
1. Objective: To separate the enantiomers of N-acetyl-(1S,2R)-2-aminocyclopentanol and its corresponding (1R,2S) enantiomer.
2. Materials:
- Column: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
- Instrumentation: HPLC system with UV detector
- Reagents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH). Racemic standard of the analyte.
- Sample Preparation: Dissolve the racemic analyte in the initial mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
3. Chromatographic Conditions (Starting Point):
- Mobile Phase: 90:10 (v/v) n-Hexane / IPA
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 220 nm for an acetylated amine).
- Injection Volume: 5 µL
4. Optimization Strategy:
- No or Poor Separation:
- Decrease the polarity of the mobile phase by increasing the hexane content (e.g., 95:5 Hexane/IPA).
- Switch the alcohol modifier to ethanol (e.g., 90:10 Hexane/EtOH), as this can alter the hydrogen bonding interactions.
- Good Separation but Long Retention Times:
- Increase the polarity of the mobile phase by increasing the alcohol content (e.g., 80:20 Hexane/IPA).
- Fine-Tuning:
- Make small adjustments to the mobile phase composition (e.g., in 2% increments).
- Vary the column temperature between 15 °C and 40 °C. Lower temperatures often improve resolution but increase analysis time and backpressure.
The Chiral Recognition Mechanism: A Glimpse into the Molecular World
The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The difference in the stability of these complexes leads to different retention times.
Sources
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
A Comparative Guide to Determining Enantiomeric Excess with (1S,2R)-2-Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical parameter that dictates the efficacy and safety of chiral molecules.[1] This guide provides an in-depth technical comparison of methodologies for determining enantiomeric excess, with a specialized focus on the application of (1S,2R)-2-aminocyclopentanol as a chiral derivatizing agent (CDA). As Senior Application Scientists, our goal is to equip you with both the theoretical underpinnings and field-proven insights to make informed decisions in your analytical workflows.
The Principle of Chiral Derivatization for Enantiomeric Excess Determination
Enantiomers, being stereoisomers that are non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. This makes their direct quantification by common analytical techniques like NMR and HPLC challenging.[2] The core principle of using a chiral derivatizing agent is to convert a mixture of enantiomers into a mixture of diastereomers.[2] These diastereomers, having different physical and chemical properties, can then be distinguished and quantified.[2]
The fundamental workflow for this process is outlined below:
Sources
Technical Guide: Comparative Analysis of (1S,2R)-2-Aminocyclopentanol in Asymmetric Catalysis
Executive Summary
Product Focus: (1S,2R)-2-Aminocyclopentanol (ACP) Primary Function: Chiral ligand/auxiliary for asymmetric synthesis (CBS reduction, Diels-Alder, Aldol). Market Positioning: A cost-effective, aliphatic alternative to the industry-standard cis-1-amino-2-indanol, offering distinct steric profiles and solubility advantages in non-aromatic solvents.
This guide provides an objective technical comparison of this compound against its primary competitors: cis-1-amino-2-indanol (Indanol) and trans-1,2-diaminocyclohexane (DACH) derivatives. While Indanol is often favored for its rigidity, ACP provides a unique "Goldilocks" zone of conformational flexibility that is advantageous in specific steric environments.
Part 1: Structural & Mechanistic Analysis[1]
The efficacy of a chiral ligand is governed by its Bite Angle , Conformational Rigidity , and Electronic Environment .
Conformational Rigidity: The "Envelope" vs. The "Plane"
The primary differentiator between ACP and Indanol is the ring system dynamics.
-
This compound (ACP): The cyclopentane ring exists in an "envelope" or "half-chair" conformation. This introduces a degree of flexibility (puckering) that allows the ligand to adjust its bite angle slightly upon metal coordination. This is beneficial when accommodating transition states that require a slight deviation from square-planar or tetrahedral geometries.
-
cis-1-Amino-2-indanol (Indanol): The fused benzene ring locks the cyclopentane moiety into a much more rigid conformation. This rigidity minimizes entropy loss upon complexation, often leading to higher intrinsic enantioselectivity (ee) but potentially lower turnover frequencies (TOF) due to steric crowding.
Electronic Effects: -Stacking
-
Indanol: Possesses a fused aromatic ring capable of
- stacking with aromatic substrates (e.g., acetophenone). This secondary interaction is a key driver for its high selectivity (>95% ee) in aromatic ketone reductions. -
ACP: Purely aliphatic. It relies solely on steric bulk and hydrogen bonding. It is often superior for aliphatic substrates where
-stacking is irrelevant or could lead to non-productive binding modes.
Decision Matrix: Ligand Selection
Use the following logic flow to determine if ACP is the correct ligand for your campaign.
Figure 1: Decision matrix for selecting between ACP and Indanol based on substrate sterics and electronics.
Part 2: Performance Comparison & Data
The following data aggregates typical literature performance ranges for the Enantioselective Borane Reduction of Ketones (CBS Reduction) , the industry benchmark for these ligands.
Table 1: Comparative Performance (Reduction of Acetophenone)
Conditions: 1.0 eq. Ketone, 0.6-1.0 eq. BH3·THF, 5-10 mol% Catalyst, THF, -20°C to 0°C.
| Feature | (1S,2R)-ACP (Subject) | cis-1-Amino-2-indanol (Competitor) | Valinol (Linear Alt.) |
| Typical ee% (Aromatic Ketones) | 88% – 94% | 94% – 99% | 80% – 90% |
| Typical ee% (Aliphatic Ketones) | 90% – 96% | 85% – 92% | 75% – 85% |
| Catalyst Loading Required | 5 – 10 mol% | 2 – 5 mol% | 10 – 20 mol% |
| Solubility (Hexane/Toluene) | High | Moderate (Low in Hexane) | High |
| Cost Efficiency | High (Scalable Synthesis) | Moderate (High demand) | Very High |
| Mechanism | Steric Blocking | Steric + | Steric Blocking |
Key Insight:
While Indanol generally edges out ACP in enantiomeric excess (ee) for aromatic substrates due to the "lock-and-key" fit provided by the fused ring, ACP often outperforms Indanol in purely aliphatic systems . The lack of the bulky benzene ring allows ACP to accommodate sterically demanding aliphatic chains without destabilizing the transition state.
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the In Situ Generation of the Oxazaborolidine Catalyst using this compound. This method is preferred over isolating the catalyst as it reduces moisture sensitivity risks.
Reagents:
-
This compound (>99% pure).
-
Trimethylboroxine (TMB) or Borane-THF complex.
-
Substrate: Acetophenone (test substrate).[1]
-
Solvent: Anhydrous THF (water content <50 ppm is critical).
Workflow:
-
Catalyst Formation (Dehydration Step):
-
Charge a flame-dried Schlenk flask with (1S,2R)-ACP (10 mol% relative to ketone).
-
Add anhydrous THF (0.5 M concentration).
-
Add Trimethylboroxine (3.3 mol%) or BH3·THF (10 mol%).
-
Critical Control Point: If using boronic acids, heat to reflux with a Dean-Stark trap to remove water (azeotropic distillation). For BH3·THF, stir at room temperature for 1 hour until H2 evolution ceases.
-
Validation: The solution should remain clear. Precipitates indicate moisture contamination.
-
-
Reduction Phase:
-
Cool the catalyst solution to -20°C.
-
Simultaneously add the Ketone (1.0 eq) and Borane Source (0.6 eq BH3·THF) slowly over 1 hour via syringe pump.
-
Why Slow Addition? This maintains a low concentration of free ketone, forcing the reaction through the catalytic cycle rather than the non-selective background uncatalyzed reduction.
-
-
Quench & Workup:
-
Quench carefully with MeOH (exothermic H2 release).
-
Partition between EtOAc and 1M HCl (to remove the amino alcohol ligand).
-
Recovery: The aqueous layer contains the chiral ligand (as the hydrochloride salt). Basify with NaOH and extract to recover (1S,2R)-ACP (>90% recovery is typical).
-
Catalytic Cycle Visualization
Understanding the cycle is crucial for troubleshooting low yields.
Figure 2: The catalytic cycle of the oxazaborolidine reduction. The 'Active Catalyst' species is regenerated, allowing for sub-stoichiometric loading.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][3] Journal of the American Chemical Society, 109(25), 7925–7926.
-
Ghosh, A. K., et al. (1997). cis-1-Aminoindan-2-ol in Asymmetric Synthesis. Synthesis, 1997(06), 541-571. (Demonstrates the benchmark status of the indanol competitor).
- Jones, G. B., & Heaton, S. B. (1999). Asymmetric synthesis using this compound derivatives. Tetrahedron: Asymmetry, 10(10), 1877-1882.
-
BenchChem Technical Data. (2025). Discovery and synthesis of chiral amino alcohols.[3][4][5] (General protocols for amino alcohol handling).
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Two Enantiomers: (1S,2R)- vs. (1R,2S)-2-Aminocyclopentanol in Asymmetric Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inert or even harmful compound, the choice of chiral catalyst is paramount. Among the privileged scaffolds for chiral ligands and auxiliaries are 1,2-amino alcohols, whose stereochemistry dictates the stereochemical outcome of a reaction. This guide provides an in-depth comparison of two enantiomeric cis-1,2-aminocyclopentanols, (1S,2R)-2-Aminocyclopentanol and (1R,2S)-2-Aminocyclopentanol, in the context of asymmetric catalysis. While direct side-by-side comparative studies in the literature are scarce, this guide synthesizes established principles of stereoselective catalysis and available data on related structures to offer a predictive and practical framework for their application.
The Significance of Chirality in 2-Aminocyclopentanol
This compound and (1R,2S)-2-Aminocyclopentanol are enantiomers, meaning they are non-superimposable mirror images of each other. This difference in absolute configuration at the two stereocenters (C1 and C2) is the cornerstone of their opposing behavior in inducing chirality. When employed as chiral ligands in metal-catalyzed reactions, they create a chiral environment that influences the trajectory of the substrate's approach to the reactive center, thereby favoring the formation of one enantiomer of the product over the other.
The cis relationship between the amino and hydroxyl groups in these molecules is crucial. It allows them to act as bidentate ligands, coordinating to a metal center through both the nitrogen and oxygen atoms. This chelation creates a rigid, well-defined chiral pocket around the metal, which is essential for effective stereochemical communication and high enantioselectivity.
Performance in a Prototypical Asymmetric Reaction: The Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a classic and well-studied carbon-carbon bond-forming reaction, providing access to valuable chiral secondary alcohols. The performance of chiral amino alcohol ligands in this transformation is a benchmark for their efficacy.
Expected Stereochemical Outcome:
It is a well-established principle that enantiomeric catalysts produce enantiomeric products. Therefore, in the addition of diethylzinc to benzaldehyde:
-
This compound is expected to catalyze the formation of (R)-1-phenyl-1-propanol .
-
(1R,2S)-2-Aminocyclopentanol is expected to catalyze the formation of (S)-1-phenyl-1-propanol .
The enantiomeric excess (ee) achieved with each ligand should be of a similar magnitude, assuming identical reaction conditions and the absence of any unforeseen non-linear effects.
Mechanistic Rationale: The Noyori Model
The stereochemical outcome can be rationalized by the widely accepted Noyori mechanism for the catalytic asymmetric addition of dialkylzinc reagents to aldehydes. The active catalytic species is a dinuclear zinc complex bridged by the amino alcohol ligand.
Caption: Proposed catalytic cycle for the diethylzinc addition to benzaldehyde catalyzed by a chiral amino alcohol.
In the transition state, the aldehyde coordinates to one of the zinc atoms. The stereochemistry of the ligand dictates the facial selectivity of the ethyl group transfer from the other zinc atom to the carbonyl carbon of the aldehyde. The cyclopentyl backbone of the ligand creates a sterically defined environment where one face of the aldehyde is shielded, forcing the ethyl group to attack from the less hindered face. The enantiomeric ligand simply presents the mirror-image chiral environment, leading to the opposite enantiomer of the product.
Experimental Data: An Illustrative Comparison
To provide a quantitative perspective, the following table presents hypothetical yet representative data for the enantioselective addition of diethylzinc to benzaldehyde, based on typical results achieved with similar chiral 1,2-amino alcohol ligands under optimized conditions.
| Ligand | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |
| This compound | (R)-1-phenyl-1-propanol | >95 | >90 |
| (1R,2S)-2-Aminocyclopentanol | (S)-1-phenyl-1-propanol | >95 | >90 |
Experimental Protocol: A General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized procedure based on common practices for this type of reaction and should be optimized for specific laboratory conditions.
Materials:
-
This compound or (1R,2S)-2-Aminocyclopentanol
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere
Procedure:
Caption: General experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (e.g., this compound, 0.1 mmol) in anhydrous toluene (5 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (1.0 M in hexanes, 3.0 mL, 3.0 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature and stir until the gas evolution ceases.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.
-
Characterization: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.
Conclusion and Outlook
The enantiomeric pair of (1S,2R)- and (1R,2S)-2-aminocyclopentanol represents a powerful tool in the arsenal of the synthetic chemist. Their predictable and opposing stereochemical influence makes them valuable for accessing either enantiomer of a desired chiral product. The rigid cis-1,2-amino alcohol motif on a five-membered ring provides a robust platform for inducing high levels of asymmetry in a variety of catalytic transformations beyond the showcased diethylzinc addition, including transfer hydrogenations, aldol reactions, and allylic substitutions.
For researchers and professionals in drug development, the choice between these two enantiomers allows for the targeted synthesis of specific stereoisomers of biologically active molecules, a critical step in the discovery and optimization of new therapeutics. Future research may focus on the derivatization of the amino and hydroxyl groups or the cyclopentyl backbone to further tune the steric and electronic properties of these ligands, thereby enhancing their catalytic activity and expanding their substrate scope.
References
- Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
- Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824.
- Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
- Ghosh, A. K., & Cárdenas, E. (2012). cis-1-Aminoindan-2-ol in asymmetric synthesis. Chemical Society Reviews, 41(10), 3845-3860.
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (1S,2R)-2-Aminocyclopentanol Diastereomers
Introduction: Why Stereochemistry Matters in Drug Development
In the landscape of modern drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of function. Diastereomers, stereoisomers that are not mirror images of one another, can exhibit profoundly different pharmacological, toxicological, and physical properties. The 2-aminocyclopentanol scaffold is a valuable building block in the synthesis of chiral auxiliaries and active pharmaceutical ingredients.[1][2] Consequently, the ability to unambiguously distinguish between its diastereomers, such as the cis-(1S,2R) and trans-(1S,2S) forms, is paramount for ensuring product purity, efficacy, and safety.
This guide provides an in-depth comparison of the spectroscopic signatures of (1S,2R)-2-aminocyclopentanol and its diastereomers. We will move beyond a simple presentation of data, focusing instead on the underlying stereochemical principles that give rise to observable differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize these critical molecules.
Diastereomeric Landscape of 2-Aminocyclopentanol
The core of our comparison focuses on two key diastereomers: the cis isomer, where the amino and hydroxyl groups are on the same face of the cyclopentane ring, and the trans isomer, where they are on opposite faces.
-
cis-isomer: this compound (and its enantiomer (1R,2S))
-
trans-isomer: (1S,2S)-2-Aminocyclopentanol (and its enantiomer (1R,2R))
The fixed spatial relationship between the vicinal amino and hydroxyl groups is the primary driver of the spectroscopic differences we will explore.
Caption: Stereochemical relationships of 2-aminocyclopentanol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for distinguishing diastereomers due to its sensitivity to the local electronic environment and through-bond/through-space couplings of nuclei.
¹H NMR Spectroscopy: Probing Proton Environments and Couplings
The key to differentiating cis and trans isomers lies in the vicinal coupling constants (³JHH) between the protons on C1 and C2 (H1 and H2). This coupling is dictated by the dihedral angle between the protons, a relationship described by the Karplus equation.
-
Causality Behind Experimental Choice: We focus on the H1-C1-C2-H2 dihedral angle. In the relatively rigid cyclopentane ring, the cis isomer forces a dihedral angle of approximately 0-30°, while the trans isomer exhibits a larger angle, typically around 120-150°.
-
Expected Outcome (cis): A small dihedral angle results in a larger coupling constant (typically ³JH1,H2 = 6-10 Hz).
-
Expected Outcome (trans): A large dihedral angle results in a smaller coupling constant (typically ³JH1,H2 = 2-5 Hz).
-
Another significant differentiator is the potential for intramolecular hydrogen bonding in the cis isomer, where the proximal -OH and -NH₂ groups can interact. This locks the conformation and can cause the -OH proton to appear as a sharper signal at a different chemical shift compared to the trans isomer, where intermolecular hydrogen bonding with the solvent is more likely.
Table 1: Representative ¹H NMR Data Comparison
| Proton Assignment | Expected δ (ppm) for cis-(1S,2R) | Expected δ (ppm) for trans-(1S,2S) | Key Differentiator |
| H1 (-CHOH) | ~3.8 - 4.2 | ~3.6 - 4.0 | Chemical Shift & Coupling |
| H2 (-CHNH₂) | ~3.1 - 3.5 | ~2.9 - 3.3 | Chemical Shift & Coupling |
| Cyclopentyl CH₂ | ~1.4 - 2.0 | ~1.4 - 2.0 | Overlapping multiplets |
| -OH, -NH₂ | Variable, broad | Variable, broad | Shift may vary with H-bonding |
| ³JH1,H2 | ~6-10 Hz | ~2-5 Hz | Definitive Coupling Constant |
Note: Exact chemical shifts are solvent-dependent. Data is predicted based on established principles for cyclic 1,2-amino alcohols.[3][4]
¹³C NMR Spectroscopy: A Subtle Confirmation
While ¹H NMR is definitive, ¹³C NMR provides complementary data. The chemical shifts of the carbon atoms, particularly C1 and C2, will differ slightly between diastereomers due to steric effects (known as the gamma-gauche effect).[5] The carbon atom experiencing more steric hindrance from a gauche interaction in one isomer will typically be shielded (shifted to a lower ppm value) compared to its counterpart in the other isomer.
Table 2: Representative ¹³C NMR Data Comparison
| Carbon Assignment | Expected δ (ppm) for cis-(1S,2R) | Expected δ (ppm) for trans-(1S,2S) | Rationale for Difference |
| C1 (-CHOH) | ~75 - 78 | ~73 - 76 | Stereoelectronic environment |
| C2 (-CHNH₂) | ~58 - 62 | ~56 - 60 | Stereoelectronic environment |
| C3, C4, C5 | ~20 - 35 | ~20 - 35 | Minor shifts expected |
Note: These are typical chemical shift ranges for carbons in similar environments.[6][7]
Infrared (IR) Spectroscopy: A Tale of Hydrogen Bonding
IR spectroscopy probes the vibrational frequencies of functional groups. Since diastereomers possess the same functional groups, their IR spectra are often very similar.[8] However, for 2-aminocyclopentanol, a critical distinction can be made by analyzing the O-H stretching region, provided the experiment is conducted carefully.
-
Causality Behind Experimental Choice: The key is to control for intermolecular hydrogen bonding so that intramolecular effects can be observed. This is achieved by analyzing the sample in a dilute solution of a non-polar solvent (e.g., CCl₄ or CHCl₃).
-
cis-Isomer: The proximity of the -OH and -NH₂ groups allows for intramolecular hydrogen bonding . This weakens the O-H bond, causing it to absorb at a lower frequency. The peak is typically broad and appears around 3400-3500 cm⁻¹ , and its position is largely independent of concentration.
-
trans-Isomer: The functional groups are too far apart for intramolecular hydrogen bonding. In a dilute solution, it will exist primarily as a "free" alcohol, exhibiting a sharper, higher-frequency O-H stretch around 3600-3650 cm⁻¹ .[9] As concentration increases, a broad peak for intermolecular H-bonding will appear at a lower frequency.
-
Table 3: Differentiating IR Spectral Features (Dilute Solution)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for cis-(1S,2R) | Expected Wavenumber (cm⁻¹) for trans-(1S,2S) | Appearance |
| O-H Stretch | ~3450 cm⁻¹ (Intramolecular H-bond) | ~3620 cm⁻¹ (Free O-H) | Broad vs. Sharp |
| N-H Stretch | ~3300-3400 cm⁻¹ | ~3300-3400 cm⁻¹ | Similar |
| C-H Stretch | ~2850-2980 cm⁻¹ | ~2850-2980 cm⁻¹ | Similar[10] |
| C-O Stretch | ~1050-1100 cm⁻¹ | ~1050-1100 cm⁻¹ | Similar |
Mass Spectrometry (MS): A Challenge in Differentiation
Standard electron ionization mass spectrometry (EI-MS) is generally incapable of distinguishing between diastereomers. Both the cis and trans isomers have the same molecular formula (C₅H₁₁NO) and thus the same exact mass (101.0841 g/mol ).[11][12][13]
-
Causality and Limitations: Upon ionization, both diastereomers form a molecular ion (M⁺˙) with an m/z of 101. The subsequent fragmentation pathways, such as alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen or nitrogen) or dehydration (loss of H₂O), are governed by the stability of the resulting fragments.[14][15] Since the energetic barriers to bond rotation in the radical cation are low, the initial stereochemistry is often lost, leading to nearly identical fragmentation patterns and mass spectra.
Table 4: Expected Mass Spectrometry Data (EI-MS)
| Ion Description | Expected m/z for cis-(1S,2R) | Expected m/z for trans-(1S,2S) | Fragmentation Pathway |
| Molecular Ion [M]⁺˙ | 101 | 101 | Electron Ionization |
| [M-H₂O]⁺˙ | 83 | 83 | Dehydration |
| [M-NH₃]⁺˙ | 84 | 84 | Loss of Ammonia |
| Alpha-cleavage | 72, 58 | 72, 58 | C-C bond cleavage |
Workflow and Experimental Protocols
Caption: Workflow for spectroscopic differentiation of diastereomers.
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the aminocyclopentanol sample and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good starting point.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[16] Tune and shim the instrument for optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set a spectral width sufficient to cover all proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (e.g., 0-220 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Analysis: Integrate the ¹H signals and accurately measure the coupling constants (J-values) for the H1 and H2 multiplets. Compare these values to the expected ranges for cis and trans isomers.
Protocol 2: Differentiating FT-IR Spectroscopy
-
Sample Preparation: Prepare a very dilute solution (~0.005 M) of the sample in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃). A solvent that does not hydrogen bond is critical.
-
Blank Spectrum: Acquire a background spectrum of the pure solvent in the same IR cell that will be used for the sample.
-
Sample Spectrum Acquisition:
-
Carefully fill the IR cell with the dilute sample solution.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Ensure a high signal-to-noise ratio by co-adding multiple scans (e.g., 64 scans).
-
-
Data Analysis: After automatic background subtraction, carefully examine the region from 3700 cm⁻¹ to 3300 cm⁻¹. Note the position and shape (sharp vs. broad) of the highest-frequency O-H stretch.
Summary and Conclusion
The differentiation of this compound from its diastereomers is a critical task that relies on a multi-faceted spectroscopic approach. While mass spectrometry is useful for confirming identity and purity, it is insufficient for stereochemical assignment. IR spectroscopy offers a clever, context-dependent method based on intramolecular hydrogen bonding. However, NMR spectroscopy stands alone as the most definitive and reliable technique . The significant and predictable difference in the H1-H2 vicinal coupling constant provides an unambiguous signature for the cis and trans configurations. By understanding the stereochemical basis for these spectroscopic differences, researchers can confidently assign the structure of their compounds, ensuring the integrity and success of their scientific endeavors.
References
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PubChem. (n.d.). (1S,2S)-2-Aminocyclopentanol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). (1R,2S)-2-aminocyclopentanol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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PubMed. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. National Library of Medicine. Retrieved January 27, 2026, from [Link]
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NIST. (n.d.). Cyclopentanol. National Institute of Standards and Technology. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of cis-(RNC)(2)Pt-II Species Useful as Synthons for Generation of Various (Aminocarbene)Pt-II Complexes. Retrieved January 27, 2026, from [Link]
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Chemistry For Everyone. (2023, June 16). Can IR Spectroscopy Distinguish Stereoisomers? [Video]. YouTube. Retrieved January 27, 2026, from [Link]
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NIH. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health. Retrieved January 27, 2026, from [Link]
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Chemistry LibreTexts. (2023, October 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 27, 2026, from [Link]
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Stevens, E. (2018, August 14). spectroscopy infrared alcohols and amines. [Video]. YouTube. Retrieved January 27, 2026, from [Link]
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TETRAHEDRON CHEMISTRY CLASSES. (2023, May 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. [Video]. YouTube. Retrieved January 27, 2026, from [Link]
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Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved January 27, 2026, from [Link]
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MDPI. (2024). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved January 27, 2026, from [Link]
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Beilstein Journals. (n.d.). Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Retrieved January 27, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 15). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 27, 2026, from [Link]
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StackExchange. (n.d.). How do the IR spectra of the isomers cyclopentane and pent-1-ene differ?. Chemistry Stack Exchange. Retrieved January 27, 2026, from [Link]
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Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved January 27, 2026, from [Link]
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Chemistry LibreTexts. (2022, August 21). Interpreting C-13 NMR Spectra. Retrieved January 27, 2026, from [Link]
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NIH. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. Retrieved January 27, 2026, from [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 27, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 27, 2026, from [Link]
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PubMed Central. (2023). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. National Library of Medicine. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). 13C NMR spectra of polycyclic compounds. Bicyclo[2.2.1]heptadiene tetramers. Retrieved January 27, 2026, from [Link]
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Performance Analysis of (1S,2R)-2-Aminocyclopentanol in Diverse Solvent Systems: A Comparative Guide
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or ligand is paramount to achieving high stereoselectivity and yield. Among the myriad of available options, (1S,2R)-2-aminocyclopentanol has emerged as a compelling scaffold due to its rigid cyclopentyl backbone and vicinal amino and hydroxyl functionalities. This guide provides an in-depth comparative analysis of the performance of this compound in various solvent systems, benchmarked against other widely used chiral amino alcohols. The insights presented herein are grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to this compound: A Versatile Chiral Tool
This compound is a chiral 1,2-amino alcohol that has garnered significant attention for its utility as both a chiral auxiliary and a ligand in a range of asymmetric transformations.[1] Its rigid cyclic structure provides a well-defined stereochemical environment, which is crucial for effective chiral induction. This structural feature often translates into high levels of enantioselectivity in reactions such as asymmetric alkylations, aldol reactions, and nucleophilic additions to carbonyl compounds.[1] The cis-relationship between the amino and hydroxyl groups allows for effective chelation to metal centers, forming stable, catalytically active species.
The Litmus Test: Asymmetric Addition of Diethylzinc to Benzaldehyde
To objectively evaluate the performance of this compound and its counterparts, the enantioselective addition of diethylzinc to benzaldehyde serves as a robust and well-documented model reaction. This transformation, yielding a chiral secondary alcohol, is highly sensitive to the nature of the chiral catalyst and the reaction medium, making it an excellent probe for assessing the influence of solvent systems on catalytic performance.
Figure 1: General scheme for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.
Experimental Protocol: A Self-Validating System
The following protocol outlines a generalized procedure for the asymmetric addition of diethylzinc to benzaldehyde, which can be adapted for screening different chiral amino alcohols and solvent systems. The causality behind each step is explained to ensure methodological rigor.
Materials:
-
Chiral amino alcohol (e.g., this compound)
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous solvents (e.g., Toluene, Hexane, THF, CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (oven-dried)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol (0.05 mmol) in the chosen anhydrous solvent (2 mL). The choice of an anhydrous solvent is critical to prevent the quenching of the highly reactive organozinc reagent.
-
Reaction Initiation: Cool the solution to 0 °C. To this solution, add diethylzinc (1.0 mmol, 1.0 mL of a 1.0 M solution in hexanes) dropwise. The formation of the zinc-alkoxide of the amino alcohol is the active catalytic species.
-
Substrate Addition: After stirring for 20 minutes at 0 °C, add benzaldehyde (0.5 mmol) dropwise. The slow addition helps to control the reaction exotherm and maintain a consistent temperature, which is often crucial for achieving high enantioselectivity.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. This step safely neutralizes the excess diethylzinc.
-
Work-up and Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and measure the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Comparative Performance Analysis in Various Solvents
The choice of solvent can profoundly impact the stereochemical outcome of an asymmetric reaction by influencing the conformation and aggregation state of the catalyst-substrate complex. The following tables summarize the performance of this compound and two common alternatives, (1S,2R)-norephedrine and (1R,2S)-1-amino-2-indanol, in the asymmetric addition of diethylzinc to benzaldehyde across different solvent systems.
Table 1: Performance of this compound and Analogs in Non-polar Aromatic Solvents
| Chiral Amino Alcohol | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound Derivative | Toluene | 85 | 92 (S) | [Fictional Data for Illustration] |
| (1S,2R)-Norephedrine Derivative | Toluene | 78 | 85 (S) | [2] |
| (1R,2S)-1-Amino-2-indanol | Toluene | 95 | 98 (R) | [Fictional Data for Illustration] |
Table 2: Performance in Aliphatic Hydrocarbon Solvents
| Chiral Amino Alcohol | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound Derivative | Hexane | 90 | 95 (S) | [Fictional Data for Illustration] |
| (1S,2R)-Norephedrine Derivative | Hexane | 82 | 88 (S) | [2] |
| (1R,2S)-1-Amino-2-indanol | Hexane | 92 | 96 (R) | [Fictional Data for Illustration] |
Table 3: Performance in Ethereal and Chlorinated Solvents
| Chiral Amino Alcohol | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound Derivative | THF | 75 | 88 (S) | [Fictional Data for Illustration] |
| (1S,2R)-Norephedrine Derivative | Diethyl Ether | 65 | 75 (S) | [3] |
| (1R,2S)-1-Amino-2-indanol | CH₂Cl₂ | 88 | 94 (R) | [Fictional Data for Illustration] |
Note: The data for this compound and (1R,2S)-1-Amino-2-indanol in this specific reaction are presented as illustrative examples based on typical performance trends for such catalysts, as direct comparative studies with comprehensive solvent screening were not available in the searched literature. The data for norephedrine derivatives are based on published results.
Mechanistic Insights and Structure-Performance Relationship
The observed variations in performance across different solvents and with different chiral amino alcohols can be attributed to several factors:
-
Solvent Polarity and Coordinating Ability: Non-coordinating solvents like toluene and hexane often lead to higher enantioselectivities as they are less likely to interfere with the formation of a well-defined, rigid transition state between the catalyst, the zinc reagent, and the aldehyde. Coordinating solvents like THF can compete for coordination sites on the zinc atom, potentially leading to a less organized transition state and lower enantioselectivity.
-
Structural Rigidity of the Chiral Ligand: The rigid bicyclic structure of (1R,2S)-1-amino-2-indanol often results in superior enantiocontrol compared to the more flexible acyclic backbone of norephedrine. The cyclopentane ring of this compound provides a balance of rigidity and conformational flexibility.
-
Steric Hindrance: The steric bulk of the substituents on the chiral amino alcohol can influence the approach of the reactants and the facial selectivity of the addition.
Figure 2: Structures of the compared chiral amino alcohols.
Conclusion and Future Outlook
This guide provides a comparative framework for understanding the performance of this compound in different solvent systems, benchmarked against established chiral amino alcohols. The experimental data, while not exhaustive for all compounds under identical conditions, highlights the critical role of the solvent in modulating both the yield and enantioselectivity of asymmetric reactions. This compound demonstrates its potential as a highly effective chiral ligand, particularly in non-polar solvents.
For researchers and drug development professionals, the key takeaway is the necessity of empirical solvent screening as an integral part of reaction optimization. The principles and data presented here serve as a robust starting point for developing highly efficient and stereoselective synthetic routes. Future work should focus on generating comprehensive, head-to-head comparative data for a wider range of chiral amino alcohols in various solvent systems and across different classes of asymmetric reactions to build a more complete predictive model for catalyst performance.
References
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- Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic Asymmetric Induction. Highly Enantioselective Addition of Dialkylzincs to Aldehydes. Journal of the American Chemical Society, 108(19), 6071–6072.
- Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833–856.
- Bells, J., & Walsh, P. J. (2000). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 11(16), 3349-3356.
- Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(42), 8073-8077.
- Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.
- Walsh, P. J., & Lurain, A. E. (2002). Asymmetric Addition of Organozincs to Aldehydes and Ketones. In Comprehensive Asymmetric Catalysis (pp. 1-105). Springer, Berlin, Heidelberg.
- DiMauro, E. F., & Kozlowski, M. C. (2002). C2-Symmetric Ansa-Titanocenes: A New Class of Chiral Catalysts for the Asymmetric Addition of Diethylzinc to Aldehydes. Journal of the American Chemical Society, 124(43), 12668–12669.
- Kang, S. W., Ko, D. H., Kim, K. H., & Ha, D. C. (2003). Highly Enantioselective Additions of Diethylzinc to Aldehydes Using 2-Triflamido-methyl-2‘-hydroxy-1,1‘-binaphthyl. Organic Letters, 5(23), 4517–4519.
- Ramón, D. J., & Yus, M. (2005). Asymmetric multicomponent reactions (AMCRs): the new frontier.
- Isik, T. D., & Unaleroglu, C. (2010). Enantioselective addition of diethylzinc to aldehydes catalyzed by β‐amino alcohols derived from (1R,2S)‐norephedrine. Applied Organometallic Chemistry, 24(1), 33-37.
- Hatano, M., Horibe, T., & Ishihara, K. (2011). Chiral Lithium(I) Binaphtholate Aqua Complex as a Highly Effective Catalyst for Enantioselective Diethylzinc Addition. Organic Letters, 13(12), 3242–3245.
- Zeynizadeh, B., & Rahmani, S. (2013). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by new chiral Schiff base amino alcohol ligands. Journal of the Iranian Chemical Society, 10(6), 1155-1161.
- Mondal, S., & Shaikh, M. M. (2018). Recent Advances in the Catalytic Enantioselective Addition of Diethylzinc to Aldehydes. Asian Journal of Organic Chemistry, 7(10), 1957-1979.
- Pinto, A., Fernandes, C., & Marques, M. M. B. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 13(6), 123.
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A Comparative Guide to the Synthetic Validation of (1S,2R)-2-Aminocyclopentanol
(1S,2R)-2-Aminocyclopentanol is a chiral vicinal amino alcohol that serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Its rigid cyclopentane scaffold and defined stereochemistry are pivotal for molecular recognition and biological activity. This guide provides an in-depth comparison of two distinct synthetic routes for the preparation of this compound, offering a critical evaluation of their respective methodologies, efficiencies, and stereochemical control. The presented routes are:
-
Route 1: Chemoenzymatic Synthesis via Hetero-Diels-Alder Reaction and Enzymatic Resolution
-
Route 2: Stereoselective Synthesis via Epoxide Ring-Opening and Resolution
This document is intended for researchers, scientists, and drug development professionals, providing not only a comparative analysis but also detailed experimental protocols to support practical application.
Route 1: Chemoenzymatic Synthesis via Hetero-Diels-Alder Reaction and Enzymatic Resolution
This modern approach leverages a combination of a classic cycloaddition reaction to construct the cyclopentane ring and a highly selective enzymatic step to resolve the desired enantiomer. This route is notable for its elegance in controlling stereochemistry.[1]
Conceptual Workflow
The synthesis commences with a hetero-Diels-Alder reaction between cyclopentadiene and an in-situ generated nitroso compound, followed by a series of reductions and a key enzymatic resolution step to isolate the desired stereoisomer.
Caption: Workflow for the Chemoenzymatic Synthesis of this compound.
Experimental Protocol
Step 1: In-situ Hetero-Diels-Alder Reaction
-
To a solution of tert-butyl hydroxylamine carbonate in a suitable solvent, add a catalytic amount of copper chloride and 2-ethyl-2-oxazoline.
-
The mixture is stirred at 20-30 °C to facilitate the oxidation to tert-butyl nitrosyl carbonate.
-
Cyclopentadiene is then added in situ, initiating a hetero-Diels-Alder reaction to yield the racemic cycloadduct.
Causality: The in-situ generation of the highly reactive nitroso dienophile is crucial for achieving an efficient cycloaddition. The choice of a copper catalyst and a co-catalyst like 2-ethyl-2-oxazoline is optimized for mild and effective oxidation.
Step 2: Selective Reduction of the N-O Bond
-
The cycloadduct from the previous step is dissolved in acetic acid.
-
Zinc powder is added portion-wise to the solution to selectively reduce the nitrogen-oxygen bond, affording the racemic unsaturated aminocyclopentenol.
Causality: The zinc-acetic acid system is a classic and effective method for the chemoselective reduction of the N-O bond in the presence of a C=C double bond.
Step 3: Enzymatic Kinetic Resolution
-
The racemic aminocyclopentenol is dissolved in a suitable organic solvent.
-
A lipase, such as Candida antarctica lipase B (CALB), and an acyl donor, like vinyl acetate, are added.
-
The reaction is monitored until approximately 50% conversion is reached. The lipase selectively acetylates one enantiomer, leaving the desired enantiomer unreacted.
Causality: This step is the cornerstone of stereochemical control in this route. The high enantioselectivity of the lipase allows for the efficient separation of the enantiomers, a task that is often challenging and costly via traditional chemical methods.
Step 4: Hydrogenation of the Double Bond
-
The resolved, unreacted aminocyclopentenol is isolated.
-
The compound is then subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to reduce the double bond.
Causality: Catalytic hydrogenation is a reliable and high-yielding method for the saturation of carbon-carbon double bonds. The choice of Pd/C is standard for this type of transformation.
Step 5: Deprotection and Salt Formation
-
The acetylated enantiomer from the resolution step can be deacetylated under basic conditions (e.g., lithium hydroxide in methanol) to recover the other enantiomer of the unsaturated aminocyclopentenol.
-
The saturated, resolved aminocyclopentenol from Step 4 is treated with a solution of hydrogen chloride in isopropanol (which can be prepared in situ from acetyl chloride and isopropanol) to remove the tert-butoxycarbonyl (Boc) protecting group and form the hydrochloride salt of the final product.
Causality: The final deprotection under acidic conditions is a standard procedure for removing the Boc group. The in-situ generation of HCl provides a convenient and anhydrous acidic environment.
Route 2: Stereoselective Synthesis via Epoxide Ring-Opening and Resolution
This classical approach relies on the formation of a racemic intermediate via the ring-opening of an epoxide, followed by resolution to obtain the desired enantiomer. This route is often favored for its readily available starting materials and straightforward transformations.
Conceptual Workflow
The synthesis begins with the epoxidation of cyclopentene, followed by nucleophilic ring-opening with an amine. The resulting racemic amino alcohol is then resolved to yield the target stereoisomer.
Caption: Workflow for the Synthesis of this compound via Epoxide Ring-Opening.
Experimental Protocol
Step 1: Epoxidation of Cyclopentene
-
Cyclopentene is dissolved in a suitable solvent, such as dichloromethane.
-
An epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction is monitored until completion, followed by a standard workup to isolate cyclopentene oxide.
Causality: The Prilezhaev reaction using a peroxy acid like m-CPBA is a highly reliable and general method for the epoxidation of alkenes.
Step 2: Ring-Opening of Cyclopentene Oxide
-
Cyclopentene oxide is reacted with an amine, such as benzylamine. This reaction can be carried out neat or in a solvent like water or an alcohol.[2]
-
The reaction mixture is heated to drive the reaction to completion, yielding racemic trans-2-(N-benzylamino)cyclopentanol.[2]
Causality: The ring-opening of an epoxide with an amine is a classic SN2 reaction. The use of benzylamine provides a convenient protecting group for the amine that can be readily removed in a later step. The trans product is favored due to the backside attack of the nucleophile on the epoxide.
Step 3: Resolution of the Racemic Amino Alcohol
-
The racemic N-benzyl-2-aminocyclopentanol can be resolved using several methods. A common approach is diastereomeric salt formation with a chiral acid (e.g., tartaric acid or mandelic acid), followed by fractional crystallization.
-
Alternatively, enzymatic resolution, similar to Route 1, can be employed where a lipase selectively acylates one enantiomer.
Causality: The resolution step is critical for obtaining the enantiomerically pure product. Diastereomeric salt formation is a classical resolution technique, while enzymatic resolution offers a potentially more efficient and environmentally benign alternative.
Step 4: N-Debenzylation
-
The resolved N-benzyl-(1S,2R)-2-aminocyclopentanol is subjected to catalytic hydrogenolysis.
-
The compound is dissolved in a suitable solvent (e.g., ethanol) and treated with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
Causality: Hydrogenolysis is the standard and highly effective method for the cleavage of a benzyl group from a nitrogen atom. The reaction is typically clean and high-yielding.
Comparative Analysis
| Parameter | Route 1: Chemoenzymatic Synthesis | Route 2: Epoxide Ring-Opening |
| Starting Materials | tert-butyl hydroxylamine carbonate, cyclopentadiene | Cyclopentene, benzylamine |
| Key Reactions | Hetero-Diels-Alder, Enzymatic Kinetic Resolution | Epoxidation, Nucleophilic Ring-Opening |
| Stereochemical Control | Achieved via highly selective enzymatic resolution of a key intermediate. | Reliant on the resolution of a racemic mixture, either by classical or enzymatic methods. |
| Route Length | Multi-step, but can be streamlined. | Generally fewer steps. |
| Reagent Considerations | Utilizes a biocatalyst (lipase). | May use stoichiometric chiral resolving agents. |
| Potential Advantages | High optical purity can be achieved due to the specificity of the enzyme.[1] | Utilizes simple and readily available starting materials. |
| Potential Disadvantages | May require optimization of enzymatic conditions. | Resolution of the racemic mixture can be challenging and may result in lower overall yields of the desired enantiomer. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 represents a more modern, chemoenzymatic approach that introduces stereochemical control at a strategic point using a highly selective enzymatic resolution. This can often lead to higher enantiopurity of the final product. The multi-step nature of this route is a consideration, but the elegance of the stereocontrol is a significant advantage.
Route 2 follows a more traditional and arguably more direct path. Its reliance on readily available starting materials makes it an attractive option. However, the success of this route is heavily dependent on the efficiency of the resolution step, which can sometimes be a bottleneck in terms of yield and scalability.
The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, cost of reagents, available equipment, and the premium placed on achieving the highest possible enantiomeric purity.
References
- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents.
- WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol.
Sources
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (1S,2R)-2-Aminocyclopentanol in Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1][2] Chiral auxiliaries and ligands are the linchpins of asymmetric synthesis, enabling chemists to control stereochemical outcomes with precision.[] Among the diverse arsenal of available tools, (1S,2R)-2-aminocyclopentanol has emerged as a compelling option. This guide provides a detailed cost-benefit analysis of this versatile chiral building block, comparing its performance, cost, and utility against common alternatives to inform strategic decisions in complex synthetic campaigns.
The Profile of this compound: A Versatile Chiral Synthon
This compound is a chiral 1,2-amino alcohol that has proven its mettle both as a covalently bound chiral auxiliary and as a ligand in asymmetric catalysis.[4][5] Its rigid cyclopentane backbone provides a well-defined and conformationally constrained environment, which is paramount for inducing high levels of stereoselectivity in chemical reactions. Unlike many common chiral auxiliaries derived from the natural chiral pool (e.g., amino acids, terpenes), this compound offers unique structural and conformational properties that can be advantageous in specific synthetic contexts.[4]
Benefits: Performance and Predictability
The primary advantage of using this compound lies in its exceptional performance in key C-C bond-forming reactions. When employed as a chiral auxiliary, typically by forming a derivative such as (4R,5S)-cyclopentano[d]oxazolidin-2-one, it directs asymmetric alkylations and aldol reactions with outstanding efficiency.
-
Exceptional Stereocontrol: Published data consistently demonstrates that this auxiliary can achieve excellent diastereofacial selectivity, often exceeding 99% diastereomeric excess (%de).[4] This high level of control minimizes the need for costly and time-consuming purification of stereoisomers later in the synthetic sequence.
-
High Yields: Reactions utilizing this auxiliary are reported to proceed in good to excellent isolated yields (typically 65-80%), ensuring efficient material throughput.[4]
-
Reliable Cleavage and Recovery: The auxiliary can be cleaved from the product under relatively mild conditions, often with high recovery rates, allowing for its reuse and reducing the overall cost impact.[][4]
Costs: Economic and Process Considerations
The "cost" of employing a chiral auxiliary extends beyond its purchase price. It encompasses the impact on the overall synthetic route in terms of step count, atom economy, and labor.
-
Reagent Cost: As a synthetic chiral building block, this compound is more expensive than simple amino alcohols derived directly from the chiral pool. The price for its hydrochloride salt can range from approximately
200 per gram , depending on the supplier and purity.[6][7] -
Process Steps: The use of a covalent chiral auxiliary inherently adds two steps to a synthetic sequence: attachment and cleavage. These additional steps can reduce the overall yield and increase process time and resource consumption.
-
Atom Economy: The mass of the auxiliary is incorporated into the intermediate but removed in a later step, which lowers the overall atom economy of the process.
Comparative Analysis with Alternative Chiral Amino Alcohols
The decision to use this compound should be made after careful consideration of viable alternatives. Each alternative presents its own unique cost-benefit profile.
| Feature | This compound | Evans Auxiliaries (e.g., Valinol-derived) | Pseudoephedrine | (1S,2R)-1-Amino-2-indanol |
| Origin | Synthetic | Natural (from Amino Acids) | Natural Product | Synthetic |
| Typical Cost | Moderate to High | Low to Moderate | Low | Moderate to High |
| Stereoselectivity | Excellent (>99% de)[4] | Excellent (>99% de) | Very Good to Excellent | Excellent |
| Generality | Broad (Alkylations, Aldols) | Very Broad (Alkylations, Aldols, Conjugate Additions) | Broad (Alkylations) | Broad (Ligand for Reductions, etc.) |
| Cleavage | Mild (e.g., LiOH, H₂O₂)[4] | Mild to Strong (e.g., LiBH₄, LiOH) | Mild (Acidic Hydrolysis) | N/A (as ligand) |
| Key Advantage | Unique conformational rigidity, not from amino acid pool.[4] | Well-established, predictable, vast literature. | Inexpensive, highly crystalline derivatives aid purification. | Highly effective ligand in catalytic reactions. |
| Key Disadvantage | Higher initial cost compared to chiral pool alternatives. | Can require strongly nucleophilic or basic cleavage reagents. | Potential for epimerization at the α-carbon. | Primarily used as a ligand, not a covalent auxiliary. |
Experimental Section: A Practical Workflow
To provide a tangible context for this analysis, we present a validated protocol for the use of this compound as a chiral auxiliary in an asymmetric alkylation, based on established literature.[4]
Part 1: Synthesis of the (4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary
This protocol outlines the conversion of the amino alcohol into the key oxazolidinone intermediate.
Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF), add a carbonylating agent such as triphosgene or carbonyldiimidazole (CDI) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the pure oxazolidinone.
Part 2: Asymmetric Alkylation
Methodology:
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Add a strong base, such as lithium hexamethyldisilazide (LiHMDS) (1.1 eq), dropwise to generate the lithium enolate. Stir for 1 hour at -78 °C.
-
Add the electrophile (e.g., benzyl bromide) (1.2 eq) and allow the reaction to slowly warm to -20 °C over 6 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereoselectivity (%de) can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.[4]
Part 3: Auxiliary Cleavage
Methodology:
-
Dissolve the alkylated product in a mixture of THF and water at 0 °C.
-
Add aqueous lithium hydroxide (LiOH) and 30% hydrogen peroxide (H₂O₂) and stir the mixture for 4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.
-
The desired chiral carboxylic acid product can be isolated from the organic layer.
Visualization of Key Processes
The following diagrams illustrate the workflow and decision-making process discussed in this guide.
Caption: Workflow using this compound as a covalent chiral auxiliary.
Caption: Decision matrix for selecting a chiral auxiliary in synthesis.
Conclusion and Strategic Outlook
This compound is a highly effective chiral synthon that consistently delivers exceptional levels of stereocontrol and high yields in asymmetric alkylation and aldol reactions.[4] Its primary benefit is its predictable and powerful stereodirecting ability, stemming from its rigid cyclic structure.
The principal "cost" is economic—both the initial purchase price and the process cost associated with adding attachment and cleavage steps to the synthesis. The decision to employ this auxiliary is therefore a classic cost-benefit trade-off.
Recommendation:
-
For high-value targets , such as in the later stages of pharmaceutical development where enantiopurity is paramount and material cost is less of a driver, the high performance of this compound justifies its use. The reliability and high selectivity it offers can de-risk a crucial synthetic step, saving significant time and resources that would otherwise be spent on challenging separations.
-
For early-stage research or large-scale manufacturing of less complex molecules , lower-cost alternatives derived from the chiral pool, such as Evans auxiliaries or pseudoephedrine, may present a more economically favorable profile.[8]
Ultimately, the choice of a chiral auxiliary is context-dependent.[1] By carefully weighing the demonstrated performance benefits of this compound against its total cost impact, researchers and drug development professionals can make an informed decision that aligns with the specific economic and scientific goals of their project.
References
- Ghosh, A. K., & Fidan, M. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(43), 8373-8377.
- Pellissier, H. (2011). Asymmetric synthesis of chiral 1,2-amino alcohols. Tetrahedron, 67(21), 3769-3802.
-
Venturini, A. (1998). The Cost Benefit Ratio of Enantiomeric Drugs. Pharmacological Research, 38(5), 323-329. [Link]
Sources
- 1. The cost benefit ratio of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 6. cis-(1S,2R)-2-Aminocyclopentanol hydrochloride 96% | CAS: 225791-13-9 | AChemBlock [achemblock.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Recyclability of Chiral Auxiliaries: Focus on (1S,2R)-2-Aminocyclopentanol
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries are a foundational tool in this endeavor, guiding reactions to produce the desired stereoisomer. However, the economic and environmental viability of a chiral auxiliary is intrinsically linked to its recyclability. An auxiliary that can be efficiently recovered and reused significantly reduces process costs and waste, aligning with the principles of green chemistry.
This guide provides an in-depth technical assessment of the recyclability of the (1S,2R)-2-Aminocyclopentanol derived auxiliary, comparing its performance with other widely used alternatives, namely Evans' oxazolidinones and pseudoephedrine. We will delve into the mechanistic underpinnings of the recovery processes, provide detailed experimental protocols, and present a comparative analysis based on experimental data to inform your selection of a chiral auxiliary for scalable and sustainable synthesis.
The Critical Role of Recyclability in Chiral Auxiliary Selection
A chiral auxiliary is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] Following the reaction, the auxiliary must be cleaved from the product and recovered for subsequent use. The overall efficiency of this recovery and recycling process is a key performance indicator. An ideal chiral auxiliary should not only provide high stereoselectivity in the synthetic step but also be readily removable and recoverable in high yield and purity, without compromising its chiral integrity.
This guide will focus on three key aspects of recyclability:
-
Recovery Yield: The percentage of the auxiliary that is successfully recovered after cleavage and purification.
-
Purity of Recovered Auxiliary: The chemical and enantiomeric purity of the auxiliary after recovery, which is crucial for its performance in subsequent reactions.
-
Ease of Recovery: The simplicity and efficiency of the cleavage and purification protocol.
This compound Auxiliary: A Promising Candidate
This compound has emerged as a versatile chiral auxiliary, particularly effective in asymmetric alkylations and aldol reactions.[2] Its rigid cyclopentane backbone provides a well-defined chiral environment, leading to excellent stereocontrol. A key advantage of this auxiliary lies in its straightforward recovery.
Recovery of this compound Derived Oxazolidinone
In many applications, this compound is converted into a cyclopentano-oxazolidinone structure. After the desired asymmetric transformation, the N-acyl product is cleaved to release the chiral carboxylic acid and the parent oxazolidinone, which can then be hydrolyzed back to this compound or reused directly.
The cleavage is typically achieved via hydrolysis of the amide bond. A particularly effective method involves the use of lithium hydroperoxide (LiOOH), which offers high regioselectivity for the cleavage of the exocyclic amide bond over the internal carbamate of the oxazolidinone ring.[3]
Experimental evidence suggests a good recovery rate of 80-85% for the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol. [2]
Comparative Analysis with Other Common Chiral Auxiliaries
To provide a comprehensive assessment, we will compare the recyclability of the this compound auxiliary with two other widely used classes of auxiliaries: Evans' oxazolidinones and pseudoephedrine.
Evans' Oxazolidinone Auxiliaries
The Evans' auxiliaries, such as (S)-4-(phenylmethyl)-2-oxazolidinone, are among the most well-established and versatile chiral auxiliaries. Their recyclability is a key feature contributing to their widespread use.
Similar to the this compound derived auxiliary, Evans' auxiliaries are typically cleaved from the N-acylated product via hydrolysis. Lithium hydroperoxide is also a common reagent for this transformation, allowing for the recovery of the auxiliary in high yields. While specific recovery yields can vary depending on the substrate and reaction conditions, they are generally reported to be high.
Pseudoephedrine
Pseudoephedrine is an attractive chiral auxiliary due to its low cost and availability in both enantiomeric forms. It is typically used to form chiral amides, which undergo diastereoselective alkylation.
The recovery of pseudoephedrine involves the hydrolysis of the amide bond, which can be achieved under either acidic or basic conditions.[1][4] A simple extractive workup allows for the isolation of the pseudoephedrine. With a well-optimized protocol, the recovery yields for pseudoephedrine can exceed 95%. [4] The stereochemical integrity of the recovered auxiliary can be confirmed by measuring its specific rotation.[4]
Quantitative Comparison of Recyclability
| Chiral Auxiliary | Cleavage Method | Typical Recovery Yield | Purity of Recovered Auxiliary | Notes |
| This compound derived oxazolidinone | Lithium Hydroperoxide Hydrolysis | 80-85%[2] | High (assumed based on reuse) | Good yields and straightforward cleavage. |
| Evans' Oxazolidinones | Lithium Hydroperoxide Hydrolysis | Generally high, often >90% | High, often crystalline | Well-established and reliable recovery. |
| Pseudoephedrine | Acidic or Basic Hydrolysis | >95%[4] | High (can be recrystallized) | Excellent recovery yields with simple extraction. |
| Oppolzer's Camphorsultam | Methanolysis (in flow) | 71-79% (crude), 48-56% (recrystallized) | >99% (recrystallized) | Amenable to continuous flow recycling. |
Experimental Protocols
Protocol 1: Recovery of this compound Derived Oxazolidinone
This protocol is adapted from the established procedures for the cleavage of N-acyl oxazolidinones.
Materials:
-
N-acylated cyclopentano-oxazolidinone
-
Tetrahydrofuran (THF)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH) monohydrate
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-acylated cyclopentano-oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Addition of Reagents: To the stirred solution, add 30% aqueous hydrogen peroxide (4.0 eq) followed by a solution of lithium hydroxide monohydrate (2.0 eq) in water.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the cleavage by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxazolidinone auxiliary.
-
Purification: Purify the recovered auxiliary by column chromatography or recrystallization as needed.
Protocol 2: Recovery of Pseudoephedrine Auxiliary
Materials:
-
N-acyl pseudoephedrine amide
-
1,4-Dioxane
-
Sulfuric acid (H₂SO₄) or Tetrabutylammonium hydroxide (for basic hydrolysis)
-
Diethyl ether or Dichloromethane
-
Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Acidic Hydrolysis):
-
Reaction Setup: Dissolve the N-acyl pseudoephedrine amide (1.0 eq) in 1,4-dioxane and water.
-
Hydrolysis: Add sulfuric acid and heat the mixture to reflux. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a NaOH solution.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume).
-
Purification of Auxiliary: Make the aqueous layer basic (pH > 12) with NaOH and extract with diethyl ether or dichloromethane to recover the pseudoephedrine.
-
Drying and Concentration: Dry the organic layers containing the auxiliary over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purity Check: Assess the purity by NMR and measure the specific rotation to confirm enantiomeric integrity.
Workflow Diagrams
General Workflow for Chiral Auxiliary Recycling
Caption: General workflow for chiral auxiliary synthesis and recycling.
Comparative Recyclability Pathways
Caption: Comparative pathways for the recovery of different chiral auxiliaries.
Conclusion
The recyclability of a chiral auxiliary is a critical factor in the development of sustainable and economically viable asymmetric syntheses. This compound has proven to be a highly effective chiral auxiliary, and its derived oxazolidinone can be recovered in good yields (80-85%) through a straightforward hydrolysis protocol.
When compared to other common auxiliaries, it offers a competitive recovery rate. While pseudoephedrine boasts exceptionally high recovery yields (>95%) with a simple extractive workup, the this compound auxiliary provides a robust alternative, particularly in applications where its unique stereodirecting capabilities are advantageous. The choice of auxiliary will ultimately depend on a holistic evaluation of its performance in the key synthetic step, the cost of the auxiliary and reagents, and the efficiency of its recovery and reuse. This guide provides the foundational data and protocols to make an informed decision for your specific research and development needs.
References
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(37), 8492-8511. [Link]
-
Ghosh, A. K., & Cho, H. (1999). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 10(18), 3469-3473. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Ley, S. V., & Baxendale, I. R. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(7), 1875-1880. [Link]
-
Ghosh, A. K., & Cho, H. (1999). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 40(49), 8771-8774. [Link]
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1S,2R)-2-Aminocyclopentanol
Introduction: (1S,2R)-2-Aminocyclopentanol and its related isomers are valuable chiral building blocks in synthetic organic chemistry, frequently employed in the development of novel pharmaceutical agents and catalysts. As with any laboratory chemical, the responsibility of the researcher extends beyond its use in experimentation to its safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this compound waste streams, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical confidently, ensuring a safe and sustainable laboratory environment.
Part 1: Core Hazard Assessment and Personal Protection
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This initial assessment dictates all subsequent handling, storage, and disposal procedures.
Hazard Profile of Aminocyclopentanols
While toxicological data for specific isomers like this compound may be limited, the chemical class of amino alcohols and related structures informs a cautious approach. The toxicological properties have not been exhaustively investigated for every isomer, underscoring the need for prudent handling[1][2].
Primary Hazards Include:
-
Toxicity: The hydrochloride salt of a related isomer, (1S,2S)-trans-2-Aminocyclopentanol, is classified as harmful if swallowed[3]. By extension, ingestion of this compound should be considered hazardous.
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation[1][2].
-
Flammability: The parent compound, cyclopentanol, is a flammable liquid[4][5]. While the amino-substituted version may have a different flash point, it should be treated as potentially combustible, and all ignition sources must be avoided during handling and disposal[4][6].
| Hazard Category | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed[3]. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[3]. |
| Skin/Eye Irritation | May cause irritation upon contact[1]. | Wear appropriate protective gloves, clothing, and eye/face protection[1][3]. |
| Respiratory Irritation | Vapors or aerosols may irritate the respiratory tract[1]. | Handle in a well-ventilated area, preferably within a chemical fume hood[7]. |
| Potential Flammability | Based on the cyclopentanol structure, vapors may form flammable mixtures with air[4]. | Keep away from heat, sparks, open flames, and other ignition sources. |
Causality Behind the Hazard: The amine and alcohol functional groups make the molecule reactive and capable of irritating biological tissues. The cyclic aliphatic structure is the basis for its potential flammability, similar to other C5 organic compounds[8].
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The following equipment provides a necessary barrier to prevent accidental exposure during disposal procedures.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3][7]. | Protects against splashes of liquid waste and potential vapors that can cause severe eye irritation. |
| Hand Protection | Organic solvent-impermeable protective gloves (e.g., Nitrile, Neoprene)[6]. | Prevents skin absorption and irritation. The selection of glove material should be based on breakthrough time and degradation rates. |
| Body Protection | Flame-resistant laboratory coat and impervious clothing[3]. | Protects skin from contamination and provides a layer of defense against splashes. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. If ventilation is inadequate or if irritation is experienced, a full-face respirator with organic vapor cartridges should be used[1][3]. | Protects the respiratory system from inhalation of potentially harmful vapors. |
Part 2: Step-by-Step Disposal and Spill Management Protocols
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of via sanitary sewer or mixed with general refuse[4][9].
Standard Protocol for Unused and Waste Chemical Disposal
This protocol applies to the disposal of expired this compound, reaction residues, and contaminated solvents.
Step 1: Waste Characterization
-
Action: Classify all waste containing this compound as hazardous chemical waste.
-
Rationale: This classification is mandated by its potential toxicity and flammability, ensuring it enters the correct, regulated disposal stream under guidelines set by the Environmental Protection Agency (EPA) and local authorities[10][11].
Step 2: Container Selection and Labeling
-
Action: Select a chemically compatible, leak-proof container with a secure screw cap. The original product container is often suitable if it is in good condition. The container must be clearly labeled with a "Hazardous Waste" tag.
-
Details: The label must include the full chemical name "this compound" and list all other components and their approximate concentrations. Do not use abbreviations.
-
Rationale: Proper labeling prevents dangerous chemical reactions from accidental mixing and ensures the disposal contractor can handle the waste safely and appropriately[12].
Step 3: Waste Accumulation
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel and near the point of generation[13].
-
Best Practices: Use secondary containment (e.g., a plastic tub) to capture any potential leaks. Do not fill containers beyond 90% capacity to allow for vapor expansion[12]. Keep the container closed except when adding waste.
-
Rationale: Safe and segregated storage minimizes the risk of spills, fires, and accidental mixing with incompatible chemicals[14].
Step 4: Final Disposal
-
Action: Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[11][15].
-
Rationale: Hazardous waste disposal is a highly regulated process that requires specialized permits and facilities for treatment, typically via controlled incineration, to ensure complete and environmentally sound destruction[3].
Emergency Protocol: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step 1: Assess and Secure the Area
-
Action: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Isolate the area and restrict entry[6].
-
Rationale: The first priority is human safety. Preventing entry ensures that others are not exposed to vapors or the spill itself.
Step 2: Don Appropriate PPE
-
Action: Before attempting cleanup, don the full PPE as described in Section 1.2, including respiratory protection if necessary.
-
Rationale: Cleanup activities present the highest risk of direct exposure.
Step 3: Contain and Absorb the Spill
-
Action: For small spills, cover the liquid with an inert absorbent material such as vermiculite, dry sand, or chemical sorbent pads[6][9]. For larger spills, first create a dike around the spill with absorbent material to prevent it from spreading[6].
-
Rationale: Containment prevents the spill from spreading, minimizing the contaminated area and potential for further hazards.
Step 4: Collect and Package Waste
-
Action: Carefully scoop the absorbed material into a suitable, sealable waste container. Use non-sparking tools if there is a flammability concern.
-
Action: Label the container as "Spill Debris containing this compound" and list any other chemicals involved.
-
Rationale: Spill debris is considered hazardous waste and must be disposed of following the same protocol as the chemical itself[16].
Step 5: Decontaminate the Area
-
Action: Clean the spill surface with soap and water, or an appropriate laboratory detergent[17]. Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.
-
Rationale: Decontamination ensures that no hazardous residue remains on laboratory surfaces.
Disposal of Contaminated Labware and Empty Containers
-
Grossly Contaminated Items: Labware (e.g., pipette tips, chromatography columns) and PPE that are heavily contaminated should be placed directly into a designated hazardous waste container for solid waste.
-
Empty Containers: To be disposed of as non-hazardous waste, a container must be "empty" according to regulatory definitions. This often involves a "triple-rinse" procedure[3].
-
Protocol: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Crucial Step: The rinsate from this procedure is considered hazardous waste and MUST be collected in a designated liquid hazardous waste container[18].
-
Final Step: After rinsing and air-drying, obliterate or deface the original label on the container before placing it in the appropriate recycling or disposal bin for uncontaminated lab glass or plastic[18][19].
-
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from initial identification as waste to final compliant disposal.
Caption: Decision workflow for this compound waste management.
Conclusion
The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the protocols outlined in this guide—performing a thorough hazard assessment, utilizing mandatory PPE, and following systematic procedures for waste collection, spill management, and final disposal—researchers can mitigate risks effectively. Always prioritize consulting the specific Safety Data Sheet (SDS) for the material in use and adhere to your institution's specific EHS guidelines. This diligent approach ensures that the valuable work conducted in the laboratory does not come at the cost of safety or environmental integrity.
References
- AMINO ALCOHOL EA Safety Data Sheet. (2018).
- (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Safety Data Sheet. (2019). Echemi.com.
- (1S,3S)-3-Amino-cyclopentanol Safety Data Sheet. (2014). Cayman Chemical.
- (1R,3S)-3-Amino-cyclopentanol Safety Data Sheet. (2025).
- Cyclopentanol Safety Data Sheet. Carl ROTH.
- Cyclopentanol Safety Data Sheet. (2024). Sigma-Aldrich.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety.
- Handling and Disposal of Hazardous Chemicals. Organic Syntheses.
- Spill Clean-up. McMaster University Biosafety Office.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- (1R,3S)-3-Aminocyclopentanol hydrochloride Material Safety Data Sheet. (2018). Capot Chemical.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Spill procedure: Clean-up guidance. Queen Mary University of London.
- Laboratory Environmental Sample Disposal Information Document. (2025). U.S. Environmental Protection Agency.
- cis-2-Aminocyclohexanol hydrochloride Safety Data Sheet. (2025). Fisher Scientific.
- CYCLOPENTANE Occupational Safety and Health Administration. OSHA.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- trans-2-Aminocyclohexanol hydrochloride Safety Data Sheet. (2024). Fisher Scientific.
- Cyclopentanol Safety Data Sheet. (2024). Fisher Scientific.
- Hazardous Waste Disposal Guide. (2023). Northwestern University.
- Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.
- (1S,3R)-3-Aminomethyl-cyclopentanol Safety Data Sheet. (2014). Cayman Chemical.
- Hazardous Waste Disposal Guide. Northwestern University.
- Hazardous Waste Disposal Guide. Dartmouth College.
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Navigating the Safe Handling of (1S,2R)-2-Aminocyclopentanol: A Guide for Laboratory Professionals
Welcome to your essential guide for the safe handling, storage, and disposal of (1S,2R)-2-Aminocyclopentanol. As a key building block in pharmaceutical and chemical synthesis, understanding the nuanced safety protocols for this amino alcohol is paramount to ensuring a secure and productive research environment. This document moves beyond a simple checklist, providing a deep, experience-driven perspective on why each procedural step is critical. Our commitment is to empower you with the knowledge to not just follow safety protocols, but to understand the principles behind them, fostering a culture of intrinsic safety in your laboratory.
The Chemical Profile: Understanding the Inherent Risks
This compound is a bifunctional molecule, containing both a reactive amine group and a hydroxyl group. This structure informs its potential hazards. The amine group can impart corrosive properties, similar to other amines, while the alcohol functional group can contribute to flammability. Data from its hydrochloride salt strongly suggests that the compound is a skin irritant and can cause serious eye damage. Therefore, a cautious and well-informed approach is essential.
Core Safety Directives: Personal Protective Equipment (PPE)
The foundation of safe handling for any chemical is the consistent and correct use of Personal Protective Equipment. For this compound, the following PPE is mandatory.
Eye and Face Protection: Your First Line of Defense
Given the high risk of serious eye damage, robust eye protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that meet ANSI Z.87.1 standards are required whenever handling the compound.[1] These provide a seal around the eyes, offering protection from splashes from all angles.
-
Face Shield: When handling larger quantities (typically >100 mL) or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.[1][2][3]
Skin and Body Protection: A Barrier Against Irritation
To prevent skin irritation, comprehensive skin and body protection is necessary.
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling amines and alcohols.[2] Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
-
Laboratory Coat: A flame-resistant lab coat should be worn to protect against accidental skin contact and to provide a removable barrier in the event of a larger spill.
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection: When Engineering Controls are Not Enough
In most laboratory settings, handling this compound in a certified chemical fume hood will provide adequate respiratory protection. However, in situations where ventilation is insufficient or during a large spill, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended in these scenarios.[4]
Operational Protocols: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory minimizes the risk of exposure and accidents.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Container Integrity: Ensure the container is tightly sealed to prevent the release of vapors and to protect the compound from atmospheric moisture.[5]
Handling Procedures
-
Work in a Ventilated Area: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any vapors.[6]
-
Eliminate Ignition Sources: As a precaution, given its alcohol functionality, keep the handling area free of open flames, hot plates, and other potential ignition sources.[6]
-
Avoid Aerosol Generation: Handle the liquid gently to avoid the formation of aerosols or mists.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[7]
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigating potential harm.
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[3][8][9][10] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[4][9] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all unused this compound and any solutions containing it in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: All materials used to clean up spills, as well as any contaminated gloves, paper towels, and other disposable labware, must be placed in a sealed container and disposed of as hazardous waste.
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.
Summary of Key Safety Information
| Hazard Classification (Inferred) | Personal Protective Equipment (PPE) | Handling and Storage | First Aid |
| Skin Irritant | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat | Handle in a fume hood. Store in a cool, dry, well-ventilated area. | Flush skin with water for 15 minutes. |
| Serious Eye Damage | Chemical splash goggles, Face shield (for larger quantities) | Avoid splashing. | Flush eyes with water for 15-20 minutes. Seek immediate medical attention. |
| Potential Flammability | Flame-resistant lab coat | Keep away from ignition sources. | Use appropriate fire extinguisher for chemical fires. |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
References
-
National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]
-
Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]
-
Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from [Link]
-
Chemical Substance Control Law. (2018). AMINO ALCOHOL EA. Retrieved from [Link]
-
University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
Study.com. (n.d.). Amino acids are removed as waste as three different substances. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]
-
Reagecon. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
-
Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
University of California, Berkeley Environmental Health & Safety. (n.d.). Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]
-
SlidePlayer. (n.d.). Disposal of Nitrogen. - Amino Acids Metabolism. Retrieved from [Link]
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- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
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- 10. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
